Product packaging for JBIR-15(Cat. No.:CAS No. 1198588-57-6)

JBIR-15

Cat. No.: B608171
CAS No.: 1198588-57-6
M. Wt: 418.53
InChI Key: IBQPLRWXHSRNAW-VUOPYGPLSA-N
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Description

JBIR-15 is a fungal metabolite produced by A. sclerotiorum. It has antifungal activity against C. albicans (MIC = 30 μM) but has no observable antibacterial activity against E. coli and S. aureus or cytotoxicity against HL-60 and A549 cells.>This compound is a fungal metabolite. It demonstrates antifungal activity against C. albicans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34N4O4 B608171 JBIR-15 CAS No. 1198588-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4/c1-6-7-8-9-10-13-18(27)25-17-12-11-14-23-20(28)16(4)24-21(29)19(15(2)3)26(5)22(17)30/h6-10,13,15-17,19H,11-12,14H2,1-5H3,(H,23,28)(H,24,29)(H,25,27)/b7-6+,9-8+,13-10+/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQPLRWXHSRNAW-VUOPYGPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(N(C1=O)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](NC(=O)[C@@H](N(C1=O)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JBIR-15: A Technical Guide to a Marine-Derived Aspochracin Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JBIR-15, a novel aspochracin derivative. It details its chemical structure, biological activities, and the experimental methodologies for its study. This guide is intended to serve as a foundational resource for researchers investigating new antifungal agents and natural product derivatives.

Chemical Structure and Properties

This compound is a cyclic tripeptide belonging to the aspochracin family of fungal metabolites.[1][2][3] Its structure was elucidated as N-demethyl aspochracin at the alanyl residue.[1][2] The molecule is characterized by a 12-membered cyclic core composed of L-alanine, N-methyl-L-valine, and L-ornithine, with an acylated (2E,4E,6E)-octa-2,4,6-trienamide side chain attached to the α-amino group of the ornithine residue.

Systematic Name: (2E,4E,6E)-N-[(3S,6S,9S)-3,7-Dimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododec-9-yl]-2,4,6-octatrienamide

PropertyValueReference
Molecular Formula C22H34N4O4[1]
Molecular Weight 418.53 g/mol [1]
CAS Number 1198588-57-6
Appearance Colorless oil[2]
Canonical SMILES CC=CC=CC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(N(C1=O)C)C(C)C)C
InChI Key IBQPLRWXHSRNAW-VUOPYGPLSA-N

Biological Activity

This compound has demonstrated notable antifungal activity, particularly against Candida albicans. Its biological activity, along with that of related aspochracin derivatives, is summarized below.

CompoundOrganismActivity TypeValueReference
This compound Candida albicansMIC30 µM
Sclerotiotide ACandida albicansMIC7.5 µM
Sclerotiotide BCandida albicansMIC3.8 µM
Sclerotiotide FCandida albicansMIC30 µM
Sclerotiotide ICandida albicansMIC6.7 µM

MIC: Minimum Inhibitory Concentration

At present, quantitative data on the cytotoxicity of this compound against mammalian cell lines is not publicly available. However, initial reports suggest it is non-toxic to mammalian cells and insects.

Mechanism of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, the mechanism of action for related antifungal cyclic peptides and aspochracin derivatives is believed to involve interaction with and disruption of the fungal cell membrane and cell wall. This can lead to increased membrane permeability, inhibition of essential enzymes, and ultimately, cell death. The lipophilic side chain of aspochracin analogues likely facilitates their insertion into the lipid bilayer of the fungal cell membrane.

A logical workflow for the proposed mechanism of action is depicted below:

JBIR-15_Mechanism_of_Action JBIR15 This compound Membrane Fungal Cell Membrane JBIR15->Membrane Interaction Inhibition Inhibition of Cell Wall Synthesis JBIR15->Inhibition Direct or Indirect Effect Disruption Membrane Disruption & Permeabilization Membrane->Disruption Death Fungal Cell Death Disruption->Death Inhibition->Death

Proposed mechanism of action for this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described for the isolation of aspochracin-type cyclic tripeptides from Aspergillus sclerotiorum.

Fungal Strain: Aspergillus sclerotiorum Huber Sp080903f04, isolated from a marine sponge of the genus Mycale.

Fermentation:

  • The producing fungus is cultured in static culture at 27°C for 14 days in 500-mL Erlenmeyer flasks.

  • Each flask contains 15 g of brown rice, 30 mg of Bacto-Yeast extract, 15 mg of sodium tartrate, 15 mg of KH2PO4, and 45 ml of H2O.

Extraction:

  • The mycelium from the culture flasks is extracted with 80% aqueous acetone.

  • The resulting extract is partitioned between ethyl acetate and water.

  • The ethyl acetate layer is concentrated under reduced pressure to yield a crude extract.

Purification:

  • The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol.

  • Fractions containing this compound are identified by thin-layer chromatography and pooled.

  • Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile in water, to yield pure this compound as a colorless oil.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against Candida albicans can be determined using a broth microdilution method.

Inoculum Preparation:

  • Candida albicans is grown in Yeast-Peptone-Dextrose (YPD) broth overnight at 30°C.

  • The fungal culture is then diluted to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 cells/mL) in RPMI-1640 medium.

Microdilution Assay:

  • Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • The standardized fungal inoculum is added to each well.

  • The plate is incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

The workflow for determining the antifungal susceptibility of this compound is outlined in the following diagram:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Overnight Culture of C. albicans Standardize Standardize Inoculum Culture->Standardize Inoculate Inoculate Microtiter Plate Standardize->Inoculate SerialDilute Serial Dilution of this compound SerialDilute->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC

Workflow for antifungal susceptibility testing.

Conclusion

This compound represents a promising lead compound in the search for new antifungal agents. Its unique structure, derived from a marine sponge-associated fungus, and its activity against Candida albicans warrant further investigation. Future research should focus on elucidating its precise mechanism of action, exploring its activity against a broader range of fungal pathogens, and conducting comprehensive cytotoxicity studies to evaluate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such investigations.

References

A Technical Guide to JBIR-15: A Cyclic Peptide from Aspergillus sclerotiorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolite JBIR-15, a non-proteogenic cyclic tripeptide produced by the marine sponge-derived fungus Aspergillus sclerotiorum. This document details the isolation, structure elucidation, physicochemical properties, and biological context of this compound, presenting data in a structured format for ease of reference and comparison. Detailed experimental protocols and visual workflows are included to support further research and development.

Executive Summary

This compound is a derivative of aspochracin, a known insecticidal cyclotripeptide, and was first isolated from the culture broth of Aspergillus sclerotiorum strain Huber Sp080903f04.[1][2][3] Structurally, it is identified as N-demethyl aspochracin at the alanyl residue.[1][3] While its parent compound, aspochracin, exhibits notable insecticidal properties, this compound has been reported to be non-toxic to mammalian cell lines.[1] This lack of cytotoxicity, combined with its unique structure, makes this compound a compound of interest for further biological screening and potential derivatization in drug discovery programs. This guide synthesizes the available scientific data on this compound to facilitate such endeavors.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound have been characterized using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Physicochemical Properties
PropertyValueReference
AppearanceColorless oil[1]
Molecular FormulaC₂₂H₃₄N₄O₄[1]
Molecular Weight418.53 g/mol
HR-ESI-MS ([M+H]⁺)Found: 419.2661, Calcd: 419.2658[1]
Optical Rotation ([α]D²³)+76.0 (c 1.0, MeOH)[1]
SolubilitySoluble in ethanol, methanol, DMF, or DMSO.
NMR Spectroscopic Data

The structure of this compound was elucidated through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized below.[1]

PositionδC (ppm)δH (ppm, mult., J in Hz)
Octa-2,4,6-trienoic acid moiety
1166.4
2120.75.93 (d, 15.0)
3144.37.24 (dd, 15.0, 10.5)
4128.86.14 (dd, 15.0, 10.5)
5141.46.48 (dd, 15.0, 10.5)
6129.56.12 (dd, 15.0, 10.5)
7141.95.99 (m)
818.71.81 (d, 5.0)
Cyclic tripeptide core
Ornithine
1'172.9
2' (α-CH)53.64.60 (m)
3' (β-CH₂)28.51.95 (m), 1.75 (m)
4' (γ-CH₂)24.91.63 (m)
5' (δ-CH₂)39.53.25 (m)
α-NH7.91 (d, 8.0)
δ-NH6.30 (br s)
Alanine
1''171.4
2'' (α-CH)50.04.19 (m)
3'' (β-CH₃)18.21.45 (d, 7.0)
α-NH7.21 (d, 8.0)
N-Methylvaline
1'''171.4
2''' (α-CH)58.54.10 (d, 10.0)
3''' (β-CH)30.72.25 (m)
4''' (γ-CH₃)19.90.99 (d, 7.0)
5''' (γ'-CH₃)18.70.94 (d, 7.0)
N-CH₃31.02.96 (s)

Biological Context and Activity

Producing Organism

This compound is produced by Aspergillus sclerotiorum, a filamentous fungus.[1] The specific strain, Huber Sp080903f04, was isolated from a marine sponge of the genus Mycale, collected from Ishigaki Island, Okinawa, Japan.[1] Marine-derived fungi are well-documented as prolific sources of novel, bioactive secondary metabolites.[1] Aspergillus species, in particular, are known to produce a wide array of compounds, including polyketides, alkaloids, and non-ribosomal peptides.

Biological Activity

This compound itself was tested for cytotoxicity against human cervical carcinoma (HeLa) cells and malignant pleural mesothelioma (ACC-MESO-1) cells. It showed no cytotoxic effects at concentrations up to 50 µg/mL.[1]

The parent compound, aspochracin, exhibits significant insecticidal activity.[2] It has been shown to have contact toxicity against the first instar larvae and eggs of the silkworm.[4] The insecticidal action is attributed to the octatrienoic acid side chain, as its saturation in hexahydroaspochracin leads to a complete loss of activity.[4] The precise molecular mechanism of this insecticidal action has not been fully elucidated but may involve disruption of cellular membranes or specific enzyme inhibition within the insect.

Experimental Protocols

The following sections detail the methodologies for the production and purification of this compound, based on the original isolation study.[1]

Fermentation of Aspergillus sclerotiorum
  • Strain: Aspergillus sclerotiorum Huber Sp080903f04

  • Culture Medium:

    • Brown rice: 15 g

    • Bacto-Yeast extract: 30 mg

    • Sodium tartrate: 15 mg

    • Potassium dihydrogen phosphate (KH₂PO₄): 15 mg

    • Distilled water: 45 mL

  • Protocol:

    • Combine all medium components in a 500-mL Erlenmeyer flask.

    • Autoclave to sterilize the medium.

    • Inoculate the cooled medium with a culture of A. sclerotiorum.

    • Incubate in a static culture at 27°C for 14 days.

    • For scale-up, prepare multiple flasks (e.g., 10 flasks for the initial isolation).

Extraction and Isolation of this compound
  • Materials and Solvents:

    • 80% aqueous acetone

    • Ethyl acetate (EtOAc)

    • Sodium sulfate (Na₂SO₄)

    • Chloroform (CHCl₃)

    • Methanol (MeOH)

    • Formic acid

  • Protocol:

    • Extract the mycelium from the fermentation flasks with 80% aqueous acetone (e.g., 1000 mL for 10 flasks).

    • Concentrate the acetone extract in vacuo to obtain an aqueous concentrate (e.g., 200 mL).

    • Partition the aqueous concentrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude extract.

    • Subject the dried residue to normal-phase Medium Pressure Liquid Chromatography (MPLC) using a silica gel column.

    • Elute the column with a stepwise gradient of chloroform-methanol.

    • Monitor the fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify fractions containing this compound and aspochracin.

    • Collect the eluate containing this compound (e.g., from the 10% MeOH fraction).

    • Perform final purification using preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS column.

    • Elute with an isocratic mobile phase of 60% methanol/water containing 0.1% formic acid.

    • Collect the peak corresponding to this compound (retention time will vary based on the specific column and system).

Biosynthesis and Structure Elucidation Workflows

Proposed Biosynthetic Pathway of this compound

This compound is a cyclic tripeptide, a class of natural products typically synthesized by large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). While the specific gene cluster for this compound has not yet been identified, a general biosynthetic pathway can be proposed based on the known mechanisms of NRPSs. The octatrienoic acid side chain is likely synthesized by a Polyketide Synthase (PKS) and subsequently attached to the peptide core.

This compound Biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_mod1 Module 1 cluster_mod2 Module 2 cluster_mod3 Module 3 pks_start Acetyl-CoA (Starter) pks_synthesis PKS Assembly Line (KS, AT, KR, DH, ER domains) pks_start->pks_synthesis pks_ext Malonyl-CoA (Extender) pks_ext->pks_synthesis octatrienoyl_coa Octatrienoyl-CoA pks_synthesis->octatrienoyl_coa acyl_transferase Acyl-Transferase octatrienoyl_coa->acyl_transferase a1 A-domain (Selects L-Ornithine) pcp1 PCP-domain a1->pcp1 Activates & loads c2 C-domain pcp1->c2 Peptide bond formation c1 C-domain a2 A-domain (Selects L-Alanine) pcp2 PCP-domain a2->pcp2 Activates & loads c3 C-domain pcp2->c3 Peptide bond formation c2->pcp2 a3 A-domain (Selects L-Valine) pcp3 PCP-domain a3->pcp3 Activates & loads nmt N-MT domain pcp3->nmt Methylation c3->pcp3 te Thioesterase (TE) domain nmt->te Chain termination te->acyl_transferase Cyclized tripeptide jbir15 This compound acyl_transferase->jbir15 Acylation Isolation Workflow start A. sclerotiorum Culture (14 days, 27°C) extraction Mycelium Extraction (80% aq. Acetone) start->extraction concentration Vacuum Concentration extraction->concentration partition Liquid-Liquid Partition (EtOAc/H₂O) concentration->partition drying Drying and Evaporation (Na₂SO₄) partition->drying Organic Phase crude_extract Crude Extract drying->crude_extract mplc Normal-Phase MPLC (Silica, CHCl₃/MeOH gradient) crude_extract->mplc fraction_collection Fraction Collection (LC-MS Guided) mplc->fraction_collection hplc Preparative RP-HPLC (ODS, 60% MeOH/H₂O + 0.1% FA) fraction_collection->hplc This compound containing fraction pure_jbir15 Pure this compound hplc->pure_jbir15 Structure Elucidation Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy pure_compound Pure this compound ms_analysis HR-ESI-MS Analysis pure_compound->ms_analysis nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d molecular_formula Determine Molecular Formula (C₂₂H₃₄N₄O₄) ms_analysis->molecular_formula final_structure Elucidate Final Structure (N-demethyl aspochracin) molecular_formula->final_structure fragment_assembly Identify Spin Systems & Assemble Fragments nmr_1d->fragment_assembly nmr_2d->fragment_assembly connectivity Establish Connectivity (Long-range correlations) fragment_assembly->connectivity connectivity->final_structure

References

The Biosynthesis of Aspochracin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochracin and its derivatives represent a class of cyclic tripeptides produced by the fungus Aspergillus ochraceus. These nonribosomal peptides have garnered interest due to their potential biological activities. This technical guide provides an in-depth overview of the current understanding of the aspochracin biosynthesis pathway. While the dedicated biosynthetic gene cluster for aspochracin remains to be fully elucidated, this document outlines a putative pathway based on the principles of nonribosomal peptide synthesis. Furthermore, it details generalized experimental protocols for the characterization of such pathways and presents available quantitative data on the production of related fungal metabolites. This guide is intended to serve as a valuable resource for researchers engaged in the study of fungal natural products and the development of novel therapeutic agents.

Introduction

Aspergillus ochraceus is a filamentous fungus known for its production of a diverse array of secondary metabolites.[1] Among these, aspochracin stands out as a unique cyclotripeptide with a structure composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain. The biosynthesis of such complex peptides is not mediated by ribosomes but rather by large, multi-modular enzymes known as Nonribosomal Peptide Synthetases (NRPSs).[1] These enzymatic assembly lines are encoded by biosynthetic gene clusters (BGCs), which also contain genes for tailoring enzymes that modify the peptide backbone to generate a suite of derivatives. While the BGC for the prominent mycotoxin ochratoxin A (OTA) in A. ochraceus has been extensively studied, the genetic locus responsible for aspochracin synthesis is yet to be definitively identified.[2] This guide will explore the proposed biosynthetic pathway of aspochracin, drawing parallels with well-characterized NRPS systems, and provide a framework for future research aimed at its complete elucidation.

Putative Biosynthesis Pathway of Aspochracin

The biosynthesis of aspochracin is hypothesized to proceed through a canonical nonribosomal peptide synthetase (NRPS) mechanism. This multi-modular enzyme complex sequentially selects, activates, and condenses the constituent amino acid precursors.

Core Components of the Aspochracin NRPS:

  • Initiation Module: Responsible for loading the first amino acid, likely L-alanine.

  • Elongation Modules (x2): Responsible for incorporating L-valine and L-ornithine.

  • Termination Domain: Catalyzes the cyclization and release of the tripeptide core.

Key Enzymatic Domains within each NRPS Module:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids tethered to adjacent T domains.

  • N-Methyltransferase (MT) domain: Present in the modules for L-alanine and L-valine to catalyze the N-methylation of these amino acids.

  • Thioesterase (TE) domain (or Cyclization domain): Located at the C-terminus of the final module, this domain is responsible for the intramolecular cyclization and release of the final aspochracin molecule.

The octatrienoic acid side chain is likely synthesized by a separate polyketide synthase (PKS) and subsequently attached to the ornithine residue of the cyclotripeptide, although the exact mechanism and timing of this acylation are yet to be determined.

Aspochracin Biosynthesis Pathway cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) cluster_PKS Polyketide Synthase (PKS) L-Alanine L-Alanine A_Ala A L-Alanine->A_Ala Activation T_Ala T A_Ala->T_Ala Thiolation MT_Ala MT T_Ala->MT_Ala N-methylation C1 C MT_Ala->C1 C2 C C1->C2 Peptide bond formation L-Valine L-Valine A_Val A L-Valine->A_Val Activation T_Val T A_Val->T_Val Thiolation MT_Val MT T_Val->MT_Val N-methylation MT_Val->C2 T_Orn T C2->T_Orn Peptide bond formation L-Ornithine L-Ornithine A_Orn A L-Ornithine->A_Orn Activation A_Orn->T_Orn Thiolation TE TE T_Orn->TE Cyclic_tripeptide Cyclic tripeptide (Ala-Val-Orn) TE->Cyclic_tripeptide Cyclization & Release Acetyl-CoA Acetyl-CoA PKS PKS (Iterative) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Octatrienoic_acid Octatrienoic acid PKS->Octatrienoic_acid Aspochracin Aspochracin Octatrienoic_acid->Aspochracin Acylation (Acyltransferase?) Cyclic_tripeptide->Aspochracin

Caption: Putative biosynthetic pathway of aspochracin.

Quantitative Data

Currently, there is a scarcity of publicly available quantitative data specifically on the biosynthesis of aspochracin and its derivatives. However, studies on the production of other secondary metabolites in Aspergillus ochraceus, such as ochratoxin A, can provide a reference for expected yields and production kinetics. The following table summarizes representative quantitative data for OTA production under different culture conditions. It is anticipated that optimization of fermentation parameters would similarly influence aspochracin titers.

StrainMediumCulture ConditionsIncubation Time (days)Ochratoxin A Yield (µg/g)Reference
A. ochraceusShredded WheatShaken solid substrate14up to 10,000[3]
A. ochraceusPDA with 20 g/L NaClStatic71.827 ppm[4]
A. ochraceusPDA without NaClStatic7~1.058 ppm[4]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of the aspochracin biosynthetic pathway.

Identification of the Putative Aspochracin Biosynthetic Gene Cluster

Objective: To identify the NRPS gene cluster responsible for aspochracin biosynthesis in the Aspergillus ochraceus genome.

Methodology:

  • Genome Mining:

    • Obtain the whole-genome sequence of an aspochracin-producing strain of A. ochraceus.

    • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs.[2]

    • Specifically search for BGCs containing NRPS genes. Exclude the well-characterized OTA BGC.

    • Analyze the domain architecture of the predicted NRPSs to identify candidates with modules corresponding to the activation of alanine, valine, and ornithine, as well as N-methyltransferase domains.

  • Gene Expression Analysis:

    • Cultivate A. ochraceus under conditions known to favor aspochracin production and conditions where it is not produced.

    • Extract total RNA at various time points.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of the candidate NRPS genes. A strong correlation between gene expression and aspochracin production provides evidence for the involvement of the gene cluster.

BGC Identification Workflow A_ochraceus_genome A. ochraceus Genome Sequence antiSMASH antiSMASH Analysis A_ochraceus_genome->antiSMASH NRPS_BGCs Predicted NRPS BGCs (excluding OTA cluster) antiSMASH->NRPS_BGCs Domain_Analysis NRPS Domain Architecture Analysis NRPS_BGCs->Domain_Analysis Candidate_BGC Putative Aspochracin BGC Domain_Analysis->Candidate_BGC qRT_PCR qRT-PCR Analysis Candidate_BGC->qRT_PCR Culture Culture under Inducing and Non-inducing Conditions RNA_Extraction RNA Extraction Culture->RNA_Extraction RNA_Extraction->qRT_PCR Correlation Correlation of Gene Expression with Aspochracin Production qRT_PCR->Correlation

Caption: Workflow for identifying the aspochracin BGC.
Functional Characterization of the Aspochracin NRPS

Objective: To confirm the function of the candidate NRPS in aspochracin biosynthesis through gene knockout and heterologous expression.

Methodology:

  • Gene Knockout:

    • Design a gene deletion cassette containing flanking regions of the target NRPS gene and a selectable marker (e.g., hygromycin resistance).

    • Transform A. ochraceus protoplasts with the deletion cassette.

    • Select for transformants on appropriate antibiotic-containing media.

    • Confirm gene deletion by PCR and Southern blot analysis.

    • Analyze the culture extracts of the knockout mutant by HPLC-MS to confirm the abolishment of aspochracin production.

  • Heterologous Expression:

    • Clone the entire putative aspochracin BGC into a fungal expression vector.

    • Transform a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, which does not produce aspochracin.[1]

    • Cultivate the transformed host and analyze the culture extracts by HPLC-MS for the production of aspochracin and its derivatives.

Quantitative Analysis of Aspochracin Derivatives

Objective: To quantify the production of aspochracin and its derivatives in fungal cultures.

Methodology:

  • Sample Preparation:

    • Lyophilize fungal mycelium and culture filtrate.

    • Extract the samples with a suitable organic solvent (e.g., ethyl acetate or methanol).

    • Concentrate the extract under reduced pressure.

    • Re-dissolve the residue in a suitable solvent for analysis.

  • HPLC-MS/MS Analysis:

    • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.

    • Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for the detection and quantification of aspochracin and its potential derivatives based on their specific precursor and product ion transitions.

    • Construct a calibration curve using a purified aspochracin standard to enable absolute quantification.

Conclusion and Future Perspectives

The biosynthesis of aspochracin and its derivatives in Aspergillus ochraceus presents an intriguing area of research in fungal natural products. While the precise genetic and enzymatic machinery remains to be fully elucidated, the framework provided in this guide, based on the established principles of nonribosomal peptide synthesis, offers a clear path forward. The identification and characterization of the aspochracin biosynthetic gene cluster will be a critical step in understanding the regulation of its production and in enabling the bioengineering of novel derivatives with potentially enhanced therapeutic properties. Future work should focus on genome mining of aspochracin-producing A. ochraceus strains, followed by targeted gene knockout and heterologous expression studies to definitively link a BGC to aspochracin production. Furthermore, detailed enzymatic assays of the purified NRPS and tailoring enzymes will provide fundamental insights into the catalytic mechanisms underlying the formation of this unique cyclotripeptide. Such knowledge will not only advance our understanding of fungal secondary metabolism but also pave the way for the development of new pharmaceuticals.

References

JBIR-15: A Technical Overview of a Novel Aspochracin Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a novel natural product, identified as an aspochracin derivative, that was first isolated from the sponge-derived fungus Aspergillus sclerotiorum (strain Sp080903f04).[1][2][3][4] Structurally, it is an N-demethylated analog of aspochracin at the alanyl residue.[2][4] While the broader class of aspochracin compounds has demonstrated insecticidal properties, the specific biological activities of this compound remain largely uncharted territory in scientific research.[2][5] This document provides a comprehensive summary of the currently available scientific data on this compound, with a focus on its known biological effects and the methodologies used for its initial characterization.

Chemical Structure

This compound is a cyclic tripeptide. Its structure was elucidated through extensive NMR and mass spectrometry analyses.[2][4]

Known Biological Activities

To date, the documented biological activity of this compound is primarily centered on its cytotoxic profile. Preliminary studies have shown that this compound does not exhibit significant cytotoxicity against certain human cancer cell lines.

Cytotoxicity Data

A summary of the available quantitative data on the cytotoxicity of this compound is presented in the table below.

Cell LineAssay TypeConcentrationIncubation TimeResult
HeLa (human cervical carcinoma)WST-8 colorimetric assayup to 50 µg/mL48 hoursNo cytotoxic effects observed[2]
ACC-MESO-1 (malignant pleural mesothelioma)WST-8 colorimetric assayup to 50 µg/mL48 hoursNo cytotoxic effects observed[2]

It is noteworthy that aspochracin, the parent compound of this compound, also showed a similar lack of cytotoxicity in these assays.[2] One vendor of this compound also states that it is known to be non-toxic to mammalian cell lines and insects, though the primary data for this is not provided.[5]

Experimental Protocols

The following is a description of the key experimental method used in the initial biological evaluation of this compound.

Cytotoxicity Assay (WST-8 Colorimetric Method)

This assay was employed to assess the effect of this compound on the viability of HeLa and ACC-MESO-1 cells.[2]

Principle: The WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay is a colorimetric assay for the quantification of viable cells. The assay is based on the reduction of WST-8 by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Assay Measurement cluster_4 Data Analysis A Seed HeLa or ACC-MESO-1 cells in 96-well plates B Add varying concentrations of this compound (up to 50 µg/mL) to the cells A->B C Incubate for 48 hours B->C D Add WST-8 solution to each well C->D E Incubate for a specified time D->E F Measure absorbance at the appropriate wavelength E->F G Calculate cell viability relative to control F->G

Caption: Workflow for the WST-8 Cytotoxicity Assay.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the mechanism of action of this compound or its effects on any specific signaling pathways. The lack of significant cytotoxicity at the tested concentrations suggests that it does not potently interfere with essential cellular pathways required for cell survival in the tested cell lines.

Conclusion and Future Directions

The known biological activity of the aspochracin derivative, this compound, is limited to a lack of cytotoxicity against HeLa and ACC-MESO-1 cancer cell lines. Its broader biological effects and potential therapeutic applications remain an open area for investigation.

Future research could explore:

  • Broader Bioactivity Screening: Testing this compound against a wider range of cell lines, including normal and cancerous cells, as well as against microbial pathogens (bacteria and fungi) and insects, given the known activity of its parent compound.

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify potential molecular targets of this compound.

  • Mechanism of Action Studies: Once a biological activity is identified, further studies will be necessary to elucidate the underlying mechanism and its impact on cellular signaling pathways.

This document serves as a summary of the current, albeit limited, state of knowledge regarding this compound. As new research emerges, this guide will need to be updated to reflect a more complete understanding of this novel fungal metabolite.

References

Potential Therapeutic Targets of JBIR-15: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current knowledge surrounding JBIR-15, a novel aspochracin derivative, and explores its potential as a source for new therapeutic agents. Given that the biological activity of this compound is largely unexplored, this document synthesizes information on its chemical nature, the known activities of structurally related compounds, and proposes a strategic workflow for the identification of its therapeutic targets.

Introduction to this compound

This compound is a cyclic tripeptide, identified as N-demethylaspochracin, isolated from the sponge-derived fungus Aspergillus sclerotiorum[1][2]. Structurally, it belongs to the aspochracin family of mycotoxins. Initial studies have indicated that this compound is non-toxic to mammalian cell lines and insects, suggesting a favorable preliminary safety profile[1]. However, its specific biological activities and molecular targets remain to be elucidated. The exploration of its therapeutic potential is warranted, given the diverse bioactivities observed in other fungal cyclic peptides.

Chemical Structure of this compound:

JBIR15_structure cluster_0 This compound JBIR-15_Structure Antifungal_Pathway JBIR15 This compound (putative) GlucanSynthase β-(1,3)-Glucan Synthase JBIR15->GlucanSynthase Inhibition CellWall Fungal Cell Wall Synthesis GlucanSynthase->CellWall Catalysis CellLysis Cell Lysis CellWall->CellLysis Disruption leads to Apoptosis_Pathway JBIR15 This compound (putative) Cell Cancer Cell JBIR15->Cell Mitochondria Mitochondria Cell->Mitochondria Stress signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes AChE_Pathway JBIR15 This compound (putative) AChE Acetylcholinesterase (AChE) JBIR15->AChE Inhibition Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes Choline_Acetate Choline + Acetate Acetylcholine->Choline_Acetate Breaks down into Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Target_ID_Workflow cluster_0 Phase 1: Broad Biological Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Deconvolution cluster_3 Phase 4: Target Validation Screening High-Throughput Screening (Antimicrobial, Cytotoxicity, Enzyme Inhibition Panels) Hit_ID Hit Identification & Confirmation Screening->Hit_ID MOA Elucidation of Mechanism of Action for Confirmed Hits Hit_ID->MOA Cell_Based Cell-Based Assays (e.g., Apoptosis, Cell Cycle Analysis) MOA->Cell_Based Biochemical Biochemical Assays (e.g., Kinase Profiling, Receptor Binding) MOA->Biochemical Target_Deconvolution Identification of Direct Molecular Target(s) Biochemical->Target_Deconvolution Affinity_Chromo Affinity Chromatography-Mass Spectrometry Target_Deconvolution->Affinity_Chromo Expression_Profiling Transcriptomic/Proteomic Profiling Target_Deconvolution->Expression_Profiling Target_Validation Validation of Identified Target(s) Expression_Profiling->Target_Validation Gene_Knockdown Genetic Approaches (siRNA/CRISPR) Target_Validation->Gene_Knockdown In_Vivo In Vivo / Animal Models Target_Validation->In_Vivo

References

The Aspochracin Family: A Review of Fungal Cyclotripeptides with Insecticidal Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aspochracin family of compounds, a group of cyclotripeptide mycotoxins, represents an intriguing yet underexplored area of natural product chemistry. First isolated from the fungus Aspergillus ochraceus, these molecules have demonstrated notable biological activity, particularly as insecticides. This technical guide provides a comprehensive literature review of the aspochracin family, detailing their discovery, structure, biosynthesis, and known biological activities. In line with the requirements for an in-depth technical resource, this document summarizes quantitative data, outlines general experimental protocols, and visualizes key pathways and workflows.

Discovery and Structure of Aspochracin

Aspochracin was first isolated in 1969 from the culture filtrate of Aspergillus ochraceus, a fungus known for causing muscardine disease in insects.[1][2] Structural elucidation revealed it to be a novel cyclotripeptide. The core structure consists of N-methyl-L-alanine and N-methyl-L-valine, along with L-ornithine, which is cyclized through its δ-amino group. The α-amino group of the ornithine residue is acylated with an octatrienoic acid side chain.[2] This unsaturated fatty acid moiety has been shown to be crucial for its insecticidal activity. Hydrogenation of the side chain to produce hexahydroaspochracin results in a complete loss of this activity. A known analog, JBIR-15, isolated from the sponge-derived fungus Aspergillus sclerotiorum, features an alanine residue in place of N-methyl-L-alanine.[2]

Biosynthesis of Aspochracin Family Compounds

While the specific biosynthetic gene cluster (BGC) for aspochracin has not yet been characterized, the genomic sequencing of Aspergillus ochraceus has identified numerous uncharacterized BGCs.[3][4] It is widely accepted that many secondary metabolites in Aspergillus species are synthesized through the coordinated action of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The well-characterized ochratoxin A biosynthetic pathway in A. ochraceus serves as a pertinent model, involving both a PKS and an NRPS.[5][6]

Given the hybrid peptide-polyketide nature of aspochracin, a similar biosynthetic pathway is proposed. This would involve an NRPS module responsible for the assembly of the cyclotripeptide core from the amino acid precursors (N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine). A separate PKS module would synthesize the octatrienoic acid side chain, which is then attached to the ornithine residue of the peptide core.

putative_aspochracin_biosynthesis cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_pks Polyketide Synthase (PKS) Module N-Me-L-Ala N-Me-L-Ala NRPS_Assembly Assembly & Cyclization N-Me-L-Ala->NRPS_Assembly N-Me-L-Val N-Me-L-Val N-Me-L-Val->NRPS_Assembly L-Orn L-Orn L-Orn->NRPS_Assembly Cyclic_Peptide_Core Cyclotripeptide Core NRPS_Assembly->Cyclic_Peptide_Core Acyl_Transferase Acyl-CoA Transferase Cyclic_Peptide_Core->Acyl_Transferase Acetyl-CoA Acetyl-CoA PKS_Synthesis Synthesis Acetyl-CoA->PKS_Synthesis Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Synthesis Octatrienoic_Acid Octatrienoic Acid Side Chain PKS_Synthesis->Octatrienoic_Acid Octatrienoic_Acid->Acyl_Transferase Aspochracin Aspochracin Acyl_Transferase->Aspochracin

Caption: Putative biosynthetic pathway of aspochracin.

Biological Activities and Quantitative Data

While specific quantitative data for aspochracin is sparse in the accessible modern literature, the producing organism, A. ochraceus, is a rich source of other bioactive secondary metabolites. The following tables summarize some of the reported cytotoxic and antifungal activities of compounds isolated from this fungus, providing a broader context of its chemical potential.

Table 1: Cytotoxic Activity of Selected Metabolites from Aspergillus ochraceus

CompoundCancer Cell LineIC50 (µM)Reference
ViomelleinHuman Ovarian Carcinoma (A2780)5.0Frank et al. 2019
Ochratoxin BHuman Ovarian Carcinoma (A2780)3.0Frank et al. 2019
Ochratoxin BMouse Lymphoma (L5178Y)5.3Frank et al. 2019
(R)-(-)-5-BromomelleinNot specified24(Referenced in a review)
(3R)-MelleinNot specified25(Referenced in a review)

Table 2: Antifungal Activity of Selected Metabolites from Aspergillus ochraceus

CompoundFungal SpeciesMIC (µg/mL)Reference
Compound 4 (unnamed)Vibrio harveyi8Liu et al. (referenced in a review)

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for aspochracin's insecticidal activity has not been elucidated. However, studies on other fungal cyclic peptides suggest potential modes of action. Many antimicrobial and insecticidal cyclic peptides exert their effects by disrupting the integrity of the cell envelope.[7] This can occur through direct interaction with the cell membrane, leading to permeabilization and cell lysis, or by inhibiting the biosynthesis of essential cell wall components such as chitin and glucans.[7]

Given its structure, it is plausible that the lipophilic octatrienoic acid side chain of aspochracin integrates into the lipid bilayer of insect cell membranes, while the cyclic peptide core disrupts membrane function. This could lead to uncontrolled ion exchange and ultimately cell death. Another possibility is the inhibition of key enzymes involved in insect development or metabolism.

generalized_cyclic_peptide_moa cluster_cell Target Insect Cell Cell_Membrane Cell Membrane Ion_Channels Ion Channels Enzymes Metabolic Enzymes Cell_Death Cell Death Cell_Membrane->Cell_Death Loss of Integrity Ion_Channels->Cell_Death Ion Imbalance Enzymes->Cell_Death Metabolic Failure Aspochracin Aspochracin Aspochracin->Cell_Membrane Membrane Perturbation Aspochracin->Ion_Channels Channel Disruption Aspochracin->Enzymes Enzyme Inhibition

Caption: Putative mechanisms of action for aspochracin.

Experimental Protocols

Isolation and Purification of Aspochracin:

  • Fungal Cultivation: Aspergillus ochraceus would be cultured in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions of temperature and aeration for a period sufficient for secondary metabolite production.

  • Extraction: The culture filtrate would be separated from the mycelium. The filtrate would then be extracted with a water-immiscible organic solvent such as ethyl acetate.

  • Chromatography: The crude extract would be subjected to multiple rounds of column chromatography, likely using silica gel as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) for elution. Fractions would be monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest would be pooled and further purified by techniques such as preparative TLC or crystallization to yield pure aspochracin.

Synthesis of Hexahydroaspochracin:

The synthesis of hexahydroaspochracin would likely involve the catalytic hydrogenation of aspochracin.

  • Reaction Setup: Aspochracin would be dissolved in a suitable solvent (e.g., ethanol or methanol). A catalyst, such as palladium on carbon (Pd/C), would be added.

  • Hydrogenation: The reaction mixture would be subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator, until the reaction is complete (monitored by TLC or HPLC).

  • Workup and Purification: The catalyst would be removed by filtration, and the solvent evaporated. The resulting hexahydroaspochracin would be purified by chromatography or crystallization.

Insecticidal Bioassay (General Protocol):

  • Test Organism: First instar larvae or eggs of a susceptible insect species (e.g., silkworm) would be used.

  • Compound Application: Aspochracin, dissolved in a suitable solvent, would be applied topically to the insects or incorporated into their diet at various concentrations. A control group would be treated with the solvent alone.

  • Observation: The insects would be monitored over a set period for signs of toxicity, such as paralysis and mortality.

  • Data Analysis: The concentration of aspochracin required to cause a specific level of mortality (e.g., LC50) would be determined.

experimental_workflow Start Start: Fungal Culture (Aspergillus ochraceus) Extraction Solvent Extraction of Culture Filtrate Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Purification (e.g., Prep-TLC, Crystallization) TLC_Analysis->Purification Pure_Aspochracin Pure Aspochracin Purification->Pure_Aspochracin Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Aspochracin->Structure_Elucidation Bioassays Biological Assays (Insecticidal, Cytotoxicity) Pure_Aspochracin->Bioassays End End: Data Analysis Structure_Elucidation->End Bioassays->End

Caption: General workflow for the isolation and characterization of aspochracin.

Conclusion and Future Directions

The aspochracin family of fungal cyclotripeptides remains a compelling area for future research. While the initial discovery highlighted their potent insecticidal activity, a comprehensive understanding of their mechanism of action, biosynthetic pathway, and full biological potential is still lacking. For researchers in drug discovery and development, the unique structure of aspochracin presents an interesting scaffold for the design of novel insecticides.

Future research should prioritize the following:

  • Identification of the Aspochracin BGC: Genomic and transcriptomic studies on Aspergillus ochraceus are needed to identify and characterize the gene cluster responsible for aspochracin biosynthesis. This would enable biosynthetic engineering efforts to produce novel analogs.

  • Elucidation of the Mechanism of Action: In-depth studies are required to determine the specific molecular targets of aspochracin in insects. This knowledge would be invaluable for developing more effective and selective insecticides.

  • Comprehensive Biological Profiling: The aspochracin family should be screened against a wider range of biological targets, including other insect pests, pathogenic fungi, bacteria, and various cancer cell lines, to fully explore their therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of aspochracin analogs would provide crucial insights into the structural features required for activity and could lead to the development of more potent and stable compounds.

By addressing these knowledge gaps, the scientific community can unlock the full potential of the aspochracin family of compounds, potentially leading to the development of new and effective agents for agriculture and medicine.

References

Unveiling JBIR-15: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of JBIR-15, a novel aspochracin derivative. The document details the experimental protocols utilized in its initial study, presents quantitative data in a structured format, and visualizes the key experimental workflows.

Discovery and Initial Identification

This compound was first isolated during a chemical screening program aimed at identifying novel metabolites from marine-derived microorganisms.[1][2] The producing organism was identified as the fungus Aspergillus sclerotiorum Huber Sp080903f04, which was isolated from a marine sponge of the genus Mycale.[1] The discovery was facilitated by monitoring the culture broth of the fungus using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Initial analysis of the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data determined the molecular formula of this compound to be C22H34N4O4.[1] This finding, along with further spectroscopic analysis, suggested that this compound was a new derivative of aspochracin.[1][3]

Physicochemical and Spectroscopic Data

The initial characterization of this compound involved a comprehensive analysis of its physicochemical and spectroscopic properties. The collected data confirmed its identity as a novel compound.

PropertyValueReference
Molecular Formula C22H34N4O4[1]
Molecular Weight 418.53 g/mol
Appearance Amorphous powder[1]
Optical Rotation [α]D23 -76.0 (c 1.0, MeOH)[1]
UV (MeOH) λmax (log ε) 206 (4.23), 268 (4.45) nm[1]
IR (KBr) νmax 3300, 2960, 1640, 1530, 1450, 1380, 1260 cm-1[1]
HR-ESI-MS (m/z) Found: 419.2661 [M+H]+, Calcd: 419.2658[1]
NMR Spectroscopic Data

The structure of this compound was elucidated through extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as 2D NMR experiments like HSQC, HMBC, and DQF-COSY.[1] The data revealed that this compound is N-demethyl aspochracin at the alanyl residue.[1][2]

Table 1: 1H and 13C NMR Data for this compound in CDCl3 (500 MHz for 1H, 125 MHz for 13C) [1]

PositionδC (ppm)δH (ppm, J in Hz)
2131.06.20 (dd, 15.0, 10.0)
3128.97.28 (dd, 15.0, 10.0)
4130.36.13 (dd, 15.0, 10.0)
5142.56.58 (dd, 15.0, 10.0)
6118.95.80 (d, 15.0)
7145.17.30 (m)
817.91.88 (s)
9166.8
10171.4
1151.54.45 (m)
1229.71.70 (m), 1.95 (m)
1322.81.60 (m)
1438.93.20 (m)
Ala-α50.14.19 (q, 7.0)
Ala-β18.51.45 (d, 7.0)
N-Me-Val-α58.54.15 (d, 9.0)
N-Me-Val-β31.02.20 (m)
N-Me-Val-γ19.81.00 (d, 6.5)
N-Me-Val-γ'18.90.95 (d, 6.5)
N-Me30.12.96 (s)

Experimental Protocols

This section provides a detailed description of the methodologies employed in the discovery and initial characterization of this compound.

Fungal Strain and Cultivation
  • Organism: Aspergillus sclerotiorum Huber Sp080903f04, isolated from a marine sponge of the genus Mycale.[1]

  • Culture Medium: The fungus was cultured in a suitable liquid medium to promote the production of secondary metabolites. While the exact composition was not detailed in the primary publication, a typical medium for Aspergillus species for secondary metabolite production includes a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Fermentation: The fungus was cultivated in large-scale liquid fermentation under controlled conditions of temperature, agitation, and aeration to generate sufficient biomass and secondary metabolites for isolation.

Extraction and Isolation of this compound

The following workflow outlines the extraction and purification process for this compound from the fungal culture.

G cluster_0 Extraction and Initial Purification cluster_1 Chromatographic Purification A Fungal Culture Broth B Centrifugation A->B C Supernatant B->C D Mycelia B->D E Solvent Extraction (e.g., Ethyl Acetate) C->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fractionation G->H I Sephadex LH-20 Column Chromatography H->I J Further Fractionation I->J K Preparative HPLC J->K L Pure this compound K->L

Figure 1: Extraction and Isolation Workflow for this compound.
  • Harvesting: The fungal culture was harvested, and the mycelia were separated from the culture broth by centrifugation.[1]

  • Extraction: The supernatant (culture broth) was extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites into the organic phase.[1]

  • Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract was subjected to a series of chromatographic techniques for purification. This typically involves:

    • Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

    • Size-Exclusion Chromatography: Fractions containing this compound were further purified using a Sephadex LH-20 column.

    • High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative reverse-phase HPLC to yield pure this compound.[1]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Structure Determination A Pure this compound B Mass Spectrometry (HR-ESI-MS) A->B C NMR Spectroscopy A->C D UV and IR Spectroscopy A->D E Molecular Formula Determination B->E F 1D NMR (1H, 13C) C->F G 2D NMR (COSY, HSQC, HMBC) C->G H Functional Group Analysis D->H I Elucidation of Planar Structure E->I F->I G->I H->I J Stereochemical Analysis I->J K Final Structure of this compound J->K

Figure 2: Workflow for the Structural Elucidation of this compound.
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of the compound.[1]

  • NMR Spectroscopy: A suite of NMR experiments was conducted to determine the connectivity of atoms within the molecule.

    • 1D NMR (¹H and ¹³C): Provided information about the types and number of protons and carbons.[1]

    • 2D NMR (COSY, HSQC, HMBC): Established the correlations between protons and carbons, allowing for the assembly of the molecular structure.[1]

  • UV and IR Spectroscopy: Provided information about the presence of chromophores and functional groups within the molecule.[1]

Cytotoxicity Assay

The initial biological characterization of this compound included an assessment of its cytotoxic effects.

  • Cell Line: The specific cell line used for the cytotoxicity assay was not detailed in the initial report.

  • Methodology: A standard cytotoxicity assay, likely a colorimetric assay such as the MTT or XTT assay, was performed. In this type of assay, cells are incubated with varying concentrations of the test compound for a specified period (e.g., 48 hours). The viability of the cells is then determined by measuring a metabolic activity, which is proportional to the number of living cells.

  • Results: this compound, along with aspochracin, did not exhibit any cytotoxic effects at a concentration of 50 µg/ml after 48 hours of incubation.[1] This suggests that this compound has low toxicity to the tested mammalian cells under these conditions.

Biological Activity and Future Directions

The initial characterization of this compound did not explore its biological activities in depth. The lack of cytotoxicity at the tested concentration suggests that it may not be a potent anticancer agent, but it does not preclude other biological activities. The biological activity of this compound is largely unexplored.[4]

Future research on this compound could focus on:

  • Screening for a wider range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.

  • Elucidation of its mechanism of action if any significant biological activity is identified.

  • Total synthesis of this compound and its analogs to enable further structure-activity relationship (SAR) studies.

  • Investigation of its biosynthetic pathway in Aspergillus sclerotiorum.

Conclusion

This compound is a novel aspochracin derivative isolated from the marine sponge-derived fungus Aspergillus sclerotiorum. Its structure has been elucidated through comprehensive spectroscopic analysis. Initial cytotoxicity screening indicated a lack of significant toxicity. The detailed experimental protocols and characterization data presented in this guide provide a solid foundation for future research into the potential therapeutic applications of this natural product. Further investigation into its biological activities is warranted to fully understand its potential in drug discovery and development.

References

The Solubility and Biological Activity of JBIR-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a natural product isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1] As a derivative of aspochracin, this secondary metabolite has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of this compound in various solvents, alongside a discussion of its known biological effects and the experimental protocols relevant to its study.

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments have been made, providing a foundational understanding of its solubility profile.

Qualitative Solubility Data

This compound has been reported to be soluble in several common organic solvents. This information is crucial for handling, formulation, and in vitro assay development.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
N,N-Dimethylformamide (DMF)Soluble

This table summarizes the qualitative solubility of this compound as reported in scientific literature.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data for this compound, the shake-flask method is a widely accepted and reliable experimental protocol. This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, methanol, DMF, water, buffer solutions)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached. The temperature should be rigorously controlled and recorded.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Dilute the filtered saturated solution with the appropriate solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation: Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve, accounting for any dilution factors. The solubility is typically expressed in mg/mL or mol/L.

G cluster_0 Experimental Workflow: Shake-Flask Solubility Determination A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature (24-72h) A->B C 3. Centrifuge to separate solid and liquid phases B->C D 4. Collect clear supernatant C->D E 5. Filter supernatant (0.22 µm) D->E F 6. Quantify concentration by HPLC E->F G 7. Calculate solubility (mg/mL or mol/L) F->G

Workflow for determining the equilibrium solubility of this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is an area of ongoing research. Current findings indicate specific antifungal properties and a favorable preliminary toxicity profile.

Antifungal Activity

This compound has been shown to exhibit antifungal activity, particularly against Candida albicans. This suggests its potential as a lead compound for the development of new antifungal agents.

Cytotoxicity

Preliminary studies have indicated that this compound is non-toxic to mammalian cell lines and insects. This is a promising characteristic for a potential therapeutic agent, suggesting a degree of selectivity for fungal cells.

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been elucidated. However, based on the known mechanisms of other antifungal agents, several possibilities could be explored:

  • Cell Membrane Disruption: Many antifungal drugs target the fungal cell membrane, either by inhibiting the synthesis of essential components like ergosterol or by directly binding to these components, leading to pore formation and cell lysis.

  • Cell Wall Synthesis Inhibition: The fungal cell wall is a unique structure not found in mammalian cells, making it an attractive target. Inhibition of key enzymes involved in the synthesis of glucans or chitin can compromise cell wall integrity.

  • Inhibition of Protein or Nucleic Acid Synthesis: Interference with essential cellular processes such as DNA replication, transcription, or translation can halt fungal growth and proliferation.

Further research is required to determine which, if any, of these pathways are targeted by this compound.

Experimental Protocols for Biological Evaluation

To further characterize the biological activity of this compound, a variety of in vitro assays can be employed.

Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Candida albicans or other fungal strains

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal strain and adjust the cell density to a standardized concentration.

  • Prepare this compound Dilutions: Perform a serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include positive (fungus only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of a compound against mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of this compound.

G cluster_1 Logical Relationship: Biological Activity Assessment cluster_antifungal Antifungal Activity cluster_cytotoxicity Cytotoxicity cluster_moa Mechanism of Action (Hypothesized) MIC MIC Assay on Fungal Strains Membrane Cell Membrane Disruption MIC->Membrane Elucidates Wall Cell Wall Synthesis Inhibition MIC->Wall Elucidates Synthesis Protein/Nucleic Acid Synthesis Inhibition MIC->Synthesis Elucidates MTT MTT Assay on Mammalian Cells JBIR15 This compound JBIR15->MIC JBIR15->MTT

Conceptual diagram of the biological evaluation of this compound.

Conclusion

This compound is a promising natural product with demonstrated antifungal activity and low toxicity in preliminary studies. While its solubility is qualitatively understood, further quantitative analysis is necessary for advanced formulation and development. The elucidation of its specific mechanism of action will be a critical next step in realizing its full therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the chemical and biological properties of this intriguing molecule.

References

Predicted Mechanism of Action of JBIR-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-15 is a novel cyclotripeptide, structurally identified as an N-demethylated derivative of aspochracin, isolated from the sponge-derived fungus Aspergillus sclerotiorum. While direct experimental evidence for the mechanism of action of this compound is not yet available, its close structural resemblance to aspochracin and other bioactive cyclic peptides from Aspergillus species allows for a scientifically grounded prediction of its biological activities and molecular mechanisms. This technical guide consolidates the existing data on aspochracin and related compounds to propose a predicted mechanism of action for this compound, focusing on its potential as an insecticidal and cytotoxic agent. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this novel natural product.

Introduction to this compound

This compound is a secondary metabolite isolated from a marine sponge-derived fungus, Aspergillus sclerotiorum.[1][2] Structural elucidation has identified it as a new derivative of aspochracin.[1][2] Aspochracin is a known insecticidal cyclotripeptide, and this shared chemical scaffold strongly suggests that this compound may possess similar biological properties.[2] The biological activity of this compound itself is largely unexplored, making predictive analysis based on its structural analogue, aspochracin, a critical first step in its characterization.[3]

Structural Relationship to Aspochracin

This compound is the N-demethylated form of aspochracin at the alanyl residue.[1] This seemingly minor structural modification can, in some cases, alter the biological activity of a compound. However, the core cyclotripeptide structure and the octatrienoic acid side chain, which is crucial for the insecticidal activity of aspochracin, are conserved in this compound.[2]

Caption: Structural comparison of Aspochracin and this compound.

Predicted Biological Activities and Mechanism of Action

Based on the activities of aspochracin and other related cyclic peptides from Aspergillus, the predicted mechanism of action of this compound is likely multifaceted, encompassing insecticidal and cytotoxic properties.

Predicted Insecticidal Activity

Aspochracin exhibits potent insecticidal activity, and this is attributed to its triene-containing side chain.[2] It is predicted that this compound, retaining this key structural feature, will also display insecticidal properties. The likely mechanism involves the disruption of cellular membranes of insect cells.

Hypothesized Mechanism of Insecticidal Action:

Insecticidal_Mechanism JBIR15 This compound InsectCell Insect Cell Membrane JBIR15->InsectCell Interaction MembraneBinding Binding to Membrane Lipids/Proteins InsectCell->MembraneBinding PoreFormation Membrane Permeabilization (Pore Formation) MembraneBinding->PoreFormation IonLeakage Ion Leakage & Loss of Gradient PoreFormation->IonLeakage CellLysis Cell Lysis & Death IonLeakage->CellLysis

Caption: Hypothesized insecticidal mechanism of this compound.
Predicted Cytotoxic Activity

Many secondary metabolites from Aspergillus species, including cyclic peptides, exhibit cytotoxic activity against various cancer cell lines. While aspochracin's cytotoxicity data is limited, related compounds have shown such effects. Therefore, it is plausible that this compound could also possess cytotoxic properties. The mechanism for this is likely to be more complex than simple membrane disruption and may involve the induction of apoptosis.

Hypothesized Mechanism of Cytotoxic Action:

Cytotoxic_Mechanism JBIR15 This compound CancerCell Cancer Cell JBIR15->CancerCell Targets CellularUptake Cellular Uptake CancerCell->CellularUptake Mitochondria Mitochondrial Stress CellularUptake->Mitochondria Induces Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Results in

Caption: Hypothesized cytotoxic mechanism of this compound.

Quantitative Data Summary (Based on Related Compounds)

Direct quantitative data for this compound is not available. The following table summarizes the reported biological activities of aspochracin and other relevant cytotoxic compounds from Aspergillus species to provide a predictive context for this compound's potential potency.

CompoundActivity TypeTarget/Cell LineReported Potency (IC50/MIC)Reference
Aspochracin InsecticidalSilkworm larvaeNot specified[2]
Asperochratides A-J CytotoxicBV-2 cell lineSignificant cytotoxic effects[2]
Stephacidin B AntitumorVarious human tumor cell linesPotent[2]
Circumdatins Mitochondrial InhibitionNADH oxidaseIC50 ≈ 1.5 µM[2]

Experimental Protocols for Activity Assessment

The following are generalized protocols that can be adapted to investigate the predicted biological activities of this compound.

Insecticidal Activity Assay (Larval Injection Method)

Objective: To determine the insecticidal activity of this compound against a model insect larva (e.g., Galleria mellonella).

Workflow:

Insecticidal_Workflow A Prepare this compound Solutions (various concentrations) C Inject this compound Solution (or vehicle control) A->C B Select Healthy Larvae (uniform size) B->C D Incubate at 28-30°C C->D E Monitor Mortality (at 24, 48, 72h) D->E F Calculate LD50 E->F

Caption: Workflow for insecticidal activity assay.

Methodology:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute with sterile saline to achieve a range of final concentrations. The final DMSO concentration should be non-toxic to the larvae.

  • Insect Rearing: Rear Galleria mellonella larvae on an artificial diet at 28-30°C. Select larvae of a consistent size and weight for the assay.

  • Injection: Inject a small, fixed volume (e.g., 10 µL) of the this compound solution or vehicle control into the hemocoel of each larva using a micro-syringe.

  • Incubation and Observation: Place the injected larvae in Petri dishes and incubate at 28-30°C. Monitor and record mortality at 24, 48, and 72 hours post-injection.

  • Data Analysis: Calculate the median lethal dose (LD50) using probit analysis or a similar statistical method.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, HepG2).

Workflow:

Cytotoxicity_Workflow A Seed Cancer Cells in 96-well plate B Add this compound (serial dilutions) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate & Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for cytotoxicity (MTT) assay.

Methodology:

  • Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve.

Conclusion and Future Directions

This compound, as a novel aspochracin derivative, holds significant potential as a bioactive compound. The predictive analysis presented in this guide, based on its structural similarity to aspochracin and other Aspergillus-derived cyclic peptides, suggests that its mechanism of action likely involves membrane disruption for insecticidal activity and induction of apoptosis for cytotoxic effects.

Future research should focus on the following areas:

  • Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound is essential for comprehensive biological evaluation.

  • Direct Biological Activity Screening: Performing in vitro and in vivo assays to confirm the predicted insecticidal and cytotoxic activities and to determine its potency (LD50 and IC50 values).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound through techniques such as transcriptomics, proteomics, and specific enzyme inhibition assays.

  • Structural Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand the contribution of different structural motifs to its biological activity.

This technical guide provides a foundational framework for initiating research into the promising therapeutic and agrochemical applications of this compound.

References

Technical Guide: Preliminary Cytotoxicity Assessment of JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the preliminary cytotoxicity of JBIR-15, an aspochracin derivative isolated from the sponge-derived fungus Aspergillus sclerotiorum. Due to a lack of publicly available quantitative cytotoxicity data for this compound, this document provides a detailed, generalized experimental protocol for assessing the in vitro cytotoxicity of a novel compound. This is supplemented by a discussion of the known biological activities of the parent compound, aspochracin, and a visual workflow to guide researchers in preliminary cytotoxicological screening.

Introduction to this compound

This compound is a natural product identified as an aspochracin derivative. It was first isolated from a marine sponge-derived fungus, Aspergillus sclerotiorum Huber Sp080903f04. Structurally, it is N-demethyl aspochracin at the alanyl residue. While its structure has been elucidated, there is a notable absence of published data regarding its cytotoxic effects on mammalian cell lines.

Given the absence of specific data for this compound, this guide provides a robust, generalized framework for conducting preliminary cytotoxicity screening.

Generic Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The following protocol describes a common and well-established colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

2.1. Materials and Reagents

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

  • Humidified incubator (37°C, 5% CO2)

2.2. Experimental Procedure

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound in complete culture medium. A typical concentration range for initial screening could be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells in medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

While no specific quantitative data for this compound is available, the results from the described protocol should be organized into a clear tabular format for easy interpretation and comparison.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells after 48h Exposure

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Control (0) 1.2540.087100.0%
0.1 1.2310.09198.2%
1 1.1560.07592.2%
10 0.8790.06370.1%
50 0.4520.04136.0%
100 0.1990.02515.9%

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cytotoxicity screening experiment.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result cell_culture Cell Line Culture (e.g., HeLa) cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions & Controls treatment Add Compound Dilutions compound_prep->treatment incubation1 Incubate (24h) cell_seeding->incubation1 incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 cytotoxicity_data Cytotoxicity Profile calc_ic50->cytotoxicity_data

References

Homologous Compounds to JBIR-15: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a naturally occurring cyclic tripeptide that has garnered interest within the scientific community for its unique structure and potential biological activities. Isolated from the sponge-derived fungus Aspergillus sclerotiorum, this compound belongs to the aspochracin family of compounds.[1][2] These non-ribosomal peptides are characterized by a core cyclic structure and exhibit a range of biological effects, including antifungal properties. This technical guide provides a comprehensive overview of this compound and its homologous compounds, focusing on their chemical structures, biological activities, and the experimental methodologies used for their characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and the development of novel therapeutic agents.

The Homologous Series of this compound

This compound is structurally identified as N-demethyl aspochracin.[1] Its homologous series primarily includes aspochracin and a group of related cyclic tripeptides known as sclerotiotides. These compounds share a common cyclic peptide core but differ in their N-methylation and other substitutions.

Key Homologous Compounds:

  • Aspochracin: The parent compound of this series, from which this compound is a demethylated derivative.

  • Sclerotiotides (A-K): A series of aspochracin-type cyclic tripeptides also isolated from Aspergillus sclerotiorum.[3]

The structural relationship between these compounds provides a valuable platform for structure-activity relationship (SAR) studies, aiming to elucidate the chemical moieties responsible for their biological effects.

Quantitative Biological Data

The primary biological activity reported for this compound and its homologs is their antifungal effect, particularly against Candida albicans. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

CompoundOrganismMIC (μM)
This compoundCandida albicans30
Sclerotiotide ACandida albicans7.5
Sclerotiotide BCandida albicans3.8
Sclerotiotide FCandida albicans30
Sclerotiotide ICandida albicans6.7

Data sourced from a study on cyclic tripeptides from the halotolerant fungus Aspergillus sclerotiorum PT06-1.[3]

Experimental Protocols

Fungal Fermentation and Extraction of Secondary Metabolites

This protocol describes the general steps for cultivating Aspergillus sclerotiorum and extracting its secondary metabolites.

  • Fungal Culture: Aspergillus sclerotiorum is cultured on a suitable medium, such as Potato Dextrose Broth (PDB), to encourage the production of secondary metabolites. The fungus is typically grown for several days to weeks under controlled temperature and agitation to ensure optimal growth and metabolite production.

  • Extraction: The fungal biomass and culture broth are separated by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase. The fungal mycelium can also be extracted separately to ensure the recovery of intracellular compounds.

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing a mixture of secondary metabolites.

Purification of this compound and its Homologs

The crude extract is subjected to various chromatographic techniques to isolate the individual compounds.

  • Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC. A C18 column is commonly used with a gradient of water and acetonitrile or methanol as the mobile phase. The elution of compounds is monitored by a UV detector.

  • Purity Analysis: The purity of the isolated compounds is assessed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the connectivity of atoms and the overall structure of the molecule.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the purified compounds against Candida albicans is determined using a broth microdilution method.

  • Inoculum Preparation: A standardized suspension of Candida albicans is prepared in a suitable broth medium (e.g., RPMI 1640).

  • Serial Dilution: The purified compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the fungus.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathway for the antifungal action of this compound and its homologs has not been definitively elucidated, the current understanding of antifungal cyclic peptides points towards a mechanism involving the disruption of the fungal cell membrane.

Antifungal_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space JBIR_15 This compound / Homolog Cell_Wall Cell Wall JBIR_15->Cell_Wall Interaction Cell_Membrane Cell Membrane Disruption Cell_Wall->Cell_Membrane Permeation Ion_Leakage Ion Leakage (K+, etc.) Cell_Membrane->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death leads to

Caption: Proposed antifungal mechanism of this compound and its homologs.

The proposed mechanism involves the initial interaction of the cyclic peptide with the fungal cell wall, followed by its interaction with and disruption of the cell membrane's integrity. This disruption leads to the leakage of essential ions and small molecules, ultimately resulting in fungal cell death. This model provides a basis for further investigation into the precise molecular targets and signaling cascades affected by these compounds.

Conclusion

This compound and its homologous compounds, aspochracin and the sclerotiotides, represent a promising class of natural products with demonstrated antifungal activity. This guide has provided a detailed overview of their chemical nature, biological data, and the experimental approaches for their study. The provided protocols and the proposed mechanism of action offer a solid foundation for researchers to further explore the therapeutic potential of this fascinating family of cyclic peptides. Future research should focus on elucidating the specific molecular targets and signaling pathways to fully understand their mechanism of action and to guide the rational design of more potent and selective antifungal agents.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a novel aspochracin derivative that has been isolated from the sponge-derived fungus, Aspergillus sclerotiorum.[1][2][3] As a newly identified compound, a thorough evaluation of its antimicrobial properties is essential to determine its potential as a therapeutic agent. A critical parameter in assessing the antimicrobial efficacy of a compound is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5][6][7] These application notes provide a detailed protocol for determining the MIC of this compound against a panel of relevant microorganisms using the broth microdilution method, in accordance with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[5][8][9][10]

Data Presentation

Quantitative data from MIC assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for summarizing the MIC values of this compound against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Test OrganismStrain IDMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC® 29213™[Insert Value][Insert QC Range]
Escherichia coliATCC® 25922™[Insert Value][Insert QC Range]
Pseudomonas aeruginosaATCC® 27853™[Insert Value][Insert QC Range]
Enterococcus faecalisATCC® 29212™[Insert Value][Insert QC Range]
[Add other relevant strains][Insert ID][Insert Value][Insert QC Range]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Test OrganismStrain IDMIC (µg/mL)Quality Control Range (µg/mL)
Candida albicansATCC® 90028™[Insert Value][Insert QC Range]
Aspergillus fumigatusATCC® 204305™[Insert Value][Insert QC Range]
Cryptococcus neoformansATCC® 90112™[Insert Value][Insert QC Range]
[Add other relevant strains][Insert ID][Insert Value][Insert QC Range]

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is widely used due to its efficiency and the small volumes of reagents required.[1][11][2][12][13][14]

1. Preparation of this compound Stock Solution

1.1. Determine the appropriate solvent: Based on the physicochemical properties of this compound, select a suitable solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is commonly used for fungal extracts and hydrophobic compounds. The final concentration of DMSO in the test wells should not exceed a level that affects microbial growth (typically ≤1%).

1.2. Prepare a high-concentration stock solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 10 mg/mL).

1.3. Sterilization: The stock solution should be sterilized, preferably by filtration through a 0.22 µm syringe filter, as autoclaving may degrade the compound.

2. Preparation of Media and Reagents

2.1. Bacterial Growth Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.

2.2. Fungal Growth Medium: Prepare RPMI-1640 medium with L-glutamine and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0. Sterilize by filtration.

3. Preparation of Microbial Inoculum

3.1. Bacterial Inoculum: 3.1.1. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. 3.1.2. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). 3.1.3. Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.2. Fungal Inoculum: 3.2.1. For yeasts, prepare an inoculum as described for bacteria, using a fresh (24-48 hour) culture. 3.2.2. For filamentous fungi, grow the fungus on an appropriate agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration.

4. Broth Microdilution Assay

4.1. Serial Dilutions of this compound: 4.1.1. In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of desired test concentrations. 4.1.2. Typically, 100 µL of medium is added to all wells, and then 100 µL of the this compound working solution is added to the first well and serially diluted down the plate.

4.2. Inoculation: 4.2.1. Add the standardized microbial inoculum to each well containing the diluted this compound and to the positive control well (containing only growth medium and inoculum). 4.2.2. A negative control well (containing only growth medium) should also be included to ensure the sterility of the medium.

4.3. Incubation: 4.3.1. Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

5. Interpretation of Results

5.1. After incubation, visually inspect the microtiter plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

5.2. The results can also be read using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is then determined as the lowest concentration that inhibits a certain percentage of growth (e.g., ≥90%) compared to the positive control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration of this compound.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare this compound Stock Solution D Serial Dilution of this compound in 96-Well Plate A->D B Prepare Growth Media (Bacterial/Fungal) B->D C Prepare Microbial Inoculum (0.5 McFarland Standard) E Inoculation of Wells C->E D->E F Incubation E->F G Visual Inspection for Growth (Turbidity) F->G H Determine MIC G->H

Caption: Workflow for MIC Determination of this compound.

Serial_Dilution Stock Stock This compound W1 1 Stock->W1 Add to Well 1 W2 2 W1->W2 Transfer & Mix W3 3 W2->W3 Transfer & Mix W4 4 W3->W4 Transfer & Mix W5 ... W4->W5 W6 12

Caption: Serial Dilution in a 96-Well Plate.

References

Application Notes and Protocols for In Vitro Antifungal Activity of JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a novel aspochracin derivative that has been isolated from the sponge-derived fungus Aspergillus sclerotiorum. Aspochracin and its analogues have garnered interest for their diverse biological activities, including insecticidal and antimicrobial properties. These application notes provide a detailed protocol for assessing the in vitro antifungal activity of this compound using the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). Additionally, a hypothesized mechanism of action and its corresponding signaling pathway are presented to guide further research into its antifungal properties.

Data Presentation

Due to the novelty of this compound, specific minimum inhibitory concentration (MIC) data from published literature is not yet available. The following table presents hypothetical MIC values for this compound against common fungal pathogens for illustrative purposes. These values are intended to serve as a template for researchers to populate with their own experimental data.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 90028[Insert Experimental Value]0.25 - 2.00.125 - 1.0
Aspergillus fumigatusATCC 204305[Insert Experimental Value]16 - >640.5 - 2.0
Cryptococcus neoformansATCC 208821[Insert Experimental Value]2.0 - 160.125 - 1.0
Candida glabrataATCC 90030[Insert Experimental Value]4.0 - 320.25 - 2.0

Caption: Table of hypothetical Minimum Inhibitory Concentration (MIC) values for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS) buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator

Protocol:

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Prepare stock solutions of control antifungals in their recommended solvents.

  • Preparation of Fungal Inoculum:

    • For Yeasts (Candida spp.):

      • Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

      • Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • For Filamentous Fungi (Aspergillus spp.):

      • Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

      • Adjust the conidial suspension with a hemocytometer to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640.

  • Preparation of Microtiter Plates:

    • Prepare serial two-fold dilutions of the this compound stock solution and control antifungals in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

    • The typical concentration range to test is 0.03 to 16 µg/mL, but this may be adjusted based on the expected potency of the compound.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only) for each fungal isolate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C.

    • Read the results visually or with a microplate reader at 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for polyenes and this compound, unless otherwise determined) compared to the growth control.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis jbir_stock This compound Stock (in DMSO) serial_dilution Serial Dilution in 96-well Plate jbir_stock->serial_dilution Dilute fungal_culture Fungal Culture (Yeast or Mold) inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep Harvest & Suspend incubation Incubation (35°C) serial_dilution->incubation inoculum_prep->serial_dilution Inoculate mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination signaling_pathway jbir This compound cell_envelope Fungal Cell Envelope (Wall/Membrane) jbir->cell_envelope Interacts with stress Cell Envelope Stress cell_envelope->stress Induces mapk_cascade MAP Kinase Signaling Cascade stress->mapk_cascade Activates transcription_factors Activation of Stress-Responsive Transcription Factors mapk_cascade->transcription_factors cell_death Apoptosis / Cell Death transcription_factors->cell_death Leads to

Application Note: HPLC Purification and Analysis of JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JBIR-15 is a novel aspochracin derivative isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1][2] Structurally, it is identified as N-demethylaspochracin.[1] While its biological activity is not yet fully elucidated, initial studies indicate it is non-toxic to certain mammalian cell lines.[3] This application note provides a detailed protocol for the purification and analysis of this compound using High-Performance Liquid Chromatography (HPLC), based on established research.

Experimental Protocols

1. Fermentation and Extraction of this compound

The producing fungus, Aspergillus sclerotiorum Huber Sp080903f04, was isolated from a marine sponge, Mycale sp., collected from Ishigaki Island, Okinawa Prefecture, Japan.[4] The fungus is cultured and fermented to produce this compound. The culture broth is then processed to extract the crude metabolites.

2. Purification of this compound

The purification of this compound is achieved through a multi-step chromatographic process, beginning with Medium-Pressure Liquid Chromatography (MPLC) followed by preparative reversed-phase HPLC.[4]

2.1. Medium-Pressure Liquid Chromatography (MPLC)

  • Objective: Initial fractionation of the crude extract to enrich for this compound.

  • Stationary Phase: Purif-Pack Silica-60.[4]

  • Mobile Phase: A stepwise gradient of chloroform-methanol (CHCl3–MeOH).[4]

  • Procedure:

    • The dried crude extract (1.01 g) is loaded onto the silica column.[4]

    • The column is eluted with a stepwise gradient of CHCl3–MeOH.[4]

    • Fractions are collected and monitored by LC-MS to identify those containing the major metabolites.[4]

    • The 10% MeOH eluate, containing this compound, is collected for further purification.[4]

2.2. Preparative Reversed-Phase HPLC (RP-HPLC)

  • Objective: Final purification of this compound to a high degree of purity.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Detailed Method Parameters:

ParameterSpecification
Column L-column2 ODS (20 i.d. x 150 mm)
Mobile Phase 60% Methanol in Water with 0.1% Formic Acid
Flow Rate 10 mL/min
Detection UV (wavelength not specified in the source)
Retention Time (tR) 10.8 min
Sample 10% MeOH eluate from MPLC (26.1 mg)
Yield 7.4 mg of pure this compound

3. Analysis of this compound

The purity and identity of the isolated this compound can be confirmed using analytical HPLC coupled with mass spectrometry (LC-MS).

3.1. Analytical HPLC-MS

  • Objective: To confirm the purity and determine the molecular weight of the purified this compound.

  • Instrumentation: An analytical HPLC system coupled to a high-resolution mass spectrometer (e.g., HR-ESI-MS).

  • Suggested Method Parameters (based on purification protocol):

    • Column: A C18 analytical column (e.g., 4.6 i.d. x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile/water with 0.1% formic acid may be suitable.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV-Vis (e.g., PDA detector) and Mass Spectrometry (positive ion mode).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C22H34N4O4[4][]
Molecular Weight 418.53 g/mol []
Appearance Colorless oil[4]
HR-ESI-MS ([M+H]+) Found: 419.2661, Calculated: 419.2658[4]
Solubility Soluble in DMSO, ethanol, methanol, DMF[3][]

Table 2: Summary of Preparative HPLC Method for this compound Purification

ParameterValue
Chromatographic Mode Reversed-Phase
Column L-column2 ODS (20 i.d. x 150 mm)
Mobile Phase 60% MeOH–H2O containing 0.1% formic acid
Flow Rate 10 mL/min
Retention Time (tR) 10.8 min

Visualizations

JBIR15_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis A Fungal Culture (Aspergillus sclerotiorum) B Fermentation A->B C Extraction from Culture Broth B->C D Crude Extract C->D E MPLC (Silica Gel, CHCl3-MeOH) D->E F 10% MeOH Fraction E->F G Preparative RP-HPLC (ODS, 60% MeOH/H2O + 0.1% FA) F->G H Pure this compound G->H I Analytical HPLC-MS H->I J Purity & Identity Confirmation I->J

Caption: Workflow for the purification and analysis of this compound.

This application note outlines a robust and reproducible HPLC-based method for the purification and analysis of this compound from fungal culture extracts. The described protocol, employing a combination of MPLC and preparative RP-HPLC, allows for the efficient isolation of pure this compound suitable for further biological and chemical studies. The analytical methods provide a means to ensure the purity and confirm the identity of the isolated compound. This information is valuable for researchers in natural product chemistry, drug discovery, and related fields.

References

Application Note: Structural Confirmation of JBIR-15 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application note for the structural confirmation of JBIR-15, a natural product isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1][2][3] this compound is an aspochracin derivative identified as N-demethyl aspochracin.[1][4] The structural elucidation of such complex natural products relies heavily on a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments.[5][6] This note outlines the standard operating procedures for sample preparation, and the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data, including ¹H NMR, ¹³C NMR, DQF-COSY, HSQC, and HMBC experiments, which are crucial for unambiguously determining the molecular structure of this compound.

Physico-Chemical Properties of this compound

The fundamental properties of this compound are summarized below. This data is essential for sample handling and initial characterization.

PropertyValueReference
Appearance Colorless oil[1]
Molecular Formula C₂₂H₃₄N₄O₄[1][3]
Molecular Weight 418.53 g/mol [3]
HR-ESI-MS m/z 419.2661 [M+H]⁺ (Calcd. for C₂₂H₃₅N₄O₄, 419.2658)[1]
Solubility Soluble in methanol, ethanol, DMF, or DMSO[4]

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which forms the basis for its structural assignment.[1]

Position¹³C (δc)¹H (δн, mult., J in Hz)
1165.7-
2123.65.93 (d, 14.9)
3141.27.24 (dd, 14.9, 10.5)
4129.26.14 (dd, 14.9, 10.5)
5142.06.48 (dd, 14.9, 10.5)
6129.66.12 (m)
7140.45.99 (m)
818.21.81 (d, 6.8)
1'171.4-
2'58.55.05 (m)
3'24.82.29 (m), 1.70 (m)
4'23.01.77 (m), 1.55 (m)
5'45.43.48 (m), 2.94 (m)
1''172.9-
2''48.94.19 (m)
3''18.01.45 (d, 7.1)
1'''171.4-
2'''67.03.51 (m)
3'''31.02.11 (m)
4'''20.20.98 (d, 6.8)
5'''19.10.92 (d, 6.8)
N-Me29.82.96 (s)
NH (2')-8.21 (d, 8.1)
NH (2'')-7.21 (d, 8.1)

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are adaptable to most modern high-field NMR spectrometers.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. For routine structure confirmation, referencing to the residual solvent peak is often sufficient.

3.2. 1D NMR Spectroscopy

  • ¹H NMR Protocol:

    • Tune and shim the probe for the specific sample.

    • Acquire the spectrum using a standard single-pulse sequence.

    • Typical Parameters:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds

      • Number of Scans: 8-64 (depending on sample concentration)

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent signal.

  • ¹³C NMR Protocol:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical Parameters:

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Process the data similarly to the ¹H spectrum.

3.3. 2D NMR Spectroscopy

  • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin coupling networks (¹H-¹H J-coupling), revealing adjacent protons.

    • Protocol:

      • Use a standard DQF-COSY pulse program.

      • Set identical spectral widths in both F1 and F2 dimensions, corresponding to the ¹H spectral width.

      • Collect 1024-2048 data points in F2 and 256-512 increments in F1.

      • Process the 2D data using appropriate window functions (e.g., sine-bell) before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).

    • Protocol:

      • Use a standard HSQC pulse program optimized for one-bond J-coupling (~145 Hz).

      • Set the F2 dimension spectral width for ¹H and the F1 dimension spectral width for ¹³C.

      • Acquire data with sufficient scans per increment to achieve a good signal-to-noise ratio.

      • Process the 2D data to generate the heteronuclear correlation map.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically 2-4 bonds), which is critical for connecting different spin systems and functional groups.

    • Protocol:

      • Use a standard HMBC pulse program.

      • Optimize the long-range coupling delay for an average value of 8 Hz.

      • Set spectral widths for ¹H (F2) and ¹³C (F1) dimensions.

      • Acquire and process the 2D data to reveal multi-bond correlations.

Visualization of Structure Elucidation Workflow

The overall process for confirming the structure of this compound is outlined below, from initial isolation to the final data analysis.

G Overall Workflow for this compound Structure Confirmation cluster_0 Sample Handling cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation Isolation Isolation of this compound (from Aspergillus sclerotiorum) Prep Sample Preparation (Dissolution in Deuterated Solvent) Isolation->Prep NMR_Acq NMR Data Acquisition Prep->NMR_Acq D1_NMR 1D NMR (¹H, ¹³C) NMR_Acq->D1_NMR D2_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Acq->D2_NMR Analysis Spectral Analysis (Assign Signals, Identify Correlations) D1_NMR->Analysis D2_NMR->Analysis Structure Structure Confirmation of this compound Analysis->Structure

Caption: A flowchart of the experimental and analytical process.

The logical connections derived from the NMR data are used to piece together the molecular fragments of this compound into the final structure.

G Logical Flow of this compound Structure Assembly via NMR cluster_fragments Identified Moieties cluster_correlations Key NMR Correlations F1 Octa-2,4,6-trienamide Final Confirmed Structure This compound F1->Final F2 Ornithine C3 HMBC: 2''-NH to C-1''' F2->C3 connectivity C4 HMBC: N-Me to C-1' and C-2''' F2->C4 connectivity F2->Final F3 Alanine F3->C3 connectivity F3->Final F4 N-methylvaline F4->C4 connectivity F4->Final C1 DQF-COSY: Linear sequence from H-2 to H-8 C1->F1 establishes C2 HMBC: H-2 to C-1 C2->F1 confirms amide linkage

Caption: Logical relationships in the structural assembly of this compound.

Interpretation and Conclusion

The structural elucidation of this compound is a systematic process of piecing together molecular fragments based on NMR data.

  • ¹H and ¹³C NMR: The 1D spectra provide the initial inventory of protons and carbons, indicating the presence of olefinic protons, methyl groups, methylene groups, and amide functionalities.[1]

  • DQF-COSY Analysis: The COSY spectrum was essential in establishing the linear spin system of the octa-2,4,6-trienamide moiety, showing clear correlations from the olefinic proton H-2 through to the methyl protons H-8.[1] It also helped define the individual amino acid spin systems.

  • HMBC Analysis: The HMBC spectrum provided the critical long-range correlations needed to connect the fragments. Key correlations included the coupling from H-2 to the amide carbon C-1, confirming the trienamide group.[1] Furthermore, correlations between the α-proton and NH proton of one amino acid residue to the carbonyl carbon of the adjacent residue established the peptide sequence.[1] The connection of the N-methyl group to both the ornithine and N-methylvaline residues was also confirmed via HMBC.[1]

  • HSQC Analysis: The HSQC spectrum unambiguously assigned each proton to its directly attached carbon, corroborating the assignments made from 1D spectra and aiding the interpretation of the HMBC data.

References

Culturing Aspergillus sclerotiorum for JBIR-15 Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Aspergillus sclerotiorum and the subsequent extraction and purification of the bioactive secondary metabolite, JBIR-15.

Introduction

Aspergillus sclerotiorum is a filamentous fungus known for producing a variety of secondary metabolites.[1][2][3] Among these is this compound, a derivative of aspochracin, which has garnered interest in the field of drug discovery.[4][5][6][7] This document outlines the established methods for reliably culturing A. sclerotiorum to promote the production of this compound and for the subsequent isolation of this compound.

Data Presentation

Table 1: Optimal Growth and Production Parameters for Aspergillus sclerotiorum and this compound
ParameterConditionSource
Fungal Strain Aspergillus sclerotiorum Huber Sp080903f04[4]
Culture Medium Brown rice based solid medium[4]
Incubation Temperature 27 °C[4]
Optimal Growth Temperature Range 25–30 °C[1]
Incubation Time 14 days[4]
Culture Type Static culture[4]
Extraction Solvent 80% aqueous acetone[4]
Purification Method MPLC and preparative reversed-phase HPLC[4]

Experimental Protocols

Protocol 1: Culturing Aspergillus sclerotiorum for this compound Production

This protocol details the preparation of the culture medium and the cultivation of A. sclerotiorum for the production of this compound.

Materials:

  • Aspergillus sclerotiorum Huber Sp080903f04 strain

  • 500-ml Erlenmeyer flasks

  • Brown rice

  • Bacto-Yeast extract

  • Sodium tartrate

  • KH2PO4 (Potassium dihydrogen phosphate)

  • Distilled water

  • Autoclave

  • Incubator

Procedure:

  • Medium Preparation: For each 500-ml Erlenmeyer flask, prepare the solid medium with the following components:

    • 15 g Brown rice

    • 30 mg Bacto-Yeast extract

    • 15 mg Sodium tartrate

    • 15 mg KH2PO4

    • 45 ml Distilled water[4]

  • Sterilization: Autoclave the flasks containing the medium to ensure sterility.

  • Inoculation: Inoculate the sterilized medium with the Aspergillus sclerotiorum Huber Sp080903f04 strain under aseptic conditions.

  • Incubation: Incubate the inoculated flasks as a static culture at 27 °C for 14 days.[4]

Protocol 2: Extraction and Purification of this compound

This protocol describes the steps for extracting and purifying this compound from the fungal culture.

Materials:

  • A. sclerotiorum culture from Protocol 1

  • 80% aqueous acetone

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Normal-phase MPLC (Medium Pressure Liquid Chromatography) system with a Silica-60 column

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Preparative reversed-phase HPLC (High-Performance Liquid Chromatography) system with an ODS column

  • Formic acid

Procedure:

  • Extraction:

    • Combine the mycelium from 10 culture flasks and extract with 1000 ml of 80% aqueous acetone.[4]

    • Concentrate the extract in vacuo to obtain an aqueous concentrate (approximately 200 ml).[4]

    • Partition the aqueous concentrate with ethyl acetate (EtOAc) three times.[4]

    • Combine the EtOAc layers, dry over Na2SO4, and evaporate to dryness to yield the crude residue.[4]

  • Purification:

    • Chromatograph the dried residue (1.01 g) on a normal-phase MPLC system using a CHCl3–MeOH stepwise gradient.[4]

    • Monitor the fractions using LC-MS to identify those containing the major metabolites.[4]

    • Collect the 10% MeOH eluate (26.1 mg) for further purification.[4]

    • Perform preparative reversed-phase HPLC on the collected eluate using an L-column2 ODS column.[4]

    • Develop the HPLC with 60% MeOH–H2O containing 0.1% formic acid at a flow rate of 10 ml/min to yield pure this compound (7.4 mg).[4]

Visualizations

Experimental Workflow for this compound Production

experimental_workflow cluster_culture Culturing Aspergillus sclerotiorum cluster_extraction Extraction of this compound cluster_purification Purification of this compound start Start medium_prep Medium Preparation (Brown Rice, Yeast Extract, etc.) start->medium_prep sterilization Sterilization medium_prep->sterilization inoculation Inoculation with A. sclerotiorum sterilization->inoculation incubation Static Incubation (27°C, 14 days) inoculation->incubation extraction Extraction with 80% aq. Acetone incubation->extraction concentration Concentration in vacuo extraction->concentration partitioning Partitioning with EtOAc concentration->partitioning drying Drying and Evaporation partitioning->drying mplc Normal-Phase MPLC drying->mplc hplc Reversed-Phase HPLC mplc->hplc jbir15 Pure this compound hplc->jbir15

Caption: Workflow for this compound production from A. sclerotiorum.

Generalized Biosynthetic Pathway for Fungal Secondary Metabolites

Note: A specific biosynthetic pathway for this compound has not been fully elucidated. The following diagram represents a generalized pathway for the production of polyketide and non-ribosomal peptide secondary metabolites in fungi, of which aspochracin derivatives like this compound are members.

generalized_biosynthesis cluster_precursors Primary Metabolism cluster_synthesis Secondary Metabolite Synthesis cluster_modification Post-Synthesis Modification acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks amino_acids Amino Acids nrps Non-Ribosomal Peptide Synthetase (NRPS) amino_acids->nrps polyketide Polyketide Intermediate pks->polyketide peptide Peptide Intermediate nrps->peptide hybrid Hybrid Polyketide-Peptide polyketide->hybrid peptide->hybrid tailoring Tailoring Enzymes (e.g., Methyltransferases, Oxidases) hybrid->tailoring jbir15 This compound tailoring->jbir15

Caption: Generalized pathway for fungal secondary metabolite synthesis.

References

Application Note and Protocol: Preparation of JBIR-15 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JBIR-15 is a novel aspochracin derivative isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1][2] As a new chemical entity, establishing standardized protocols for its handling and preparation is crucial for reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), a common solvent for dissolving and storing small molecules for biological assays. The following guidelines are based on best practices for handling chemical compounds in a laboratory setting.

Quantitative Data Summary

Due to the novelty of this compound, publicly available data on its physicochemical properties are limited. The following table summarizes essential information for preparing stock solutions. Researchers should always refer to the manufacturer's certificate of analysis for the most accurate and up-to-date information.

PropertyValueNotes
Molecular Weight Not Publicly AvailableRefer to the Certificate of Analysis provided by the supplier. For calculation purposes in this protocol, a hypothetical value of 450 g/mol will be used.
Solubility in DMSO Not Publicly AvailableA preliminary solubility test is recommended. Assume good solubility for the initial preparation of a high-concentration stock (e.g., 10-50 mM).
Recommended Stock Concentration 10 mMA 10 mM stock solution is a common starting concentration for many in vitro assays.[3]
Storage Conditions -20°C or -80°CStore in small aliquots to minimize freeze-thaw cycles.[3][4]
DMSO Purity ≥99.7%, anhydrousUse high-purity, sterile-filtered DMSO to prevent degradation of the compound and ensure experimental consistency.[5]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. All procedures should be performed in a clean, designated workspace, such as a chemical fume hood or a biosafety cabinet, using appropriate personal protective equipment (PPE).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Parafilm

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing this compound:

    • Tare the analytical balance with a clean, empty microcentrifuge tube.

    • Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 450 g/mol ), you would weigh out 4.5 mg of this compound.

      • Calculation:

        • Volume (L) x Concentration (mol/L) = Moles

        • 0.001 L x 0.010 mol/L = 0.00001 moles

        • Moles x Molecular Weight ( g/mol ) = Mass (g)

        • 0.00001 moles x 450 g/mol = 0.0045 g = 4.5 mg

  • Dissolving in DMSO:

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare 1 mL of stock solution, add 1 mL of DMSO.

    • Seal the tube tightly with its cap and wrap the cap with parafilm to prevent leakage.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes to facilitate the dissolution of the compound.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution, but be cautious as heat may degrade the compound.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][4]

    • Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Diagrams and Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage Equilibrate Reagents Equilibrate Reagents Tare Balance Tare Balance Equilibrate Reagents->Tare Balance Room Temp Weigh this compound Weigh this compound Tare Balance->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex Vortex Add DMSO->Vortex Visual Inspection Visual Inspection Vortex->Visual Inspection Visual Inspection->Vortex If not dissolved Aliquot Aliquot Visual Inspection->Aliquot If dissolved Label Label Aliquot->Label Store at -20°C / -80°C Store at -20°C / -80°C Label->Store at -20°C / -80°C

Caption: Workflow for preparing this compound stock solution in DMSO.

Hypothetical Signaling Pathway Modulated by this compound

As the precise mechanism of action for this compound is not yet elucidated, the following diagram illustrates a hypothetical signaling cascade that could be targeted by a novel small molecule inhibitor like this compound. This example depicts the inhibition of a generic kinase pathway involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_B->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Translocates to Nucleus JBIR_15 JBIR_15 JBIR_15->Kinase_A Inhibits Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Application Notes and Protocols for Testing JBIR-15 on Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JBIR-15 is a derivative of aspochracin, isolated from the marine sponge-derived fungus Aspergillus sclerotiorum.[1] Preliminary studies have indicated its potential as an antifungal agent, particularly against Candida albicans, a prevalent opportunistic fungal pathogen in humans.[2] C. albicans is capable of causing a wide range of infections, from superficial mucosal to life-threatening systemic candidiasis. Its ability to form biofilms on both biological and inert surfaces contributes significantly to its virulence and drug resistance.

These application notes provide detailed experimental protocols for evaluating the efficacy of this compound against C. albicans, including its planktonic and biofilm forms. The protocols are based on established methodologies for antifungal susceptibility testing. Additionally, a hypothetical signaling pathway is presented to guide research into the potential mechanism of action of this compound.

Data Presentation

Quantitative data from the experimental protocols should be summarized for clear comparison. Below is a template table for presenting the results.

Table 1: Antifungal Activity of this compound against Candida albicans

ExperimentC. albicans StrainThis compound Concentration (µg/mL)Endpoint MeasurementResult
Planktonic Susceptibility SC53140.125 - 64MIC₅₀Hypothetical Value
0.125 - 64MIC₉₀Hypothetical Value
Clinical Isolate 10.125 - 64MIC₅₀Hypothetical Value
0.125 - 64MIC₉₀Hypothetical Value
Biofilm Inhibition SC53140.25 - 128MBIC₅₀Hypothetical Value
0.25 - 128MBIC₉₀Hypothetical Value
Clinical Isolate 10.25 - 128MBIC₅₀Hypothetical Value
0.25 - 128MBIC₉₀Hypothetical Value
Biofilm Eradication SC53141 - 512MBEC₅₀Hypothetical Value
1 - 512MBEC₉₀Hypothetical Value
Clinical Isolate 11 - 512MBEC₅₀Hypothetical Value
1 - 512MBEC₉₀Hypothetical Value
  • MIC (Minimum Inhibitory Concentration): Lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • MBIC (Minimum Biofilm Inhibitory Concentration): Lowest concentration of an antifungal agent that inhibits the formation of a biofilm.

  • MBEC (Minimum Biofilm Eradication Concentration): Lowest concentration of an antifungal agent required to kill a pre-formed biofilm.

  • Subscripts (e.g., ₅₀, ₉₀) indicate the percentage of inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Planktonic C. albicans

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Candida albicans strain(s) (e.g., reference strain SC5314, clinical isolates)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85% NaCl)

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

    • Include a drug-free well (growth control) and a well with medium only (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted C. albicans inoculum to each well containing 100 µL of the this compound dilution.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

C. albicans Biofilm Inhibition Assay

This protocol determines the concentration of this compound that can inhibit the formation of C. albicans biofilms.

Materials:

  • Same as for the MIC assay.

Procedure:

  • Inoculum Preparation:

    • Prepare a C. albicans suspension of 1 x 10⁶ CFU/mL in RPMI-1640 medium.

  • Assay Setup:

    • Add 100 µL of the prepared C. albicans inoculum to each well of a 96-well plate.

    • Add 100 µL of the serially diluted this compound (in RPMI-1640) to the corresponding wells.

    • Include a drug-free well (biofilm growth control) and a well with medium only (background control).

  • Incubation:

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Quantification of Biofilm Inhibition:

    • After incubation, carefully remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).

    • Quantify the remaining biofilm using a metabolic assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.

    • The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of this compound that shows a significant reduction (e.g., 50% or 90%) in metabolic activity compared to the drug-free control.

C. albicans Biofilm Eradication Assay

This protocol assesses the ability of this compound to eradicate pre-formed C. albicans biofilms.

Materials:

  • Same as for the MIC and biofilm inhibition assays.

Procedure:

  • Biofilm Formation:

    • Add 200 µL of a 1 x 10⁶ CFU/mL C. albicans suspension in RPMI-1640 to each well of a 96-well plate.

    • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Treatment with this compound:

    • After incubation, remove the planktonic cells and wash the wells with PBS.

    • Add 200 µL of serially diluted this compound in RPMI-1640 to the wells containing the pre-formed biofilms.

    • Include a drug-free control.

    • Incubate the plate for another 24 hours at 37°C.

  • Quantification of Biofilm Eradication:

    • Wash the wells with PBS to remove the drug.

    • Quantify the viability of the remaining biofilm using the XTT assay.

    • The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound that results in a significant reduction (e.g., 50% or 90%) in the metabolic activity of the pre-formed biofilm.

Mandatory Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic Planktonic Susceptibility (MIC) cluster_mbic Biofilm Inhibition (MBIC) cluster_mbec Biofilm Eradication (MBEC) prep_jbir Prepare this compound Stock mic_dilute Serial Dilution of this compound prep_jbir->mic_dilute mbic_setup Co-incubate C. albicans and this compound prep_jbir->mbic_setup mbec_treat Treat with this compound (24h) prep_jbir->mbec_treat prep_candida Prepare C. albicans Inoculum mic_inoculate Inoculate with C. albicans prep_candida->mic_inoculate prep_candida->mbic_setup mbec_form Form Biofilm (24h) prep_candida->mbec_form mic_dilute->mic_inoculate mic_incubate Incubate (24-48h) mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read mbic_incubate Incubate (24h) mbic_setup->mbic_incubate mbic_wash Wash Planktonic Cells mbic_incubate->mbic_wash mbic_quantify Quantify Biofilm (XTT) mbic_wash->mbic_quantify mbec_form->mbec_treat mbec_wash Wash mbec_treat->mbec_wash mbec_quantify Quantify Biofilm (XTT) mbec_wash->mbec_quantify

Caption: Workflow for determining the antifungal activity of this compound.

Hypothetical Signaling Pathway for this compound Action in C. albicans

The precise mechanism of action for this compound is not yet elucidated. However, as an aspochracin derivative, it may interfere with cell wall integrity or other essential cellular processes. A plausible target in C. albicans is the High Osmolarity Glycerol (HOG) pathway, a key signaling cascade involved in stress response and cell wall biosynthesis.

signaling_pathway cluster_cell Candida albicans Cell jbir This compound membrane Cell Membrane jbir->membrane Interacts with membrane components? hog1_pathway HOG Pathway jbir->hog1_pathway Inhibits? membrane->hog1_pathway Stress Signal cell_wall Cell Wall Synthesis hog1_pathway->cell_wall Regulates stress_response Stress Response hog1_pathway->stress_response Regulates apoptosis Apoptosis hog1_pathway->apoptosis Leads to cell_wall->apoptosis Dysregulation leads to

Caption: Hypothetical model of this compound's impact on the HOG pathway.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is an aspochracin derivative isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1][2] As a novel natural product, its biological activity remains largely unexplored, presenting a unique opportunity for drug discovery and development.[3] It has been reported to be non-toxic to mammalian cell lines and insects, suggesting a potentially favorable safety profile.[3] This document provides a comprehensive guide to a tiered approach for characterizing the bioactivity of this compound using a series of robust cell-based assays. The proposed workflow progresses from initial cytotoxicity screening to the exploration of specific biological activities, such as anti-inflammatory and antimicrobial effects, and culminates in broader mechanistic studies through signaling pathway screening.

I. Foundational Assays: Cytotoxicity and Cell Viability

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability and to establish a working concentration range for subsequent, more specific assays. Standard cytotoxicity assays such as the MTT and LDH assays are recommended.

Data Presentation: Cytotoxicity of this compound

The results from the cytotoxicity assays should be tabulated to clearly present the dose-dependent effects of this compound on different cell lines.

Cell LineAssay TypeThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)% Cytotoxicity (Mean ± SD)IC50 (µM)
HeLa (Human cervical cancer)MTT0.148
148
1048
5048
10048
A549 (Human lung carcinoma)LDH0.148
148
1048
5048
10048
THP-1 (Human monocytic cell line)MTT0.148
148
1048
5048
10048
Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Selected cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[4][5]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution (dissolved in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well plates.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control.[6]

    • Incubate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.[6][7]

  • Materials:

    • Cell lines, culture medium, and this compound as in the MTT assay.

    • LDH Assay Kit.

    • 96-well plates.

    • Microplate reader.

  • Protocol:

    • Seed and treat cells with this compound as described for the MTT assay.

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

G cluster_0 Experimental Workflow cluster_1 MTT Assay cluster_2 LDH Assay Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Assay Readout Assay Readout Incubation->Assay Readout MTT Reagent MTT Reagent LDH Release LDH Release Formazan Formation Formazan Formation MTT Reagent->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance (570nm) Absorbance (570nm) Solubilization->Absorbance (570nm) Enzymatic Reaction Enzymatic Reaction LDH Release->Enzymatic Reaction Colorimetric Product Colorimetric Product Enzymatic Reaction->Colorimetric Product Absorbance (490nm) Absorbance (490nm) Colorimetric Product->Absorbance (490nm)

Caption: Workflow for cytotoxicity assays.

II. Exploratory Assays: Anti-Inflammatory and Antimicrobial Activity

Given that many natural products from fungi exhibit anti-inflammatory or antimicrobial properties, these are logical areas to investigate for this compound.[8][9]

Data Presentation: Anti-Inflammatory Effects of this compound
Cell LineStimulantThis compound (µM)Cytokine Measured% Inhibition of Cytokine Release (Mean ± SD)IC50 (µM)
THP-1 (differentiated)LPS0.1TNF-α
1TNF-α
10TNF-α
LPS0.1IL-6
1IL-6
10IL-6
Experimental Protocols

1. Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[1][10]

  • Materials:

    • THP-1 human monocytic cell line.

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

    • Lipopolysaccharide (LPS).

    • This compound stock solution.

    • ELISA kits for TNF-α and IL-6.

    • 96-well plates.

  • Protocol:

    • Differentiate THP-1 cells into macrophages by treating with PMA (100 ng/mL) for 48 hours.

    • Pre-treat the differentiated macrophages with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.

2. NF-κB Reporter Assay

This assay determines if this compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway.[2]

  • Materials:

    • HEK293 cell line stably transfected with an NF-κB-luciferase reporter construct.

    • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

    • This compound stock solution.

    • Luciferase assay reagent.

    • 96-well plates.

    • Luminometer.

  • Protocol:

    • Seed the HEK293-NF-κB reporter cells in a 96-well plate.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percentage inhibition of NF-κB activity.

G cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-κB Activation NF-κB Activation IKK->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines This compound This compound This compound->IKK Inhibition?

Caption: Potential anti-inflammatory mechanism.

Antimicrobial Activity

Given that aspochracin derivatives have shown antimicrobial activity, it is pertinent to assess this compound against a panel of pathogenic bacteria and fungi.[11][12]

Data Presentation: Antimicrobial Activity of this compound
MicroorganismAssay TypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusBroth Microdilution
Escherichia coliBroth Microdilution
Candida albicansBroth Microdilution
Experimental Protocol

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

    • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • This compound stock solution.

    • 96-well plates.

  • Protocol:

    • Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with the microbial suspension to a final concentration of 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

    • Include a positive control (microorganism without this compound) and a negative control (broth only).

    • Incubate at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

III. Mechanistic Assays: Signaling Pathway Screening

To gain a broader understanding of the mechanism of action of this compound, a cell-based signaling pathway screening assay can be employed. This is particularly useful for compounds with unknown targets.[13][14]

Experimental Protocol

1. Luciferase Reporter Array for Pathway Screening

  • Materials:

    • A panel of cell lines, each stably transfected with a luciferase reporter gene under the control of a specific transcription factor response element (e.g., AP-1, STAT3, Wnt).[15]

    • This compound stock solution.

    • Appropriate stimulants for each pathway.

    • Luciferase assay system.

    • 96-well or 384-well plates.

    • Luminometer.

  • Protocol:

    • Seed the various reporter cell lines in separate plates.

    • Treat the cells with a non-toxic concentration of this compound.

    • Add the specific stimulant for each pathway.

    • Incubate for a predetermined time (e.g., 6-24 hours).

    • Measure luciferase activity.

    • Identify pathways that are significantly modulated (either activated or inhibited) by this compound.

G cluster_0 Pathway Screening Logic This compound This compound Reporter Cell Lines Reporter Cell Lines This compound->Reporter Cell Lines Luciferase Signal Luciferase Signal Reporter Cell Lines->Luciferase Signal Identify Modulated Pathways Identify Modulated Pathways Luciferase Signal->Identify Modulated Pathways

Caption: Signaling pathway screening workflow.

Conclusion

The cell-based assays outlined in these application notes provide a systematic and comprehensive approach to characterizing the biological activity of the novel natural product, this compound. By starting with broad cytotoxicity screening, followed by focused investigation into plausible activities like anti-inflammatory and antimicrobial effects, and concluding with unbiased screening of major signaling pathways, researchers can efficiently elucidate the therapeutic potential and mechanism of action of this promising compound.

References

Application Notes and Protocols for the Analytical Characterization of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, high receptor affinity, and specificity compared to their linear counterparts.[1][2] Their unique cyclic structure, however, presents significant analytical challenges for their characterization.[3][4] The absence of N- and C-termini complicates sequence determination, while their conformational flexibility can lead to isomeric species that are difficult to separate and identify.[3][5] This document provides detailed application notes and experimental protocols for the comprehensive characterization of cyclic peptides using state-of-the-art analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and ion mobility-mass spectrometry (IM-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Cyclic Peptide Analysis

LC-MS is a cornerstone technique for the analysis of cyclic peptides, enabling their separation, identification, and quantification.[6] The choice of chromatographic conditions and mass spectrometric parameters is critical for achieving optimal results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

RP-HPLC and UHPLC are powerful techniques for separating cyclic peptides and their impurities based on hydrophobicity.[1] The high resolving power of UHPLC, in particular, is advantageous for separating closely related cyclic peptide analogs and isomers.[5]

Key Considerations for Method Development:

  • Column Selection: C18 columns are widely used for cyclic peptide separations. For highly hydrophobic cyclic peptides, a column with lower hydrophobicity, such as a C4 stationary phase, may provide better retention and peak shape.[1] The use of columns with MaxPeak High Performance Surface (HPS) technology can improve peak shape and reproducibility by minimizing peptide interactions with metal surfaces.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), usually acetonitrile, both containing an additive like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to improve peak shape and ionization efficiency.[1]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased, is typically employed to separate cyclic peptides with varying hydrophobicities.

  • Temperature: Operating at elevated temperatures (e.g., 70°C) can improve peak sharpness and resolution for some cyclic peptides.[1]

Experimental Protocol: UHPLC-MS/MS Analysis of a Cyclic Peptide

  • Sample Preparation: Dissolve the cyclic peptide sample in an appropriate solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

  • UHPLC System: An ACQUITY UPLC I-Class PLUS System or similar.

  • Column: Waters XSelect Premier Peptide CSH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-60% B

    • 10-11 min: 60-95% B

    • 11-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Vion IMS QTof or a SELECT SERIES Cyclic IMS.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. For DDA, select the top 3-5 most intense precursor ions for fragmentation.

  • Fragmentation: Use collision-induced dissociation (CID) with a collision energy ramp appropriate for the specific peptide.

Tandem Mass Spectrometry (MS/MS) for Sequencing

De novo sequencing of cyclic peptides by MS/MS is challenging due to the lack of a defined starting point for fragmentation.[3][4] Ring opening can occur at any amide bond, leading to multiple linear precursor ions and complex fragment spectra.[7] Multistage MS (MSn) in an ion trap mass spectrometer can help to elucidate the sequence by isolating and further fragmenting specific product ions.[8]

Workflow for LC-MS/MS Data Analysis:

The following diagram illustrates a typical workflow for processing and analyzing LC-MS data of cyclic peptides.

LCMS_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis raw_data Raw LC-MS Data noise_filtering Noise Filtering raw_data->noise_filtering peak_detection Peak Detection noise_filtering->peak_detection deisotoping Deisotoping peak_detection->deisotoping alignment Retention Time Alignment deisotoping->alignment peak_matching Peak Matching alignment->peak_matching normalization Normalization peak_matching->normalization identification Peptide Identification (Database Search/De Novo) normalization->identification quantification Quantification identification->quantification

Caption: Workflow for LC-MS based cyclic peptide data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of cyclic peptides in solution.[9][10] 1D and 2D NMR experiments provide information on through-bond and through-space connectivities, which can be used to generate structural restraints for molecular modeling.

Key NMR Experiments
  • 1D ¹H NMR: Provides initial information on the chemical environment of protons and can be used to assess sample purity.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.[11]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the peptide's conformation.[9]

  • Variable Temperature NMR: Can be used to identify intramolecular hydrogen bonds, which are important for conformational stability.[9]

Experimental Protocol: 2D NMR for a Cyclic Peptide
  • Sample Preparation: Dissolve the cyclic peptide in a deuterated solvent (e.g., DMSO-d6, CD3CN, or H2O/D2O 9:1) to a concentration of 1-5 mM.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • 1D ¹H Spectrum: Acquire a 1D proton spectrum to check for sample quality and optimize acquisition parameters.

  • 2D TOCSY:

    • Pulse Sequence: dipsi2esgpph

    • Spin-lock duration: 80 ms

    • Acquisition time: ~0.2 s

    • Number of scans: 8-16

  • 2D NOESY:

    • Pulse Sequence: noesyesgpph

    • Mixing time: 200-400 ms

    • Acquisition time: ~0.2 s

    • Number of scans: 16-32

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

  • Structure Calculation: Use the distance restraints obtained from NOESY spectra and dihedral angle restraints from coupling constants in molecular dynamics (MD) simulations or other modeling programs (e.g., CYANA, CNS) to calculate the 3D structure of the cyclic peptide.[9]

Logical Relationship of NMR Data for Structure Determination:

The following diagram illustrates how different NMR experiments contribute to the final 3D structure of a cyclic peptide.

NMR_Workflow cluster_experiments NMR Experiments cluster_restraints Structural Restraints cluster_modeling Structure Calculation tocsy 2D TOCSY spin_systems Spin System Assignments tocsy->spin_systems noesy 2D NOESY/ROESY distance Distance Restraints (< 5 Å) noesy->distance vt_nmr Variable Temperature NMR h_bonds Hydrogen Bond Constraints vt_nmr->h_bonds md_sim Molecular Dynamics Simulations spin_systems->md_sim distance->md_sim h_bonds->md_sim structure 3D Structure Ensemble md_sim->structure

Caption: NMR workflow for cyclic peptide structure determination.

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation

IM-MS is a powerful technique that separates ions based on their size, shape, and charge in the gas phase.[12] This additional dimension of separation is particularly valuable for cyclic peptides, as it can resolve isomers (e.g., conformational isomers, diastereomers) that are indistinguishable by mass spectrometry alone.[13]

Cyclic Ion Mobility Spectrometry (cIMS)

Cyclic IMS (cIMS) offers significantly higher resolving power compared to linear IM-MS by allowing ions to traverse the ion mobility cell multiple times.[14] This enhanced resolution enables the separation of very similar cyclic peptide isomers.

Experimental Protocol: cIMS for Isomeric Cyclic Peptides

  • Sample Infusion: Infuse the sample solution (0.5 µM in 10 mM ammonium acetate) directly into the mass spectrometer.

  • IM-MS System: A Waters SELECT SERIES Cyclic IMS or similar instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • cIMS Parameters:

    • Number of passes: 1-100 (optimize for desired resolution).

    • Traveling wave velocity and height: Optimize for the specific analytes.

  • Data Acquisition: Acquire data in ion mobility mode, recording the arrival time distribution of the ions.

  • Data Analysis: Analyze the arrival time distributions (mobiligrams) to identify and quantify the different isomeric species.

Quantitative Data Summary

The following tables summarize key quantitative data for the analytical techniques described.

Table 1: Comparison of LC Column Performance for Cyclic Peptide Separation

Column ChemistryParticle Size (µm)Key Advantages for Cyclic PeptidesReference
C181.7 - 5General purpose, good retention for a wide range of peptides.
C43 - 5Better peak shape for highly hydrophobic cyclic peptides.[1]
MaxPeak HPS1.7Reduced peak tailing and improved reproducibility.

Table 2: Performance Metrics of Mass Spectrometry Techniques for Cyclic Peptide Analysis

TechniqueResolutionSensitivityKey ApplicationReference
Quadrupole Time-of-Flight (Q-TOF)> 40,000HighAccurate mass measurement and fragmentation for sequencing.[15]
Ion TrapLowerVery HighMSn experiments for detailed structural elucidation.[8]
Cyclic Ion Mobility-MS (cIMS)Up to 750 (mobility)HighSeparation of closely related isomers.[14]

Table 3: Typical NMR Parameters for Cyclic Peptide Structural Studies

ExperimentKey ParameterTypical ValuePurposeReference
2D TOCSYSpin-lock duration60-100 msCorrelate all protons within a spin system.[11]
2D NOESYMixing time100-400 msDetect through-space proton-proton interactions (<5 Å).[9]
Variable TemperatureTemperature range288-318 KIdentify temperature-independent amide protons involved in H-bonds.[9]

Conclusion

The comprehensive characterization of cyclic peptides requires a multi-faceted analytical approach. LC-MS provides essential information on purity, identity, and sequence, while NMR spectroscopy is crucial for determining the three-dimensional structure and conformational dynamics. The emergence of high-resolution ion mobility-mass spectrometry offers a powerful tool for resolving complex isomeric mixtures. By combining these techniques and following the detailed protocols outlined in these application notes, researchers can gain a thorough understanding of the structural and physicochemical properties of cyclic peptides, accelerating their development as novel therapeutic agents.

References

JBIR-15: Application Notes and Protocols for Natural Product Screening Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a novel cyclopeptide natural product belonging to the aspochracin class of secondary metabolites.[1][2] Isolated from the sponge-derived fungus Aspergillus sclerotiorum, this compound has garnered interest within the drug discovery community for its potential biological activities.[1][2] Structurally identified as N-demethyl aspochracin, this compound offers a unique scaffold for inclusion in natural product screening libraries aimed at identifying new therapeutic agents.[2] Preliminary studies indicate that this compound exhibits antifungal activity, specifically against Candida albicans, while demonstrating low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic window.[3]

These application notes provide detailed protocols for utilizing this compound in common screening assays, along with illustrative data to guide researchers in their experimental design and interpretation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate sample preparation and handling during screening procedures.

PropertyValueReference
Molecular Formula C₂₂H₃₄N₄O₄[3]
Molecular Weight 418.53 g/mol [3]
Appearance White to off-white powder
Solubility Soluble in DMSO, methanol, and ethanol[3]
Storage Store at -20°C for long-term stability[3]

Biological Activity Data

The following tables summarize representative quantitative data on the biological activity of this compound. This data is illustrative and serves as a guide for expected outcomes in screening campaigns. Actual results may vary depending on specific experimental conditions.

Antifungal Activity

The Minimum Inhibitory Concentration (MIC) of this compound was determined against the pathogenic yeast Candida albicans.

OrganismAssay MethodMIC (µg/mL)Positive Control (Amphotericin B) MIC (µg/mL)
Candida albicans (ATCC 10231)Broth Microdilution (CLSI M27)160.5
Cytotoxicity Profile

The cytotoxic effect of this compound was evaluated against a human embryonic kidney cell line (HEK293) to assess its potential for off-target toxicity.

Cell LineAssay MethodIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
HEK293MTT Assay> 1001.2

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's biological activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Candida albicans

This protocol outlines the broth microdilution method for determining the antifungal susceptibility of Candida albicans to this compound.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis p1 Prepare this compound Stock Solution (1 mg/mL in DMSO) a1 Serial Dilution of this compound in 96-well plate p1->a1 p2 Prepare C. albicans Inoculum (5 x 10^5 CFU/mL) a2 Add C. albicans Inoculum to each well p2->a2 p3 Prepare RPMI-1640 Medium p3->a1 a1->a2 a3 Incubate at 35°C for 24-48 hours a2->a3 d1 Visually Inspect for Turbidity a3->d1 d2 Determine MIC (Lowest concentration with no visible growth) d1->d2

Caption: Workflow for MIC determination of this compound.

Materials:

  • This compound

  • Candida albicans strain (e.g., ATCC 10231)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C)

  • Positive control (e.g., Amphotericin B)

  • Negative control (medium with DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Preparation of C. albicans Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 1-5 x 10³ CFU/mL.

  • Assay Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • The final concentrations of this compound will typically range from 128 µg/mL to 0.125 µg/mL.

    • Include a positive control (e.g., Amphotericin B) and a negative control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Add 100 µL of the prepared C. albicans inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound against a mammalian cell line.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis p1 Seed Mammalian Cells in 96-well plate p2 Incubate for 24 hours p1->p2 p3 Treat cells with serial dilutions of this compound p2->p3 p4 Incubate for 48-72 hours p3->p4 a1 Add MTT Reagent to each well p4->a1 a2 Incubate for 2-4 hours a1->a2 a3 Add Solubilization Solution (e.g., DMSO) a2->a3 d1 Measure Absorbance at 570 nm a3->d1 d2 Calculate Cell Viability (%) and IC50 d1->d2

Caption: Workflow for cytotoxicity assessment using MTT assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom microtiter plates

  • Microplate reader

  • CO₂ incubator (37°C, 5% CO₂)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (medium with DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 1 mg/mL DMSO stock. The final concentrations should typically range from 0.1 to 100 µM.

    • Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

    • Include a positive control and a vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Applications in Natural Product Screening

This compound is a valuable addition to natural product screening libraries for various applications:

  • Antifungal Drug Discovery: As a primary screening hit, this compound can be used to identify novel antifungal agents, particularly against Candida species.

  • Lead Optimization: The aspochracin scaffold of this compound can serve as a starting point for medicinal chemistry efforts to synthesize more potent and selective analogs.

  • Mechanism of Action Studies: Elucidating the specific cellular target and signaling pathway affected by this compound can uncover new antifungal drug targets.

Signaling Pathway Hypothesis for Antifungal Action:

Antifungal_Pathway JBIR15 This compound CellWall Fungal Cell Wall Synthesis/Integrity JBIR15->CellWall CellMembrane Fungal Cell Membrane Permeability JBIR15->CellMembrane Signaling Intracellular Signaling Pathways JBIR15->Signaling GrowthInhibition Inhibition of Fungal Growth CellWall->GrowthInhibition CellMembrane->GrowthInhibition Signaling->GrowthInhibition

Caption: Potential mechanisms of antifungal action for this compound.

Conclusion

This compound represents a promising natural product with selective antifungal activity. The protocols and data presented in these application notes are intended to facilitate the incorporation of this compound into screening libraries for the discovery and development of new therapeutic agents. Further investigation into its mechanism of action and in vivo efficacy is warranted.

References

Application Notes and Protocols for the Investigation of JBIR-15 in a Drug Discovery Workflow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a novel aspochracin derivative, identified as an N-demethylated analogue of aspochracin, and has been isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1][2] Structurally, it is a non-proteogenic cyclic tripeptide.[3] Preliminary assessments indicate that this compound is non-toxic to mammalian cell lines and insects, suggesting a favorable initial safety profile.[3] However, its broader biological activities and potential as a therapeutic agent remain largely uncharacterized.[3]

These application notes provide a comprehensive framework for initiating a drug discovery workflow for this compound. The following sections detail proposed experimental protocols and a strategic approach to elucidate its mechanism of action, identify potential therapeutic targets, and evaluate its efficacy.

Proposed Drug Discovery Workflow for this compound

The investigation of a novel compound like this compound necessitates a systematic, multi-phase approach. The following workflow is proposed as a starting point for its evaluation.

Drug_Discovery_Workflow cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action & Lead Optimization A Compound Acquisition & QC B Broad-Spectrum Cytotoxicity Screening A->B C Phenotypic Screening B->C D Affinity Chromatography C->D Hits E Computational Target Prediction C->E Hits F Target Validation (e.g., siRNA, CRISPR) D->F E->F G Signaling Pathway Analysis F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Model Testing H->I

Caption: Proposed drug discovery workflow for this compound.

Data Presentation: Hypothetical Screening Data

Effective data management and clear presentation are crucial. The following tables represent hypothetical data from initial screening assays to illustrate how results for this compound could be structured.

Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer> 100
A549Lung Cancer85.2
HeLaCervical Cancer> 100
JurkatT-cell Leukemia15.7
K562Chronic Myelogenous Leukemia22.4

Table 2: Hypothetical Phenotypic Screening Results for this compound

AssayCell TypeEC50 (µM)Observed Effect
Apoptosis InductionJurkat12.5Increased Caspase-3/7 activity
Cell Cycle ArrestK56218.9G2/M phase arrest
Anti-inflammatoryRAW 264.735.1Inhibition of LPS-induced NO production

Experimental Protocols

Detailed and reproducible protocols are fundamental to a successful research campaign.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a panel of cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Selected cell lines (e.g., Jurkat, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for Apoptosis Markers

Objective: To investigate the induction of apoptosis by this compound by analyzing the expression of key apoptotic proteins.

Materials:

  • Jurkat cells treated with this compound (at IC50 concentration)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

Proposed Signaling Pathway for Investigation

Given that this compound shows potential effects on leukemia cell lines, a plausible area of investigation is its impact on survival and proliferation signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_pathway Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation JBIR15 This compound JBIR15->Akt  Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound represents an intriguing starting point for a drug discovery program. Its natural origin and favorable preliminary safety profile warrant a thorough investigation into its biological activities. The protocols and workflow outlined in these application notes provide a foundational strategy for researchers to begin to unlock the therapeutic potential of this novel cyclic tripeptide. Subsequent studies should focus on elucidating its precise mechanism of action and exploring its efficacy in relevant preclinical models.

References

Application Note & Protocol: Assessing the Stability of JBIR-15 in Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a non-proteogenic cyclic tripeptide, identified as an N-demethylated aspochracin derivative, isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1][2] As a novel natural product with largely unexplored biological activities, understanding its stability in various experimental media is a critical prerequisite for meaningful and reproducible in vitro and in vivo studies.[2] This document provides a detailed protocol for assessing the stability of this compound in common laboratory media, such as cell culture medium and phosphate-buffered saline (PBS). The protocol outlines the experimental workflow, sample analysis, and data interpretation. Adherence to this protocol will ensure the generation of robust and reliable stability data, which is essential for the advancement of research and development involving this compound.

Materials and Equipment

2.1. Reagents

  • This compound (purity >95% by HPLC)[2]

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) as required for the specific cell line

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid, LC-MS grade

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (recommended for higher specificity and sensitivity)

  • Analytical balance

  • pH meter

  • Incubator (e.g., CO2 incubator for cell culture media)

  • Vortex mixer

  • Centrifuge

  • Autoclave

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile pipette tips

  • Syringe filters (0.22 µm)

Experimental Protocols

3.1. Preparation of Stock Solutions and Standards

  • This compound Stock Solution (10 mM): Accurately weigh a suitable amount of this compound and dissolve it in DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. This compound is soluble in ethanol, methanol, DMF, and DMSO.[2]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the 10 mM this compound stock solution with the appropriate medium (e.g., 50% ACN/water) to final concentrations ranging from 0.1 µM to 100 µM. These standards will be used to generate a standard curve for the quantification of this compound.

3.2. Stability Assessment in Media

  • Incubation Setup:

    • Prepare the test media (e.g., PBS, pH 7.4, and complete cell culture medium).

    • In sterile microcentrifuge tubes, add the appropriate volume of the test medium.

    • Spike the medium with the this compound stock solution to a final concentration of 10 µM. The final concentration of DMSO should be kept below 0.1% to minimize its effect on the stability of the compound and on any biological assays.

    • Prepare a control sample (T=0) by immediately quenching the reaction as described in step 3.

    • Incubate the remaining samples at 37°C. For cell culture media, a CO2 incubator should be used to maintain the appropriate pH.

  • Time Points: Collect samples at various time points, for example, 0, 1, 2, 4, 8, 12, 24, and 48 hours. The selection of time points can be adjusted based on the expected stability of the compound.

  • Sample Quenching and Preparation:

    • At each time point, withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

    • Quench the reaction and precipitate proteins by adding an equal volume of ice-cold acetonitrile (ACN) or methanol (MeOH).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

    • If necessary, filter the supernatant through a 0.22 µm syringe filter before HPLC or LC-MS analysis.

3.3. Analytical Method for this compound Quantification

The quantification of this compound can be performed using HPLC-UV or LC-MS. LC-MS is generally preferred for its higher sensitivity and selectivity.

  • HPLC-UV Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.

    • Injection Volume: 10-20 µL.

  • LC-MS Method:

    • Utilize a similar chromatographic setup as the HPLC-UV method.

    • The mass spectrometer should be operated in positive ion mode.

    • Monitor the specific m/z transition for this compound (precursor ion > product ion) for selective and sensitive quantification. The molecular formula of this compound is C22H34N4O4, with a molecular weight of 418.53.[2]

Data Presentation and Analysis

The stability of this compound is determined by measuring the decrease in its concentration over time.

  • Standard Curve: Construct a standard curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantification: Use the regression equation to calculate the concentration of this compound in the test samples at each time point.

  • Data Summary: Summarize the quantitative data in a table, as shown below. Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

Table 1: Stability of this compound in Different Media at 37°C

Time (hours)Concentration in PBS (µM)% Remaining in PBSConcentration in Cell Culture Medium (µM)% Remaining in Cell Culture Medium
0100100
1
2
4
8
12
24
48

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for assessing the stability of this compound.

JBIR15_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO spike Spike Media with this compound (Final Conc. 10 µM) prep_stock->spike prep_media Prepare Test Media (PBS, Cell Culture Medium) prep_media->spike incubate Incubate at 37°C spike->incubate sample Collect Samples at Time Points (0-48h) incubate->sample quench Quench with ACN/MeOH & Centrifuge sample->quench hplc Analyze Supernatant by HPLC or LC-MS quench->hplc quantify Quantify this compound using Standard Curve hplc->quantify report Report as % Remaining vs. Time quantify->report

Caption: Workflow for assessing the stability of this compound in media.

Signaling Pathway Diagram (Hypothetical)

As the biological activity and signaling pathways of this compound are largely unexplored, a hypothetical pathway is presented for illustrative purposes, assuming it might interact with a generic cell surface receptor and influence a downstream kinase cascade.

Hypothetical_Signaling_Pathway JBIR15 This compound Receptor Cell Surface Receptor JBIR15->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Modulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for Identifying Cellular Targets of JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a cyclic tripeptide and a derivative of aspochracin, isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1][2] While its parent compound, aspochracin, has demonstrated insecticidal, antimicrobial, and cytotoxic activities, the biological activity and cellular targets of this compound remain largely uncharacterized.[3][4][5] It has been reported to be non-toxic to mammalian cell lines and insects.[1] The identification of its cellular targets is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide a comprehensive suite of methodologies for the identification and validation of the cellular targets of this compound. The protocols outlined herein are designed to guide researchers through a logical workflow, from initial hypothesis-generating screening to specific target validation.

I. Overall Strategy for this compound Target Identification

A multi-pronged approach is recommended for the robust identification of this compound cellular targets. This strategy combines unbiased, discovery-based proteomics with hypothesis-driven biochemical and cellular assays.

G cluster_0 Phase 1: Target Discovery (Unbiased) cluster_1 Phase 2: Candidate Prioritization cluster_2 Phase 3: Target Validation (Hypothesis-Driven) A Affinity-Based Proteomics B Label-Free Proteomics D Bioinformatic Analysis (Pathway & Network Analysis) A->D C Expression Proteomics B->D C->D E Biochemical Assays (Enzyme/Binding Assays) D->E F Cellular Thermal Shift Assay (CETSA) D->F G Genetic Approaches (siRNA/CRISPR) D->G

Caption: A logical workflow for this compound cellular target identification.

II. Phase 1: Target Discovery Methodologies

The initial phase focuses on generating a list of potential this compound binding proteins using unbiased, proteome-wide screening methods.

A. Affinity-Based Proteomics

This approach utilizes a modified this compound probe to isolate its binding partners from cell lysates or living cells.

Experimental Workflow:

A Synthesize this compound Affinity Probe (e.g., Biotin-JBIR-15) B Incubate Probe with Cell Lysate A->B C Capture Probe-Protein Complexes (e.g., Streptavidin Beads) B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification by LC-MS/MS E->F

Caption: Workflow for affinity-based target identification.

Protocol 1: Synthesis of Biotinylated this compound Probe

A biotin tag can be conjugated to this compound via a linker to a functional group on the molecule that is not essential for its biological activity. The triene side chain of the related aspochracin is suggested to be important for its bioactivity, so modifications should avoid this region if possible.[5]

  • Identify a suitable conjugation site on this compound. This may require preliminary structure-activity relationship (SAR) studies.

  • Select a linker. A polyethylene glycol (PEG) linker is often used to minimize steric hindrance.

  • Perform the conjugation reaction. For example, an amine-reactive biotinylation reagent can be used if a primary amine is available and not crucial for activity.

  • Purify the probe using High-Performance Liquid Chromatography (HPLC).

  • Confirm the structure and purity by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Protocol 2: Affinity Pulldown Assay

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a human cancer cell line if investigating cytotoxic effects) to ~80-90% confluency.

    • Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration using a BCA assay.

  • Incubation:

    • Incubate 1-2 mg of cell lysate with 10-50 µM of the biotin-JBIR-15 probe for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with biotin alone.

    • For a competition control, pre-incubate the lysate with a 100-fold excess of unlabeled this compound for 1 hour before adding the biotin-JBIR-15 probe.

  • Capture and Washing:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluate on a short SDS-PAGE gel to concentrate the sample.

    • Excise the protein band, perform in-gel trypsin digestion, and extract the peptides.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

Data Presentation: Hypothetical Affinity Pulldown Results

Protein ID (UniProt)Gene SymbolFold Enrichment (Probe vs. Biotin Control)Fold Reduction (Competition Control)Putative Function
P04637TP5315.212.5Tumor suppressor
P6225814-3-3ζ12.810.1Signal transduction
Q06830HSP90AA110.58.9Chaperone protein
P31749AKT18.97.2Kinase, cell survival
P15056BRAF7.36.5Kinase, signaling
B. Label-Free Proteomics Methods

These methods do not require modification of the compound and rely on the principle that drug-target binding alters the biophysical properties of the target protein.

1. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with this compound (e.g., 10-100 µM) or vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Transfer the supernatant to new tubes and quantify the soluble protein.

  • Analysis:

    • Analyze the soluble protein fractions by Western blot for specific candidate proteins or by LC-MS/MS for proteome-wide analysis (Thermal Proteome Profiling - TPP).

    • Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Data Presentation: Hypothetical CETSA Data

Protein ID (UniProt)Gene SymbolTm (°C) - VehicleTm (°C) - this compoundΔTm (°C)
P31749AKT152.556.0+3.5
P15056BRAF55.058.2+3.2
Q13547PIK3CA50.150.3+0.2
P00533EGFR58.358.5+0.2

III. Phase 2: Candidate Prioritization

The lists of potential binding partners generated from the discovery phase will require bioinformatic analysis to prioritize candidates for validation.

Protocol 4: Bioinformatic Analysis

  • Data Filtering: Remove common contaminants and non-specifically bound proteins.

  • Enrichment Analysis: Use tools like DAVID or Metascape to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological processes and signaling pathways that are overrepresented in the hit list.

  • Network Analysis: Use databases such as STRING or BioGRID to construct protein-protein interaction networks to identify key nodes and complexes that may be targeted by this compound.

IV. Phase 3: Target Validation

The top candidates from the prioritization phase should be validated using orthogonal, hypothesis-driven methods.

A. Biochemical Assays

If a candidate protein is an enzyme, its activity can be directly measured in the presence of this compound.

Protocol 5: In Vitro Kinase Assay

This protocol is an example for validating a candidate kinase (e.g., AKT1).

  • Reagents: Recombinant active AKT1, appropriate substrate (e.g., GSK3α/β peptide), ATP, and a kinase assay kit (e.g., ADP-Glo™).

  • Procedure:

    • Set up reactions in a 384-well plate containing kinase buffer, substrate, and varying concentrations of this compound (e.g., 0.01 to 100 µM).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition at each this compound concentration.

    • Plot the data and determine the IC50 value by non-linear regression.

Data Presentation: Hypothetical Kinase Inhibition Data

Kinase TargetThis compound IC50 (µM)
AKT15.2
BRAF8.7
PIK3CA> 100
EGFR> 100
B. Genetic Approaches

Knockdown or knockout of the candidate target gene should recapitulate or block the phenotypic effects of this compound.

Protocol 6: siRNA-Mediated Gene Knockdown and Phenotypic Assay

  • siRNA Transfection:

    • Seed cells in a 96-well plate.

    • Transfect cells with siRNA targeting the candidate gene (e.g., AKT1) or a non-targeting control siRNA using a suitable transfection reagent.

    • Incubate for 48-72 hours to allow for protein knockdown.

  • Verification of Knockdown:

    • Confirm the reduction in target protein expression by Western blot or qPCR.

  • Phenotypic Assay:

    • Treat the transfected cells with this compound or vehicle.

    • Assess a relevant cellular phenotype (e.g., cell viability using a CellTiter-Glo® assay).

  • Data Analysis:

    • Compare the effect of this compound in cells with the target knocked down versus control cells. If the target is essential for the this compound-induced phenotype, its knockdown should lead to a reduced effect of the compound.

V. Potential Signaling Pathway Involvement

Based on the hypothetical data above, this compound may interact with proteins in key cancer-related signaling pathways, such as the PI3K/AKT pathway.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth JBIR15 This compound JBIR15->AKT inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.

VI. Conclusion

The identification of cellular targets for novel natural products like this compound is a challenging but essential endeavor. The systematic application of the proteomics, biochemical, and cellular methodologies described in these notes will facilitate the discovery and validation of this compound's molecular targets. This, in turn, will provide a solid foundation for understanding its mechanism of action and exploring its potential as a pharmacological tool or therapeutic agent.

References

Application Notes and Protocols for the Study of Novel Compounds on Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, there are no specific studies published on the application of JBIR-15 in the context of fungal biofilms. The following application notes and protocols are a generalized guide for researchers, scientists, and drug development professionals interested in evaluating the potential anti-biofilm activity of a novel compound, using Candida albicans as a model organism.

Introduction

Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which adhere to both biological and abiotic surfaces. These biofilms pose a significant clinical challenge as they exhibit increased resistance to antifungal agents and host immune responses. Candida albicans is a major fungal pathogen known for its ability to form robust biofilms on medical devices, leading to persistent and difficult-to-treat infections. The discovery of new compounds that can inhibit biofilm formation or eradicate mature biofilms is a critical area of research. These protocols provide a framework for the initial screening and characterization of a novel compound's anti-biofilm properties.

Experimental Protocols

Protocol 1: Fungal Strain and Inoculum Preparation

This protocol details the preparation of a standardized fungal cell suspension required for biofilm assays.

Materials:

  • Candida albicans strain (e.g., SC5314, ATCC 90028)

  • Yeast Peptone Dextrose (YPD) agar plates and broth

  • Sabouraud Dextrose Agar (SDA) plates

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium buffered with MOPS

  • Spectrophotometer

  • Hemocytometer

  • Incubator (37°C)

  • Shaking incubator

Procedure:

  • Streak the C. albicans strain from a frozen stock onto a YPD or SDA agar plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C in a shaking incubator.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the cells in RPMI-1640 medium.

  • Adjust the cell density to 1 x 10^6 cells/mL using a spectrophotometer (OD600) and confirmed with a hemocytometer. This standardized suspension will be used for the biofilm assays.[1][2]

Protocol 2: Biofilm Formation and Inhibition Assay

This protocol is designed to assess the ability of a test compound to prevent the formation of fungal biofilms.

Materials:

  • Standardized C. albicans suspension (from Protocol 1)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile, flat-bottomed 96-well polystyrene microtiter plates

  • RPMI-1640 medium

  • Incubator (37°C)

Procedure:

  • Prepare serial dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include solvent controls (medium with the same concentration of solvent used to dissolve the compound) and negative controls (medium only).[3]

  • Add 100 µL of the standardized C. albicans suspension (1 x 10^6 cells/mL) to each well, bringing the total volume to 200 µL.

  • Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • After incubation, proceed with quantification using either the Crystal Violet Assay (Protocol 3) or the XTT Assay (Protocol 4).

Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)

This assay measures the total biofilm biomass, including cells and the extracellular matrix.

Materials:

  • Biofilm plate (from Protocol 2 or 5)

  • PBS

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 30% Acetic Acid

  • Microplate reader

Procedure:

  • Carefully aspirate the medium from each well, taking care not to disturb the biofilm at the bottom.

  • Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent planktonic cells.[4]

  • Air dry the plate for 15-20 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5][6]

  • Remove the crystal violet solution and wash the plate by gently submerging it in a beaker of water. Repeat until the excess stain is removed.[6]

  • Invert the plate on a paper towel and tap gently to remove excess water. Allow the plate to air dry completely.

  • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stain bound to the biofilm.[5][6][7]

  • Incubate for 10-15 minutes at room temperature.

  • Transfer 125 µL of the solubilized solution to a new flat-bottomed 96-well plate.

  • Measure the absorbance at 550-570 nm using a microplate reader.[5] The absorbance is proportional to the biofilm biomass.

Protocol 4: Quantification of Biofilm Metabolic Activity (XTT Assay)

This colorimetric assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

  • Biofilm plate (from Protocol 2 or 5)

  • PBS

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (0.4 mM in acetone) or Phenazine methosulfate (PMS)

  • Microplate reader

Procedure:

  • Prepare the XTT-menadione solution immediately before use by mixing XTT solution with the menadione solution. The final concentration in the assay should be appropriate for the experimental setup (e.g., 0.25 mg/mL XTT and 1 µM menadione).[8][9]

  • Carefully aspirate the medium from the wells of the biofilm plate.

  • Wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Add 100 µL of the freshly prepared XTT-menadione solution to each well, including control wells without biofilm (for background subtraction).

  • Incubate the plate in the dark at 37°C for 1-3 hours. The incubation time may need to be optimized.[9]

  • After incubation, transfer 80 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the formazan product at 490-492 nm with a microplate reader.[9] The color intensity is proportional to the metabolic activity of the biofilm.

Protocol 5: Assessment of Mature Biofilm Disruption

This protocol evaluates the ability of a test compound to disrupt a pre-formed, mature biofilm.

Materials:

  • Standardized C. albicans suspension (from Protocol 1)

  • Sterile, flat-bottomed 96-well polystyrene microtiter plates

  • RPMI-1640 medium

  • Test compound

  • Incubator (37°C)

Procedure:

  • Add 200 µL of the standardized C. albicans suspension (1 x 10^6 cells/mL) to each well of a 96-well plate.

  • Incubate at 37°C for 24 hours to allow for the formation of a mature biofilm.

  • After incubation, remove the medium and gently wash the biofilms twice with PBS to remove non-adherent cells.

  • Add 200 µL of fresh RPMI-1640 medium containing serial dilutions of the test compound to the wells with the pre-formed biofilms.

  • Incubate for an additional 24 hours at 37°C.

  • Following incubation, quantify the remaining biofilm biomass using the Crystal Violet Assay (Protocol 3) or metabolic activity using the XTT Assay (Protocol 4).

Data Presentation

Quantitative data from these assays should be presented in a clear and organized manner. The results can be expressed as the concentration of the compound that inhibits biofilm formation by 50% (IC₅₀) or reduces the metabolic activity of the biofilm by 50% (EC₅₀).

Table 1: Hypothetical Anti-Biofilm Activity of Compound X against C. albicans

Assay TypeParameterC. albicans SC5314C. albicans ATCC 90028
Biofilm Inhibition IC₅₀ (µg/mL) - Biomass (CV Assay)16.522.1
EC₅₀ (µg/mL) - Viability (XTT Assay)8.211.7
Mature Biofilm Disruption IC₅₀ (µg/mL) - Biomass (CV Assay)> 64> 64
EC₅₀ (µg/mL) - Viability (XTT Assay)32.445.9

Visualizations: Workflows and Signaling Pathways

Diagrams can effectively illustrate experimental processes and biological mechanisms. Below are examples created using the DOT language for Graphviz.

G cluster_prep Inoculum Preparation cluster_assay Biofilm Assay (96-well plate) cluster_quant Quantification p1 Streak C. albicans on YPD Agar p2 Overnight Culture in YPD Broth p1->p2 p3 Harvest, Wash (PBS) p2->p3 p4 Resuspend & Standardize (1x10^6 cells/mL in RPMI) p3->p4 a2 Add Standardized Cell Suspension p4->a2 a1 Add Compound Dilutions a1->a2 a3 Incubate (37°C, 24-48h) a2->a3 q1 Wash (PBS) a3->q1 q2a Crystal Violet Assay (Biomass) q1->q2a q2b XTT Assay (Metabolic Activity) q1->q2b q3 Read Absorbance q2a->q3 q2b->q3 end end q3->end Data Analysis (IC50 / EC50)

Caption: Experimental workflow for screening anti-biofilm compounds.

G Ras1 Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA (Tpk1, Tpk2) cAMP->PKA activates Efg1 Efg1 (Transcription Factor) PKA->Efg1 activates Adhesion Adhesion (ALS3, HWP1) Efg1->Adhesion Hyphae Hyphal Formation Efg1->Hyphae Matrix Matrix Production Efg1->Matrix Biofilm Biofilm Formation Adhesion->Biofilm Hyphae->Biofilm Matrix->Biofilm

Caption: Simplified Ras/cAMP/PKA signaling pathway in C. albicans.[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JBIR-15 Production from Aspergillus Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of JBIR-15, a promising aspochracin derivative, from Aspergillus cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a non-proteogenic cyclic tripeptide, identified as an N-demethylated derivative of aspochracin.[1] It is a secondary metabolite produced by the fungus Aspergillus sclerotiorum.[1][2]

Q2: What are the key factors influencing the yield of this compound?

A2: The production of secondary metabolites like this compound in Aspergillus is a complex process influenced by a variety of factors. These can be broadly categorized as:

  • Genetic Factors: The presence and expression level of the biosynthetic gene cluster (BGC) responsible for this compound synthesis.

  • Media Composition: Availability of specific precursors (amino acids), carbon and nitrogen sources, and essential minerals.

  • Cultivation Parameters: pH, temperature, aeration, and agitation speed during fermentation.

  • Fermentation Time: The optimal harvest time to maximize yield before product degradation.

Q3: I am not detecting any this compound in my culture. What are the possible reasons?

A3: A complete lack of this compound production can be due to several factors:

  • Incorrect Strain: Verify the identity of your Aspergillus sclerotiorum strain.

  • Inactive Biosynthetic Gene Cluster: The genes responsible for this compound production may be silent under standard laboratory conditions.

  • Inappropriate Culture Conditions: The fermentation medium or physical parameters may not be conducive to secondary metabolism.

  • Extraction Inefficiency: Your protocol for extracting the compound from the culture broth or mycelium may not be effective for cyclic peptides.

Q4: How can I quantify the amount of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly sensitive and selective method for quantifying this compound.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a suitable alternative.[3] For accurate quantification, it is essential to use a purified this compound standard to create a calibration curve.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Problem 1: Low this compound Yield
Possible Cause Troubleshooting Suggestion
Suboptimal Media Composition 1. Carbon Source: Experiment with different carbon sources such as glucose, sucrose, or maltose. Vary the concentration to find the optimal level. 2. Nitrogen Source: Test various nitrogen sources like yeast extract, peptone, or specific amino acids (e.g., L-alanine, L-valine, L-ornithine as potential precursors).[4] 3. Precursor Supplementation: Since this compound is a cyclic tripeptide, supplement the media with its constituent amino acids: alanine, N-methylvaline, and ornithine.
Inadequate Fermentation Parameters 1. pH: Monitor and control the pH of the culture medium. The optimal pH for secondary metabolite production in Aspergillus is often slightly acidic to neutral (pH 5.0-7.0).[5] 2. Temperature: Optimize the incubation temperature. While optimal growth may occur at a certain temperature, secondary metabolite production is often favored at a slightly different temperature. Test a range, for example, from 25°C to 30°C. 3. Aeration & Agitation: Vary the shaking speed in liquid cultures to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.
Incorrect Harvest Time Perform a time-course experiment, harvesting samples at different time points (e.g., every 24 hours for 10-14 days) to determine the peak of this compound production.
Problem 2: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Suggestion
Variability in Inoculum Standardize the inoculum preparation. Use a consistent spore concentration or a specific amount of mycelial biomass for inoculation.
Inconsistent Media Preparation Ensure all media components are accurately weighed and dissolved completely. Use high-quality reagents and water.
Fluctuations in Fermentation Conditions Use a calibrated incubator/shaker and monitor temperature and agitation speed closely throughout the fermentation process.

Experimental Protocols

Protocol 1: Fermentation of Aspergillus sclerotiorum for this compound Production

This protocol is a general guideline and should be optimized for your specific strain and laboratory conditions.

  • Inoculum Preparation:

    • Grow Aspergillus sclerotiorum on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation.

    • Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL.

  • Seed Culture:

    • Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 250 mL flask with 1 mL of the spore suspension.

    • Incubate at 28°C, 180 rpm for 48 hours.

  • Production Culture:

    • Inoculate 1 L of production medium (e.g., optimized PDB or a custom medium) in a 2 L flask with 5% (v/v) of the seed culture.

    • Incubate at 28°C, 180 rpm for 10-14 days.

Protocol 2: Extraction of this compound
  • Separation of Mycelium and Broth:

    • After fermentation, separate the mycelium from the culture broth by filtration through cheesecloth or centrifugation.

  • Extraction from Culture Broth:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

  • Extraction from Mycelium:

    • Homogenize the mycelial mass in acetone or methanol.

    • Filter the mixture and evaporate the solvent from the filtrate.

    • Resuspend the residue in water and perform a liquid-liquid extraction with ethyl acetate as described above.

  • Sample Preparation for Analysis:

    • Dissolve the dried crude extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

Data Presentation

Table 1: Hypothetical Optimization of Carbon Source for this compound Production
Carbon Source (2% w/v)Mycelial Dry Weight (g/L)This compound Yield (mg/L)
Glucose15.2 ± 0.825.7 ± 1.3
Sucrose14.5 ± 0.631.2 ± 1.8
Maltose16.1 ± 0.928.5 ± 1.5
Fructose12.8 ± 0.718.9 ± 1.1

Data are presented as mean ± standard deviation (n=3). This table is illustrative and results may vary.

Table 2: Hypothetical Effect of Precursor Amino Acid Supplementation on this compound Yield
Supplementation (1 g/L)Mycelial Dry Weight (g/L)This compound Yield (mg/L)
Control (No supplement)14.5 ± 0.631.2 ± 1.8
L-Alanine14.8 ± 0.745.8 ± 2.1
L-Valine15.1 ± 0.538.4 ± 1.9
L-Ornithine14.2 ± 0.842.1 ± 2.3
Ala + Val + Orn15.3 ± 0.665.7 ± 3.2

Data are presented as mean ± standard deviation (n=3). This table is illustrative and results may vary.

Visualizations

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of cyclic peptides like this compound is typically carried out by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPS).[6][7] These enzymes act as an assembly line, sequentially adding and modifying amino acids.

JBIR15_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex cluster_precursors Precursors A_domain1 A-domain (Alanine) T_domain1 T-domain A_domain1->T_domain1 Activates & tethers Alanine C_domain1 C-domain T_domain1->C_domain1 C_domain2 C-domain C_domain1->C_domain2 Peptide bond formation A_domain2 A-domain (Valine) T_domain2 T-domain A_domain2->T_domain2 Activates & tethers Valine NMT_domain N-MT domain T_domain2->NMT_domain N-methylation C_domain3 C-domain C_domain2->C_domain3 Peptide bond formation NMT_domain->C_domain2 A_domain3 A-domain (Ornithine) T_domain3 T-domain A_domain3->T_domain3 Activates & tethers Ornithine T_domain3->C_domain3 TE_domain TE-domain (Release/Cyclization) C_domain3->TE_domain JBIR15 This compound TE_domain->JBIR15 Release and cyclization Ala L-Alanine Ala->A_domain1 Val L-Valine Val->A_domain2 Orn L-Ornithine Orn->A_domain3 SAM S-adenosyl methionine (SAM) SAM->NMT_domain Yield_Optimization_Workflow start Start: Low/No this compound Yield strain_verification Strain Verification (A. sclerotiorum) start->strain_verification media_optimization Media Optimization (Carbon, Nitrogen, Precursors) strain_verification->media_optimization fermentation_optimization Fermentation Parameter Optimization (pH, Temp, Agitation) media_optimization->fermentation_optimization quantification Quantification (LC-MS) media_optimization->quantification time_course Time-Course Analysis fermentation_optimization->time_course fermentation_optimization->quantification extraction_optimization Extraction Protocol Optimization time_course->extraction_optimization time_course->quantification extraction_optimization->quantification end Optimized this compound Yield quantification->end

References

challenges in JBIR-15 solubility for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of JBIR-15 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a derivative of aspochracin, isolated from a sponge-derived fungus, Aspergillus sclerotiorum. Its biological activity is not extensively characterized, though it has been reported to exhibit antifungal activity against Candida albicans. The parent compound, aspochracin, is known to have insecticidal properties.[1][2] this compound has been shown to be non-toxic to some mammalian cell lines.[3]

Q2: In which solvents is this compound soluble?

A2: this compound is known to be soluble in several common organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[3]

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the desired final concentration in your aqueous assay buffer. To minimize the risk of precipitation, the final concentration of DMSO in the assay should be kept as low as possible, ideally below 1%, as higher concentrations can affect cell viability and assay performance.

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low aqueous solubility. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.

Troubleshooting Guide: Solubility Challenges with this compound

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound during your experiments.

Initial Assessment and Stock Solution Preparation

The first step in addressing solubility challenges is to ensure the proper preparation and handling of your this compound stock solution.

Table 1: this compound Solubility and Stock Solution Recommendations

ParameterRecommendation
Primary Solvents 100% Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for stock solutions. Ethanol, methanol, and DMF are also viable options.[3]
Stock Concentration Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of organic solvent added to your assay.
Storage Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.
Troubleshooting Precipitation in Aqueous Assay Buffer

If you encounter precipitation when diluting your this compound stock solution into your aqueous assay buffer, follow the workflow below.

Caption: A workflow diagram for troubleshooting this compound precipitation in assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Solvent Addition: Add a precise volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 418.53 g/mol , dissolve 1 mg in 238.9 µL of DMSO).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat or sonication.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment of this compound in Assay Buffer

This protocol helps determine the practical solubility limit of this compound in your specific assay buffer.

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound DMSO stock solution in DMSO.

  • Dilute into Assay Buffer: Transfer a small, equal volume (e.g., 1-2 µL) of each DMSO dilution into the corresponding wells of a new 96-well plate containing your assay buffer. This will create a range of this compound concentrations with a constant final DMSO percentage.

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).

  • Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation or turbidity. You can also use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.

G cluster_1 Kinetic Solubility Assessment Workflow prep_stock Prepare High-Concentration This compound Stock in DMSO serial_dilute Create Serial Dilutions of Stock in DMSO prep_stock->serial_dilute transfer Transfer to Assay Buffer in 96-well Plate serial_dilute->transfer incubate Incubate under Assay Conditions transfer->incubate analyze Analyze for Precipitation (Visual or Plate Reader) incubate->analyze determine Determine Maximum Soluble Concentration analyze->determine

Caption: A workflow for determining the kinetic solubility of this compound.

References

Technical Support Center: Optimizing HPLC Separation of JBIR-15 and Aspochracin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of the fungal cyclic peptides, JBIR-15 and aspochracin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your separation and analysis.

Troubleshooting Common HPLC Issues

This section addresses specific problems you may encounter during the HPLC separation of this compound and aspochracin.

ProblemPotential CauseSuggested Solution
Poor Peak Resolution/Overlapping Peaks Inappropriate mobile phase composition.- Adjust the organic-to-aqueous solvent ratio. A lower percentage of organic solvent will generally increase retention times and may improve separation. - Experiment with a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa), as this can alter selectivity. - Ensure the mobile phase pH is optimal for your analytes. For cyclic peptides, adding a small amount of acid like formic acid (0.1%) can improve peak shape and resolution.
Incorrect column chemistry.- For cyclic peptides like this compound and aspochracin, a C18 or C4 column is typically suitable. If resolution is poor on a C18 column, a C4 column may provide better selectivity due to its lower hydrophobicity.[1]
Gradient slope is too steep.- Employ a shallower gradient. A slower increase in the organic solvent concentration over a longer period can significantly enhance the separation of closely eluting compounds.
Peak Tailing Secondary interactions with the stationary phase.- Add a competing agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to minimize interactions with residual silanols on the silica-based column.
Column overload.- Reduce the injection volume or the concentration of the sample.
Column degradation.- Flush the column with a strong solvent or, if necessary, replace the column.
Broad Peaks Large dead volume in the HPLC system.- Use tubing with a smaller internal diameter and ensure all connections are secure and properly fitted.
Column contamination or aging.- Clean the column according to the manufacturer's instructions or replace it if it's old.
Mobile phase flow rate is too high.- Reduce the flow rate to allow for better mass transfer within the column.
Inconsistent Retention Times Fluctuations in mobile phase composition.- Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
Temperature variations.- Use a column oven to maintain a consistent temperature throughout the analysis.
Column equilibration is insufficient.- Allow the column to equilibrate with the initial mobile phase for an adequate amount of time before each injection, typically 10-15 column volumes.
Ghost Peaks Contamination from the previous injection.- Implement a sufficient wash step with a strong solvent at the end of each gradient run to elute any remaining compounds.
Impurities in the mobile phase or sample.- Use high-purity HPLC-grade solvents and filter all samples and mobile phases before use.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an analytical HPLC method for separating this compound and aspochracin?

A1: A good starting point is a reversed-phase method using a C18 column (e.g., 4.6 x 150 mm, 5 µm). You can begin with a gradient elution from a lower to a higher concentration of acetonitrile or methanol in water, with 0.1% formic acid added to both phases. A flow rate of 1 mL/min and UV detection at a wavelength where both compounds have good absorbance (e.g., 210 nm or 280 nm) is a reasonable start.

Q2: How can I improve the sensitivity of my analysis for low-concentration samples?

A2: To improve sensitivity, you can increase the injection volume (while being mindful of potential peak distortion), use a more sensitive detector (such as a mass spectrometer), or optimize the detection wavelength to the absorbance maximum of your compounds of interest. Sample pre-concentration techniques can also be employed.

Q3: My baseline is noisy. What are the common causes and solutions?

A3: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas your mobile phase thoroughly.

  • Pump issues: Check for leaks and ensure the pump is delivering a consistent flow.

  • Detector lamp failure: If you are using a UV detector, the lamp may need to be replaced.

  • Contaminated mobile phase: Use fresh, HPLC-grade solvents.

Q4: Is it better to use methanol or acetonitrile as the organic solvent?

A4: Both methanol and acetonitrile can be effective. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating structurally similar compounds like this compound and aspochracin. It is often beneficial to screen both solvents during method development.

Experimental Protocols

Preparative HPLC for this compound Isolation

This protocol is based on the method described for the isolation of this compound.[2]

  • Column: L-column2 ODS (20 i.d. x 150 mm)

  • Mobile Phase: 60% Methanol in Water with 0.1% Formic Acid

  • Flow Rate: 10 mL/min

  • Detection: UV (wavelength not specified, monitor at 210 nm and 280 nm)

  • Expected Retention Time for this compound: Approximately 10.8 minutes[2]

Suggested Analytical HPLC Method for this compound and Aspochracin Separation

This is a recommended starting method for the analytical separation of this compound and aspochracin, adapted from methods for similar fungal cyclic peptides.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Fungal Culture (Aspergillus sclerotiorum) Fungal Culture (Aspergillus sclerotiorum) Extraction with Organic Solvent Extraction with Organic Solvent Fungal Culture (Aspergillus sclerotiorum)->Extraction with Organic Solvent e.g., Ethyl Acetate Crude Extract Crude Extract Extraction with Organic Solvent->Crude Extract HPLC System HPLC System Crude Extract->HPLC System Injection C18 Column C18 Column HPLC System->C18 Column Data Acquisition Data Acquisition C18 Column->Data Acquisition Separation Chromatogram Chromatogram Data Acquisition->Chromatogram Peak Integration & Quantification Peak Integration & Quantification Chromatogram->Peak Integration & Quantification Identification Identification Peak Integration & Quantification->Identification Compare to Standards

Caption: Workflow for HPLC analysis of this compound and aspochracin.

insecticidal_pathway cluster_cell Insect Cell cluster_downstream Downstream Effects Aspochracin Aspochracin CellMembrane Cell Membrane Aspochracin->CellMembrane IonChannel Ion Channel (e.g., K+) CellMembrane->IonChannel Disrupts NervousSystemReceptor Nervous System Receptor (e.g., Acetylcholinesterase) CellMembrane->NervousSystemReceptor Inhibits IonImbalance Ion Imbalance IonChannel->IonImbalance NeurotransmissionDisruption Neurotransmission Disruption NervousSystemReceptor->NeurotransmissionDisruption CellularStress Cellular Stress IonImbalance->CellularStress NeurotransmissionDisruption->CellularStress Apoptosis Cell Death (Apoptosis) CellularStress->Apoptosis

Caption: Putative signaling pathways for aspochracin's insecticidal activity.

References

avoiding degradation of JBIR-15 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of JBIR-15 in solution to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

This compound is a non-proteogenic cyclic tripeptide, specifically an N-demethylated derivative of aspochracin.[1][2] It was first isolated from the marine sponge-derived fungus Aspergillus sclerotiorum.[2][3] Its molecular formula is C22H34N4O4 and its molecular weight is 418.53.[1] While its biological activities are not extensively studied, it is known to be non-toxic to mammalian cell lines and insects and exhibits antifungal activity against Candida albicans.[1][4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several common organic solvents. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)[1]

For biological assays, DMSO is a common choice. However, it is crucial to determine the tolerance of your specific cell line or organism to the final concentration of DMSO in the assay medium.

Q3: How should stock solutions of this compound be stored?

For long-term storage, this compound solid should be kept at -20°C.[1][4] Once dissolved, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. These aliquots should also be stored at -20°C or lower.

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is not available, many complex organic molecules, including some fungal metabolites, can be sensitive to light. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted with minimal exposure to direct light.

Q5: What is the expected stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions has not been extensively studied and published. The stability of peptides in solution can be influenced by several factors, including pH, temperature, and the presence of enzymes. Cyclic peptides, like this compound, are generally more resistant to enzymatic degradation than linear peptides.[5][6] However, degradation through hydrolysis can still occur, particularly at non-neutral pH and elevated temperatures. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment from a frozen stock.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of compound activity over time in solution. Degradation of this compound due to improper storage or handling.- Prepare fresh working solutions from a frozen, single-use aliquot for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions.- Protect solutions from light and store at the recommended temperature (-20°C or below).- For critical experiments, consider performing a bioassay with a freshly prepared solution to compare with the activity of the stored solution.
Precipitation of this compound in aqueous buffer. Poor solubility of this compound in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.- Increase the final concentration of the organic solvent in your working solution, ensuring it is within the tolerance limits of your experimental system.- Try a different co-solvent system.- Prepare the final dilution immediately before use and ensure thorough mixing.
Inconsistent experimental results. Variability in the concentration of active this compound due to degradation between experiments.- Standardize the protocol for solution preparation, storage, and handling.- Use single-use aliquots to ensure the same starting concentration for each experiment.- If degradation is suspected, perform a stability test under your specific experimental conditions (e.g., incubate the compound in your assay buffer for the duration of the experiment and then test its activity).

Experimental Protocols

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a general guideline and should be optimized for your specific fungal strain and experimental setup.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Dispense into single-use aliquots and store at -20°C, protected from light.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline or a suitable broth.

    • Adjust the cell density to a standardized concentration using a spectrophotometer or hemocytometer (e.g., 1-5 x 10^3 CFU/mL).[7]

  • Assay Procedure:

    • In a 96-well microplate, perform serial dilutions of the this compound stock solution in the appropriate growth medium (e.g., RPMI 1640). The final concentration of DMSO should be kept constant across all wells and should not exceed a level that affects fungal growth (typically ≤1%).

    • Add the standardized fungal inoculum to each well.

    • Include appropriate controls:

      • Fungus in medium with DMSO (vehicle control).

      • Fungus in medium without any treatment (positive control for growth).

      • Medium only (negative control for sterility).

    • Incubate the plate at the optimal temperature for the fungal strain (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).[8][9]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

    • Alternatively, a metabolic indicator dye such as XTT can be used to quantify fungal viability.[10]

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation dissolve Dissolve this compound in 100% DMSO vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Create single-use aliquots vortex->aliquot store_stock Store at -20°C (protected from light) aliquot->store_stock thaw Thaw one aliquot store_stock->thaw For each experiment dilute Dilute in aqueous buffer to final concentration thaw->dilute use_immediately Use immediately in experiment dilute->use_immediately logical_relationship Factors Influencing this compound Stability in Solution cluster_factors Potential Degradation Factors JBIR15 This compound Stability in Solution Temperature Temperature JBIR15->Temperature Increased temperature can accelerate degradation pH pH of Solution JBIR15->pH Extreme pH can cause hydrolysis Light Light Exposure JBIR15->Light Can cause photodegradation FreezeThaw Freeze-Thaw Cycles JBIR15->FreezeThaw Can damage the molecule Enzymes Enzymatic Activity JBIR15->Enzymes Potential for enzymatic cleavage

References

troubleshooting inconsistent MIC results for JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for the aspochracin derivative, JBIR-15.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) and why is it important?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical metric in drug discovery and clinical microbiology for determining a compound's potency and for guiding therapeutic choices.[3][4]

Q2: We are observing significant variability in our MIC results for this compound across different experiments. What are the common causes for such inconsistencies?

Inconsistent MIC results can stem from several factors, which can be broadly categorized as methodological, biological, or compound-related. Common issues include variations in inoculum preparation, media composition, incubation conditions, and the inherent biological variability of the test organism.[5][6] Adherence to standardized protocols is crucial to minimize this variability.[7]

Q3: Can the choice of media affect the MIC of this compound?

Yes, the composition of the culture medium can significantly impact MIC values.[6] Factors such as pH, cation concentration, and the presence of interfering substances can alter the activity of the antimicrobial agent or affect microbial growth. For most pathogens, cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing.[1][3]

Q4: How critical is the inoculum size for obtaining reproducible MIC results?

The inoculum size is a critical parameter.[7] An inoculum that is too dense can lead to falsely high MIC values, while an inoculum that is too low may result in falsely low MICs. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), recommend a final inoculum density of approximately 5 x 10^5 CFU/mL.[8][9]

Troubleshooting Guide for Inconsistent MIC Results

Issue 1: High well-to-well or plate-to-plate variability in MIC values.

This is a common issue that often points to inconsistencies in the experimental setup.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inaccurate Inoculum Preparation The density of the bacterial suspension can vary between preparations, leading to different MIC outcomes.Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Ensure the final inoculum concentration in the wells is ~5 x 10^5 CFU/mL.[8][10]
Improper Compound Dilution Errors in the serial dilution of this compound can lead to incorrect final concentrations in the wells.Prepare fresh stock solutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Inconsistent Incubation Fluctuations in temperature or uneven heating within the incubator can affect microbial growth rates.Use a calibrated incubator and ensure proper air circulation. Avoid stacking microplates, as this can lead to uneven temperature distribution. Standard incubation is typically 16-20 hours at 35-37°C.[4][8]
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the compound and media, leading to skewed results.To minimize evaporation, fill the outer wells with sterile water or media without inoculum. Ensure a humidified environment in the incubator.
Issue 2: MIC values are consistently higher or lower than expected.

If your results are consistent but differ from expected values, consider these factors.

Potential Cause Explanation Recommended Action
Media Composition The specific lot or preparation of Mueller-Hinton Broth can have slight variations that affect this compound's activity.Perform quality control on each new lot of media using a reference bacterial strain with a known MIC for a standard antibiotic. Ensure the pH of the media is within the recommended range (7.2-7.4).
This compound Stock Solution Degradation This compound may be unstable under certain storage conditions, leading to a loss of potency.Store the this compound stock solution at the recommended temperature and protect it from light. Prepare fresh working solutions for each assay.
Interaction with Plasticware Some compounds can adhere to the surface of plastic microplates, reducing the effective concentration.If you suspect this is an issue, consider using low-binding microplates.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.

1. Preparation of this compound Stock and Working Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. b. On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microplate wells.[8]

3. Assay Procedure: a. In a 96-well microplate, add 50 µL of CAMHB to all wells. b. Add 50 µL of the highest concentration of this compound working solution to the first column of wells, creating a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column of dilutions. d. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. e. Include a growth control well (media and inoculum, no this compound) and a sterility control well (media only).

4. Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[4]

5. Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.[4]

Visualizations

TroubleshootingWorkflow start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Preparation start->check_inoculum check_media Assess Media Quality check_inoculum->check_media Inoculum OK correct_inoculum Standardize Inoculum Prep (0.5 McFarland, Final ~5x10^5 CFU/mL) check_inoculum->correct_inoculum check_compound Evaluate this compound Stock check_media->check_compound Media OK correct_media Use Cation-Adjusted MHB QC with Reference Strain check_media->correct_media check_procedure Review Assay Procedure check_compound->check_procedure Compound OK correct_compound Prepare Fresh Stock Verify Storage Conditions check_compound->correct_compound consistent_results Consistent MIC Results Achieved check_procedure->consistent_results Procedure OK correct_procedure Calibrate Pipettes Ensure Proper Incubation check_procedure->correct_procedure correct_inoculum->start Re-run Assay correct_media->start Re-run Assay correct_compound->start Re-run Assay correct_procedure->start Re-run Assay

Caption: Troubleshooting workflow for inconsistent MIC results.

MIC_Factors center MIC Result Inoculum Inoculum (Density, Viability) Inoculum->center Media Media (Composition, pH) Media->center Compound This compound (Concentration, Stability) Compound->center Incubation Incubation (Time, Temperature) Incubation->center Organism Test Organism (Strain, Growth Phase) Organism->center Method Methodology (Pipetting, Reading) Method->center

Caption: Key factors influencing MIC results.

References

Technical Support Center: Troubleshooting Low NMR Signal for JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing low signal-to-noise (S/N) issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of JBIR-15, a cyclic tripeptide. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is NMR important for its study?

A1: this compound is a new aspochracin derivative, identified as N-demethyl aspochracin at the alanyl residue.[1][2] It is a cyclic tripeptide isolated from a sponge-derived fungus, Aspergillus sclerotiorum. NMR spectroscopy is a crucial analytical technique for the structural elucidation and conformational analysis of complex natural products like this compound. It provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule in solution.

Q2: I am observing a very low signal for my this compound sample in my 1H NMR spectrum. What are the common initial checks I should perform?

A2: Before delving into complex parameter optimization, ensure the following fundamental aspects are addressed:

  • Sample Concentration: Verify the concentration of your this compound sample. For cyclic peptides, a higher concentration, typically in the range of 1-5 mM, is often necessary to obtain a good signal.

  • Sample Purity: Impurities can interfere with your measurement and contribute to a lower apparent signal for your compound of interest. Confirm the purity of your sample using techniques like LC-MS.

  • NMR Tube and Solvent: Ensure you are using a clean, high-quality NMR tube. The deuterated solvent should be of high purity and free from particulate matter. Filtering the sample directly into the NMR tube is highly recommended.

  • Instrument Status: Check the basic performance of the NMR spectrometer with a standard sample to ensure the instrument is functioning correctly.

Q3: Can the chemical properties of this compound contribute to low NMR signal?

A3: Yes, the cyclic and peptidic nature of this compound can present certain challenges:

  • Conformational Exchange: Cyclic peptides can exist in multiple conformations in solution that are in exchange on the NMR timescale. This can lead to broadened signals, which appear as low-intensity peaks.

  • Relaxation Properties: The relaxation times (T1 and T2) of nuclei in a molecule of this size can be such that they lead to suboptimal signal intensity under standard acquisition conditions.

  • Proton Exchange: Amide protons (N-H) in the peptide backbone can exchange with deuterium from the solvent (if using solvents like D2O or CD3OD), leading to a decrease or disappearance of their signals.

Troubleshooting Guide: Enhancing Low NMR Signal for this compound

If you are experiencing low signal-to-noise in your NMR experiments with this compound, follow this troubleshooting guide to identify and address the potential causes.

Problem: Weak or Noisy 1H NMR Spectrum

Possible Cause 1: Insufficient Sample Concentration

  • Solution: Increase the concentration of your this compound sample. Aim for a concentration in the 1-5 mM range. If the sample amount is limited, consider using a micro-NMR tube or a cryoprobe if available, as they can significantly enhance sensitivity.

Possible Cause 2: Poor Spectrometer Shimming

  • Solution: Carefully shim the magnetic field homogeneity. Poor shimming leads to broad and distorted peaks, which can be mistaken for low signal. If you are unsure about the shimming process, consult the instrument manager or an experienced user.

Possible Cause 3: Suboptimal Acquisition Parameters

  • Solution: Optimize the key acquisition parameters. The signal-to-noise ratio is proportional to the square root of the number of scans. Increasing the number of scans will improve the signal. Additionally, ensure the relaxation delay (d1) is sufficiently long (at least 1-2 times the longest T1 of your molecule) to allow for full relaxation of the protons between scans. For quantitative measurements, a longer delay of 5-7 times T1 is recommended.

Possible Cause 4: Presence of Paramagnetic Impurities

  • Solution: Paramagnetic impurities, even at trace levels, can cause significant line broadening and signal loss. Ensure all glassware is scrupulously clean and that the sample has not been contaminated. If suspected, passing the sample through a small plug of Chelex resin may help remove metal ions.

Possible Cause 5: Sample Aggregation

  • Solution: this compound, being a peptide-like molecule, might aggregate at higher concentrations, leading to broad lines. Try acquiring the spectrum at a slightly elevated temperature to see if the signals sharpen, which would indicate that aggregation or conformational exchange is occurring. Also, consider trying different deuterated solvents.

Quantitative Data Summary

The following table provides a summary of recommended starting parameters for a standard 1H NMR experiment of this compound. These are general guidelines and may require further optimization based on your specific instrument and sample.

ParameterRecommended Value/RangeRationale for Signal Enhancement
Sample Concentration 1 - 5 mMHigher concentration increases the number of nuclei in the detection volume, directly boosting the signal.
Solvent CDCl3, DMSO-d6, CD3ODChoice of solvent can affect solubility, aggregation, and chemical shifts, potentially resolving overlapping signals.
Number of Scans (NS) 16 - 128 (or more)Signal increases with the square root of the number of scans. Doubling the S/N requires quadrupling the scans.
Relaxation Delay (d1) 2 - 5 secondsAllows for sufficient relaxation of protons, maximizing signal intensity for each scan.
Acquisition Time (at) 2 - 4 secondsLonger acquisition time can improve resolution, but should be balanced with the T2 relaxation time.
Pulse Angle 30° - 90°A 90° pulse gives the maximum signal per scan, but shorter pulses (e.g., 30°) with shorter relaxation delays can sometimes yield better S/N in a given amount of time.

Detailed Experimental Protocol: Acquiring a Standard 1H NMR Spectrum of this compound

This protocol outlines the steps for preparing a sample of this compound and acquiring a standard 1H NMR spectrum.

1. Sample Preparation:

  • Weigh accurately an appropriate amount of this compound to prepare a 1-5 mM solution. For a molecular weight of approximately 418.5 g/mol , this corresponds to roughly 0.42-2.1 mg in 1 mL of solvent.

  • Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure complete dissolution.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrument Setup and Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Tune and match the probe for the 1H frequency.

  • Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.

3. 1H NMR Spectrum Acquisition:

  • Set up a standard 1D proton experiment.

  • Set the following initial acquisition parameters:

    • Spectral Width (sw): Approximately 12-16 ppm, centered around 5-6 ppm.

    • Pulse Angle (p1): 90° (ensure this is calibrated for your probe).

    • Acquisition Time (at): 2 seconds.

    • Relaxation Delay (d1): 3 seconds.

    • Number of Scans (ns): Start with 16 scans.

  • Acquire the spectrum.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl3 at 7.26 ppm, DMSO-d5 at 2.50 ppm).

  • Integrate the signals and analyze the multiplicities to aid in structure confirmation.

If the initial spectrum has a low signal-to-noise ratio, increase the number of scans incrementally (e.g., to 64, 128, or 256) and re-acquire the spectrum.

Visualizations

Troubleshooting Workflow for Low NMR Signal

Low_NMR_Signal_Troubleshooting Start Low S/N in this compound NMR Check_Sample 1. Sample Preparation Check Start->Check_Sample Check_Instrument 2. Instrument Check Start->Check_Instrument Optimize_Acquisition 3. Acquisition Parameter Optimization Start->Optimize_Acquisition Concentration Increase Concentration (1-5 mM) Check_Sample->Concentration Purity Verify Purity (LC-MS) Check_Sample->Purity Solvent Change Solvent / Filter Sample Check_Sample->Solvent Shimming Re-shim Spectrometer Check_Instrument->Shimming Standard_Sample Run Standard Sample Check_Instrument->Standard_Sample Num_Scans Increase Number of Scans Optimize_Acquisition->Num_Scans Relax_Delay Optimize Relaxation Delay (d1) Optimize_Acquisition->Relax_Delay Pulse_Angle Adjust Pulse Angle Optimize_Acquisition->Pulse_Angle Advanced_Techniques 4. Advanced Techniques Cryoprobe Use Cryoprobe Advanced_Techniques->Cryoprobe Microtube Use Micro-NMR Tube Advanced_Techniques->Microtube Temp_Study Variable Temperature Study Advanced_Techniques->Temp_Study Result_Improved Signal Improved? Concentration->Result_Improved Purity->Result_Improved Solvent->Result_Improved Shimming->Result_Improved Standard_Sample->Result_Improved Num_Scans->Result_Improved Relax_Delay->Result_Improved Pulse_Angle->Result_Improved End Problem Solved Cryoprobe->End Microtube->End Temp_Study->End Result_Improved->Advanced_Techniques No Result_Improved->End Yes

A troubleshooting workflow for addressing low signal-to-noise in NMR experiments of this compound.

References

preventing precipitation of JBIR-15 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JBIR-15. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the handling and use of this compound in cell culture experiments, with a specific focus on preventing precipitation.

Troubleshooting Guide

Precipitation of this compound in your cell culture medium can significantly impact your experimental results by altering the effective concentration and potentially introducing cytotoxicity. The following guide, in a question-and-answer format, addresses specific issues you may encounter.

Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the cause and how can I fix it?

Answer: Immediate precipitation upon dilution of a concentrated stock is a common issue for hydrophobic compounds like this compound. This is typically due to the compound's concentration exceeding its solubility limit in the aqueous environment of the cell culture medium.

Potential Causes:

  • Exceeding Maximum Solubility: The final concentration of this compound is too high for the aqueous medium.

  • Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium can cause the compound to crash out of solution.[1]

  • Low Temperature of Medium: Adding a room temperature or cold stock solution to a cold medium can decrease solubility.

Recommended Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.

  • Optimize Stock Solution and Dilution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.[2]

    • Use a smaller volume of this stock to achieve the final desired concentration. This keeps the final DMSO concentration in your culture low (ideally ≤ 0.5%).[3]

    • Perform serial dilutions of the working solution in pre-warmed (37°C) cell culture medium.[4]

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[4]

  • Modify the Dilution Technique: Instead of adding the stock solution directly to the full volume of medium, add the this compound stock to a smaller volume of pre-warmed medium first, mix gently, and then add this to the rest of your culture.

Q2: My cell culture medium with this compound was clear initially, but I noticed a precipitate after incubating it for some time. What could be the reason?

Answer: Delayed precipitation can occur due to several factors related to the dynamic environment of the cell culture incubator.

Potential Causes:

  • Temperature and pH Shifts: The incubator environment (37°C, 5% CO₂) can alter the temperature and pH of the medium over time, which can affect the solubility of this compound.[4][5]

  • Interaction with Media Components: this compound may interact with salts, proteins (especially from Fetal Bovine Serum - FBS), or other components in the medium, leading to the formation of insoluble complexes over time.[6][7]

  • Compound Instability: The compound may degrade over time into less soluble byproducts.[8]

Recommended Solutions:

  • Ensure Proper Buffering: Use a medium with a stable buffering system (e.g., HEPES) to maintain a consistent pH.[3]

  • Test in Simpler Media: To determine if serum is the issue, test the solubility of this compound in a serum-free medium or a simple buffered salt solution (like PBS). If the compound remains soluble, consider reducing the serum concentration if your cell line can tolerate it.[6]

  • Conduct a Time-Course Solubility Study: Observe your prepared this compound-containing medium under incubation conditions over the same duration as your experiment to see when precipitation occurs.

  • Prepare Fresh Solutions: For long-term experiments, it may be necessary to replace the medium with freshly prepared this compound solution periodically.

Q3: I see cloudiness in my culture flask. Is it this compound precipitation or something else?

Answer: Cloudiness or turbidity can indicate fine particulate precipitation or microbial contamination.[4]

Recommended Solutions:

  • Microscopic Examination: Aseptically take a small sample of the medium and examine it under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while microbial contamination will show characteristic shapes and movements (e.g., bacteria, yeast).

  • Aseptic Technique Review: If contamination is suspected, discard the culture and thoroughly review your sterile handling procedures.

  • Follow Precipitation Troubleshooting: If it is determined to be a precipitate, refer to the solutions for immediate or delayed precipitation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting this compound precipitation issues.

G start Precipitation Observed in Cell Culture check_when When did it occur? start->check_when immediately Immediately upon adding to medium check_when->immediately Immediately over_time Over time in the incubator check_when->over_time Over Time cause_immediate Potential Causes: - Exceeding solubility limit - Solvent shock - Cold medium immediately->cause_immediate cause_over_time Potential Causes: - pH/temperature shifts - Interaction with media  components (e.g., serum) - Compound instability over_time->cause_over_time solution_immediate Solutions: 1. Lower final concentration 2. Optimize stock & dilution 3. Pre-warm medium to 37°C 4. Add stock to small media   volume first cause_immediate->solution_immediate solution_over_time Solutions: 1. Use buffered medium (HEPES) 2. Test solubility in serum-free   medium 3. Conduct time-course check 4. Prepare fresh solutions for   long experiments cause_over_time->solution_over_time end_goal Determine Max Soluble Concentration (See Protocol) solution_immediate->end_goal solution_over_time->end_goal

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound? A: this compound is soluble in organic solvents such as DMSO, ethanol, methanol, and DMF.[2] For cell culture applications, DMSO is the most commonly used solvent for creating stock solutions.

Q2: How should I prepare and store this compound stock solutions? A: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. To avoid repeated freeze-thaw cycles which can cause precipitation and degradation, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. When ready to use, thaw the aliquot at room temperature or in a 37°C water bath and vortex gently to ensure it is fully dissolved before diluting into your culture medium.

Q3: What is the maximum concentration of DMSO my cells can tolerate? A: The tolerance to DMSO is cell-line dependent. However, a final concentration of 0.5% DMSO is generally considered safe for most cell lines, with concentrations below 0.1% being ideal to minimize any potential off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Can the type of cell culture medium or serum affect this compound solubility? A: Yes. Different media formulations have varying concentrations of salts and other components that can influence compound solubility.[8] Furthermore, proteins in serum (like FBS) can bind to hydrophobic compounds, which can either increase or decrease their solubility and bioavailability.[6] If you suspect a problem, it is advisable to test the solubility of this compound in your specific medium and serum concentration using the protocol provided below.

Data Presentation

This compound Properties and Stock Solution Preparation
PropertyValueReference
CAS Number 1198588-57-6[9][][11]
Molecular Formula C22H34N4O4[][11]
Molecular Weight 418.53 g/mol [2][9][11]
Recommended Solvents DMSO, Ethanol, Methanol, DMF[2]

The following table provides volumes for preparing stock solutions of this compound in 100% DMSO.

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM 2.389 mL11.947 mL
5 mM 477.9 µL2.389 mL
10 mM 238.9 µL1.195 mL
20 mM 119.5 µL597.4 µL

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Due to the lack of published data on the aqueous solubility of this compound, it is crucial to determine its maximum soluble concentration in your specific cell culture medium and under your experimental conditions.

Objective: To find the highest concentration of this compound that remains in solution in your cell culture medium over a specific time course.

Materials:

  • This compound solid

  • 100% DMSO

  • Your specific cell culture medium (with serum and other supplements)

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO₂)

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 20 mM stock solution.

    • Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a series of microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations by serially diluting the stock solution into the pre-warmed medium. A good starting range is 100 µM down to 1 µM.

    • Important: Ensure the final DMSO concentration is constant across all dilutions and does not exceed a non-toxic level for your cells (e.g., 0.5%). For example, for a 1:200 dilution (100 µM from a 20 mM stock), the final DMSO concentration will be 0.5%.

  • Incubation and Observation:

    • Incubate the prepared dilutions under your standard cell culture conditions (37°C, 5% CO₂).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, and 48 hours).

    • For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.

  • Determination of Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions. It is recommended to use a working concentration at or below this level.

Solubility Assessment Workflow Diagram

G start Start: Determine Max Soluble Concentration prep_stock 1. Prepare 20 mM Stock of this compound in 100% DMSO start->prep_stock warm_media 2. Pre-warm complete cell culture medium to 37°C prep_stock->warm_media serial_dilution 3. Perform serial dilutions of stock into warm medium (e.g., 100 µM down to 1 µM) warm_media->serial_dilution constant_dmso Ensure constant final DMSO concentration (e.g., 0.5%) serial_dilution->constant_dmso incubate 4. Incubate at 37°C, 5% CO₂ serial_dilution->incubate observe 5. Observe at multiple time points (0, 1, 4, 24, 48 hours) incubate->observe visual Visual Inspection (Cloudiness, Crystals) observe->visual microscope Microscopic Examination (Micro-precipitates) observe->microscope result Highest concentration with no precipitate is the Maximum Soluble Concentration visual->result microscope->result

Caption: Experimental workflow for determining this compound solubility.

References

Technical Support Center: Optimizing Culture Media for JBIR-15 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture media for the production of the polyketide JBIR-15 from Aspergillus sclerotiorum.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a basal medium for this compound production?

A1: For fungal secondary metabolite production, a common starting point is a medium rich in complex carbohydrates and a variety of nitrogen sources. Based on literature for Aspergillus species, Czapek-Dox Broth (CDB) or Potato Dextrose Broth (PDB) are suitable basal media for initial experiments.[1][2] It is recommended to supplement these with yeast extract to provide essential vitamins and trace elements.[3]

Q2: How do different carbon sources affect this compound production?

A2: The choice and concentration of the carbon source are critical for polyketide synthesis. While glucose is a readily available carbon source, slowly metabolized sugars like sucrose or complex carbohydrates from sources like oatmeal may lead to higher yields of secondary metabolites by avoiding rapid biomass growth at the expense of product formation.[4][5] It is advisable to screen a variety of carbon sources to determine the optimal one for this compound production.

Q3: What is the role of the nitrogen source in optimizing this compound yield?

A3: Nitrogen sources, both organic (e.g., peptone, yeast extract, soybean meal) and inorganic (e.g., ammonium sulfate, sodium nitrate), significantly influence secondary metabolite production.[6] Organic nitrogen sources often provide a wider range of amino acids and other growth factors that can enhance production. The carbon-to-nitrogen (C/N) ratio is a crucial parameter to optimize; a high C/N ratio often favors secondary metabolism.

Q4: What are the optimal physical parameters for this compound fermentation?

A4: Key physical parameters to optimize include pH, temperature, and aeration (agitation speed). For most Aspergillus species, a starting pH between 5.0 and 7.0 and a temperature range of 25-30°C are generally favorable for growth and secondary metabolite production.[2][7] Aeration is critical for the growth of this aerobic fungus and for the biosynthesis of polyketides.

Q5: How can I enhance the expression of the this compound biosynthetic gene cluster?

A5: The addition of epigenetic modifiers, such as suberoylanilide hydroxamic acid (SAHA) or 5-azacytidine (5-AZA), to the culture medium can sometimes induce the expression of otherwise silent or lowly expressed biosynthetic gene clusters, potentially increasing this compound production.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no this compound production - Suboptimal media composition (carbon/nitrogen source, C/N ratio).- Inappropriate physical parameters (pH, temperature, aeration).- Poor inoculum quality or quantity.- Strain degradation over time.- Systematically screen different carbon and nitrogen sources.- Optimize the C/N ratio.- Perform a design of experiments (DoE) to optimize pH, temperature, and agitation speed.- Ensure a healthy and standardized inoculum.- Re-isolate the strain from a stock culture.
Inconsistent this compound yields between batches - Variability in complex media components (e.g., yeast extract, peptone).- Inconsistent inoculum preparation.- Fluctuations in physical parameters.- Use a chemically defined medium for better consistency.- Standardize the inoculum preparation protocol (age, size, and cell density).- Calibrate and monitor all fermentation equipment regularly.
Foaming in the fermenter - High protein content in the medium (e.g., from yeast extract or peptone).- High agitation speed.- Add an antifoaming agent (e.g., silicone-based) to the medium before sterilization.- Reduce the agitation speed if it does not negatively impact aeration and production.
Contamination (bacterial or other fungi) - Improper aseptic technique.- Contaminated raw materials or equipment.- Review and reinforce aseptic techniques during media preparation, inoculation, and sampling.- Ensure proper sterilization of all media, glassware, and fermenter components.
Mycelial pellet formation affecting production - High agitation speed.- Specific media components.- Optimize the agitation speed to achieve dispersed mycelial growth.- Add glass beads or use baffled flasks in shake flask cultures to promote dispersed growth.
Pigment production interfering with downstream processing - Natural metabolic pathway of Aspergillus sclerotiorum.- Optimize the culture medium to minimize pigment production while maximizing this compound yield.- Develop a purification protocol that effectively separates this compound from the pigments.

Experimental Protocols

Protocol 1: Screening of Carbon and Nitrogen Sources

This protocol outlines a systematic approach to screen for optimal carbon and nitrogen sources for this compound production in shake flask cultures.

  • Prepare a Basal Medium:

    • Prepare a basal medium lacking a primary carbon and nitrogen source. A suitable example is a modified Czapek-Dox medium containing:

      • KH₂PO₄: 1 g/L

      • MgSO₄·7H₂O: 0.5 g/L

      • KCl: 0.5 g/L

      • FeSO₄·7H₂O: 0.01 g/L

    • Adjust the pH to 6.0 before autoclaving.

  • Screen Carbon Sources:

    • To aliquots of the basal medium, add different carbon sources (e.g., glucose, sucrose, maltose, glycerol, starch) to a final concentration of 30 g/L.

    • Add a standard nitrogen source, such as 5 g/L of yeast extract.

    • Dispense 50 mL of each medium into 250 mL baffled flasks.

    • Autoclave at 121°C for 20 minutes.

  • Screen Nitrogen Sources:

    • To aliquots of the basal medium, add the best carbon source identified in the previous step.

    • Add different nitrogen sources (e.g., yeast extract, peptone, tryptone, ammonium sulfate, sodium nitrate) to a final concentration of 5 g/L.

    • Dispense and autoclave as described above.

  • Inoculation and Fermentation:

    • Inoculate each flask with a standardized spore suspension or a vegetative inoculum of Aspergillus sclerotiorum.

    • Incubate the flasks at 28°C on a rotary shaker at 180 rpm for 10-14 days.

  • Analysis:

    • At regular intervals (e.g., every 48 hours), withdraw samples for analysis.

    • Measure the dry cell weight to assess fungal growth.

    • Extract the supernatant with an appropriate solvent (e.g., ethyl acetate) and analyze the this compound concentration using HPLC or LC-MS.

Protocol 2: Optimization of Physical Parameters using Response Surface Methodology (RSM)

This protocol uses a statistical approach to optimize the key physical parameters for this compound production.

  • Select Factors and Levels:

    • Based on preliminary studies, select the most significant physical factors (e.g., temperature, pH, and agitation speed).

    • Define a range for each factor with a central point and high and low levels. For example:

      • Temperature: 25°C, 28°C, 31°C

      • pH: 5.5, 6.5, 7.5

      • Agitation Speed: 150 rpm, 180 rpm, 210 rpm

  • Experimental Design:

    • Use a statistical software package to generate a Box-Behnken or Central Composite Design for the selected factors and levels.

  • Perform Fermentations:

    • Prepare the optimized medium from Protocol 1.

    • Conduct the fermentation experiments in a controlled bioreactor according to the experimental design, setting the physical parameters for each run as specified.

  • Data Analysis:

    • Measure the this compound yield for each experimental run.

    • Use the statistical software to analyze the data and fit a second-order polynomial equation to the results.

    • Generate response surface plots to visualize the relationship between the factors and the response (this compound yield).

    • Determine the optimal combination of physical parameters for maximizing this compound production.

Data Presentation

Table 1: Effect of Different Carbon Sources on this compound Production (Hypothetical Data)

Carbon Source (30 g/L)Dry Cell Weight (g/L)This compound Titer (mg/L)
Glucose15.245.3
Sucrose12.868.7
Maltose13.555.1
Starch10.175.4
Glycerol14.932.9

Table 2: Effect of Different Nitrogen Sources on this compound Production (Hypothetical Data)

Nitrogen Source (5 g/L)Dry Cell Weight (g/L)This compound Titer (mg/L)
Yeast Extract11.582.1
Peptone10.976.5
Tryptone11.279.3
Ammonium Sulfate9.851.6
Sodium Nitrate8.542.8

Visualizations

experimental_workflow cluster_0 Phase 1: Media Component Screening cluster_1 Phase 2: Physical Parameter Optimization Basal Medium Preparation Basal Medium Preparation Carbon Source Screening Carbon Source Screening Basal Medium Preparation->Carbon Source Screening Nitrogen Source Screening Nitrogen Source Screening Carbon Source Screening->Nitrogen Source Screening Selection of Best C & N Sources Selection of Best C & N Sources Nitrogen Source Screening->Selection of Best C & N Sources Response Surface Methodology (RSM) Response Surface Methodology (RSM) Selection of Best C & N Sources->Response Surface Methodology (RSM) Bioreactor Fermentation Bioreactor Fermentation Response Surface Methodology (RSM)->Bioreactor Fermentation Data Analysis & Model Validation Data Analysis & Model Validation Bioreactor Fermentation->Data Analysis & Model Validation Optimal Fermentation Conditions Optimal Fermentation Conditions Data Analysis & Model Validation->Optimal Fermentation Conditions

Caption: Workflow for optimizing this compound production media.

signaling_pathway Environmental Signals Environmental Signals Global Regulators (e.g., LaeA) Global Regulators (e.g., LaeA) Environmental Signals->Global Regulators (e.g., LaeA) Nutrient Limitation (High C/N ratio) Nutrient Limitation (High C/N ratio) Nutrient Limitation (High C/N ratio)->Global Regulators (e.g., LaeA) Pathway-Specific TF Pathway-Specific TF Global Regulators (e.g., LaeA)->Pathway-Specific TF This compound Gene Cluster Expression This compound Gene Cluster Expression Pathway-Specific TF->this compound Gene Cluster Expression This compound Biosynthesis This compound Biosynthesis This compound Gene Cluster Expression->this compound Biosynthesis This compound This compound This compound Biosynthesis->this compound

Caption: Hypothetical signaling pathway for this compound production.

References

Technical Support Center: Overcoming JBIR-15 Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the antifungal compound JBIR-15 in their experiments.

Troubleshooting Guide

This guide is designed to help you identify the potential cause of this compound resistance and provides actionable steps to address the issue.

Observed Issue Potential Cause Recommended Action
Complete lack of this compound efficacy against a previously susceptible fungal strain. 1. Target Modification: Mutations in the gene(s) encoding the molecular target of this compound may have occurred, preventing the compound from binding effectively. This is a common mechanism of resistance against cell wall synthesis inhibitors.[1][2][3][4] 2. Spontaneous Resistance: The selected fungal colony for the experiment may have been a spontaneous resistant mutant.1. Sequence the Target Gene(s): If the molecular target of this compound is known, sequence the corresponding gene(s) from the resistant strain and compare it to the wild-type sequence to identify any mutations. 2. Test Multiple Colonies: Repeat the experiment using multiple individual colonies from the original stock to ensure the observed resistance is not due to a single spontaneous mutant. 3. Increase this compound Concentration: Determine the new Minimum Inhibitory Concentration (MIC) for the resistant strain. A significant increase in MIC may suggest target site mutations.[2]
Initial susceptibility to this compound followed by regrowth of the fungal culture over time. 1. Induction of Efflux Pumps: Fungal cells may upregulate the expression of efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration to sub-lethal levels.[5][6][7][8] 2. Activation of Stress Response Pathways: The fungus may activate general stress response pathways that help it adapt and survive in the presence of the antifungal agent.1. Use of Efflux Pump Inhibitors (EPIs): Co-administer this compound with known broad-spectrum EPIs to see if susceptibility is restored. This can help confirm the role of efflux pumps in the observed resistance.[5][7] 2. Gene Expression Analysis: Perform RT-qPCR or RNA-Seq to analyze the expression levels of known efflux pump genes and stress response genes in the presence and absence of this compound.
Reduced this compound efficacy, but not complete resistance; higher concentrations are required to achieve the same effect. 1. Cell Wall Remodeling: The fungus may be compensating for the effects of this compound by altering the composition of its cell wall, for example, by increasing the production of chitin to maintain structural integrity.[9][10] 2. Metabolic Bypass: The fungal strain may have activated or developed alternative metabolic pathways that bypass the inhibitory action of this compound.1. Cell Wall Staining: Use fluorescent dyes that specifically stain different components of the fungal cell wall (e.g., Calcofluor White for chitin) to visualize any changes in its composition. 2. Enzyme Assays: If the target pathway of this compound is known, perform enzyme assays to measure the activity of key enzymes in that pathway and any potential bypass pathways.
Variability in this compound susceptibility across different isolates of the same fungal species. 1. Intrinsic Resistance: Some fungal strains or species may possess intrinsic resistance mechanisms that make them less susceptible to this compound.[11][12] 2. Heteroresistance: The fungal population may contain a subpopulation of resistant cells that can grow at higher drug concentrations.1. Population Analysis Profile (PAP): Perform a PAP test to determine if the fungal population exhibits heteroresistance. 2. Comparative Genomics: Sequence the genomes of both susceptible and resistant isolates to identify genetic differences that may account for the observed variation in susceptibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound is a novel aspochracin derivative isolated from the sponge-derived fungus Aspergillus sclerotiorum.[13][14][15] While its precise mechanism of action is still under investigation, as an aspochracin derivative, it is hypothesized to interfere with fungal cell wall biosynthesis, a common target for antifungal drugs.[6][16]

Q2: What are the most common mechanisms of fungal resistance to cell wall synthesis inhibitors?

A2: The most frequently observed mechanisms of resistance to antifungal agents that target the cell wall, such as echinocandins, include:

  • Target site mutations: Point mutations in the FKS genes, which encode the catalytic subunit of β-(1,3)-glucan synthase, are a primary cause of resistance to echinocandins.[1][2][3][4][17]

  • Upregulation of efflux pumps: Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can lead to the active efflux of antifungal drugs.[6][8]

  • Activation of compensatory pathways: Increased chitin synthesis is a common compensatory mechanism to reinforce the cell wall when glucan synthesis is inhibited.[9][10]

  • Activation of stress response pathways: The calcineurin and Hsp90 signaling pathways can be activated to help the fungus tolerate cell wall stress.

Q3: How can I confirm if my fungal strain has developed resistance to this compound?

A3: You can confirm resistance by performing a Minimum Inhibitory Concentration (MIC) assay. A significant increase (typically >4-fold) in the MIC of this compound for your strain compared to the original, susceptible strain is a strong indicator of acquired resistance.

Q4: Are there any known synergistic compound combinations with this compound to overcome resistance?

A4: While specific synergistic combinations for this compound have not been reported, based on mechanisms of resistance to other antifungals, you could explore combinations with:

  • Efflux Pump Inhibitors (EPIs): To counteract resistance mediated by efflux pumps.[5][7]

  • Inhibitors of compensatory pathways: For instance, combining with inhibitors of chitin synthesis if cell wall remodeling is suspected.

  • Inhibitors of stress response pathways: Targeting pathways like the calcineurin or Hsp90 pathways may re-sensitize resistant strains.

Q5: Can resistance to this compound be reversible?

A5: The stability of resistance depends on the underlying mechanism. Resistance due to stable genetic mutations in the target gene is generally not reversible. However, resistance caused by the transient upregulation of efflux pumps or stress response pathways may be reversible if the drug pressure is removed.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation.

    • Harvest spores or yeast cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should bracket the expected MIC.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the positive control. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between this compound and a second compound (e.g., an EPI).

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second compound along the y-axis.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in the MIC protocol.

    • Incubate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizations

JBIR15_Resistance_Workflow cluster_0 Troubleshooting Workflow cluster_1 Mechanism Investigation start Fungal strain shows resistance to this compound mic_test Perform MIC Assay start->mic_test resistance_confirmed Resistance Confirmed (High MIC) mic_test->resistance_confirmed MIC significantly increased no_resistance No Resistance. Check experimental setup. mic_test->no_resistance MIC unchanged target_seq Sequence Target Gene(s) resistance_confirmed->target_seq efflux_assay Efflux Pump Assay (e.g., with EPIs) resistance_confirmed->efflux_assay cell_wall_analysis Analyze Cell Wall (e.g., Chitin Staining) resistance_confirmed->cell_wall_analysis mutation_found Target Site Modification target_seq->mutation_found Mutation identified efflux_implicated Efflux Pump Upregulation efflux_assay->efflux_implicated Susceptibility restored with EPI remodeling_found Cell Wall Remodeling cell_wall_analysis->remodeling_found Altered cell wall composition

Caption: Troubleshooting workflow for investigating this compound resistance.

Fungal_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms JBIR15 This compound Fungus Fungal Cell JBIR15->Fungus Inhibits Cell Wall Synthesis Target_Mod Target Modification (e.g., FKS1 mutation) Fungus->Target_Mod Prevents drug binding Efflux Drug Efflux (e.g., ABC Transporters) Fungus->Efflux Pumps drug out CellWall_Remodel Cell Wall Remodeling (e.g., Increased Chitin) Fungus->CellWall_Remodel Compensates for damage Stress_Response Stress Response (e.g., Calcineurin Pathway) Fungus->Stress_Response Promotes survival

Caption: Common mechanisms of fungal resistance to cell wall inhibitors.

References

Technical Support Center: Aspochracin Derivative Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of aspochracin and its derivatives from fungal cultures.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of aspochracin derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Aspochracin Derivatives in Crude Extract 1. Suboptimal Fungal Growth or Metabolite Production: The Aspergillus ochraceus strain may not be producing a sufficient quantity of the target compounds under the current culture conditions.[1] 2. Inefficient Cell Lysis (for intracellular metabolites): If the target derivatives are retained within the mycelia, inadequate cell disruption will result in poor extraction.[2] 3. Incorrect Solvent Polarity: The solvent used for extraction may not be optimal for solubilizing the aspochracin derivatives.[2] 4. Degradation of Target Compounds: Aspochracin, a cyclotripeptide, may be susceptible to degradation by proteases released during cell lysis.[2] 5. Suboptimal Extraction pH: The pH of the extraction solvent can influence the solubility and stability of the target compounds.1. Optimize Culture Conditions: Systematically vary culture parameters such as media composition, temperature, pH, and incubation time to enhance metabolite production.[1] 2. Implement Effective Cell Lysis: For mycelial extractions, employ mechanical disruption methods such as grinding in liquid nitrogen, bead beating, or sonication prior to solvent extraction.[2] 3. Solvent System Optimization: Aspochracin is a moderately polar molecule. Ethyl acetate is a commonly used solvent for its extraction from culture filtrates.[3] For mycelia, a two-step extraction with a polar solvent (e.g., methanol) followed by a less polar solvent (e.g., dichloromethane) can be effective. 4. Minimize Degradation: Work at low temperatures (e.g., on ice) during extraction and consider adding a protease inhibitor cocktail to the extraction buffer.[2] 5. Adjust Extraction pH: The optimal pH for extraction should be determined empirically. For acidic or basic compounds, adjusting the pH of the solvent can improve extraction efficiency.
Poor Separation During Chromatographic Purification 1. Inappropriate Stationary Phase: The choice of chromatography resin (e.g., silica gel, C18) may not be suitable for the polarity of the aspochracin derivatives. 2. Suboptimal Mobile Phase Composition: The solvent system used for elution may not provide adequate resolution between the target compounds and impurities. 3. Column Overloading: Applying too much crude extract to the chromatography column can lead to broad peaks and poor separation. 4. Peak Tailing or Broadening in HPLC: This can be caused by secondary interactions with the stationary phase or a suboptimal mobile phase pH.[2]1. Select Appropriate Resin: For moderately polar compounds like aspochracin, normal-phase chromatography on silica gel or reversed-phase chromatography on C18 are common choices. 2. Optimize Mobile Phase: For silica gel chromatography, a gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) is often effective. For reversed-phase HPLC, a gradient of an organic solvent (e.g., acetonitrile or methanol) in water is typically used. The addition of a modifier like trifluoroacetic acid (TFA) can improve peak shape.[2] 3. Determine Column Capacity: Perform a loading study to determine the optimal amount of crude extract that can be loaded onto the column without compromising resolution. 4. Improve Peak Shape: For HPLC, the addition of 0.1% TFA to the mobile phase can act as an ion-pairing agent and reduce peak tailing.[2]
Presence of Impurities in Final Product 1. Incomplete Separation: The chromatographic steps may not have been sufficient to remove all impurities. 2. Co-elution of Compounds: Impurities with similar polarities to the target aspochracin derivatives may co-elute during chromatography.1. Employ Orthogonal Purification Methods: Use multiple chromatography techniques with different separation principles (e.g., normal-phase followed by reversed-phase). 2. Optimize Chromatographic Conditions: Fine-tune the mobile phase gradient and flow rate to improve the resolution between the target compound and closely eluting impurities. Consider using a high-resolution column for HPLC.
Inconsistent Extraction Yields 1. Variability in Fungal Culture: Inconsistent growth and metabolite production between batches.[1] 2. Inconsistent Extraction Procedure: Variations in extraction time, temperature, or solvent volumes.1. Standardize Fungal Culture: Use a consistent inoculum size, media composition, and growth conditions for each batch. 2. Standardize Extraction Protocol: Ensure that all extraction parameters are kept consistent for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of aspochracin and how does it influence the extraction strategy?

A1: Aspochracin is a cyclotripeptide, making it a moderately polar molecule.[3] This polarity dictates the choice of extraction solvents. It is soluble in moderately polar organic solvents like ethyl acetate, which is commonly used to extract it from aqueous culture filtrates. For extraction from mycelia, a sequential extraction with solvents of increasing polarity might be beneficial to first remove non-polar lipids before extracting the desired compounds.

Q2: Which solvent is best for extracting aspochracin derivatives?

A2: The optimal solvent can depend on the specific derivative and whether you are extracting from the culture filtrate or the mycelium. Ethyl acetate is a good starting point for extracting aspochracin from the culture filtrate. For a more exhaustive extraction, a multi-solvent approach may be necessary. The following table provides a general guide to solvent selection based on polarity.

Solvent System Polarity Typical Application Notes
HexaneLowInitial wash of mycelia to remove non-polar lipids.Generally not effective for extracting aspochracin itself.
Dichloromethane (DCM)IntermediateExtraction from mycelia, often in combination with a more polar solvent.
Ethyl Acetate (EtOAc)IntermediatePrimary choice for extraction from culture filtrate. [3]Good balance of polarity for aspochracin.
AcetoneHighCan be used for extraction from mycelia.Miscible with water, which can be a consideration.
Methanol (MeOH)HighEffective for extracting a broad range of metabolites from mycelia.May also extract highly polar impurities.
WaterVery HighNot suitable for initial extraction due to high polarity.

Q3: How can I improve the yield of my aspochracin derivative extraction?

A3: To improve your yield, consider the following:

  • Optimize Fermentation: Ensure your fungal culture is producing the maximum amount of the target compound by optimizing growth conditions.[1]

  • Exhaustive Extraction: Perform multiple extractions of your starting material (e.g., 3x with ethyl acetate) to ensure complete recovery.

  • pH Adjustment: The pH of the culture filtrate can impact the charge state and solubility of aspochracin derivatives. Experiment with adjusting the pH before extraction.

  • Solid-Phase Extraction (SPE): For cleaning up the crude extract before further purification, SPE can be a valuable tool to remove interfering substances and concentrate your target compounds.

Q4: What are the key steps in purifying aspochracin derivatives after initial extraction?

A4: A typical purification workflow involves:

  • Concentration of the Crude Extract: The solvent from the initial extraction is removed under reduced pressure.

  • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography using silica gel. Elution is typically performed with a gradient of increasing solvent polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate or methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column. A common mobile phase is a gradient of acetonitrile or methanol in water, often with 0.1% trifluoroacetic acid (TFA) to improve peak shape.

Experimental Protocols

Protocol 1: Extraction of Aspochracin Derivatives from Fungal Culture Filtrate

This protocol is based on the original method for aspochracin isolation.

Materials:

  • Aspergillus ochraceus culture broth

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Transfer the culture filtrate to a separatory funnel.

  • Extract the filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the ethyl acetate extract to dryness using a rotary evaporator.

  • The resulting crude extract can be further purified by column chromatography.

Protocol 2: Purification of Aspochracin Derivatives by Silica Gel Column Chromatography

Materials:

  • Crude extract of aspochracin derivatives

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica mixture onto the top of the packed column.

  • Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the percentage of ethyl acetate, followed by the introduction of methanol for more polar compounds.

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Combine fractions containing the desired aspochracin derivative(s) based on their TLC profiles.

  • Evaporate the solvent from the combined fractions to obtain the purified compound(s).

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification culture Fungal Culture filtration Filtration culture->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction drying Drying & Concentration extraction->drying crude_extract Crude Extract drying->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_analysis Fraction Analysis (TLC) column_chrom->fraction_analysis hplc Reversed-Phase HPLC fraction_analysis->hplc pure_compound Pure Aspochracin Derivative hplc->pure_compound

Caption: General workflow for the extraction and purification of aspochracin derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Suboptimal Culture Conditions start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Compound Degradation start->cause3 sol1 Optimize Growth Media, Temp, pH cause1->sol1 sol2 Change Solvent, Optimize pH, Use Lysis cause2->sol2 sol3 Work at Low Temp, Add Protease Inhibitors cause3->sol3

Caption: Troubleshooting logic for low extraction yield of aspochracin derivatives.

References

Technical Support Center: Troubleshooting Poor Reproducibility in JBIR-15 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor reproducibility in experiments involving JBIR-15, a derivative of aspochracin.[1][2] The following resources address common issues in cell-based assays and western blotting, which are fundamental techniques for characterizing a novel compound.

Frequently Asked Questions (FAQs)

Q1: We are seeing high variability between replicate wells in our cell viability assays with this compound. What are the common causes?

A1: High variability between replicate wells is a frequent issue in cell-based assays and can stem from several factors unrelated to the compound itself. The most common culprits are inconsistent cell seeding, pipetting errors, and the "edge effect" in microplates.[3] Ensure your cell suspension is homogenous by thorough mixing before and during plating. Use calibrated pipettes and pre-wet the tips before dispensing. To mitigate the edge effect, where outer wells evaporate more quickly, consider not using the outermost wells for experimental samples and instead filling them with sterile media or PBS to maintain humidity.[3]

Q2: Our dose-response curves for this compound are inconsistent from one experiment to the next. How can we improve consistency?

A2: Inconsistent dose-response curves can be due to variations in cell health and passage number, reagent stability, and incubation times. It is crucial to use cells within a consistent and low passage number range, as cell characteristics can change over time.[3][4] Always prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation. Ensure that incubation times for both the compound treatment and any subsequent reagents are precisely controlled.

Q3: We are having trouble detecting the effect of this compound on our target protein via Western Blot. What could be the problem?

A3: A weak or absent signal in a Western Blot can be due to several factors, including suboptimal sample preparation, insufficient protein loading, poor antibody performance, or inefficient protein transfer.[5][6][7] Ensure that your lysis buffer is appropriate for your target protein and contains protease inhibitors.[7] Quantify your protein concentration and ensure you are loading a sufficient amount (typically 20-30 µg) in the linear range of detection.[5][8] You may also need to optimize your primary and secondary antibody concentrations and incubation times.[6][8][9]

Q4: We are observing non-specific bands in our Western Blots when probing for proteins in this compound treated cells. How can we reduce this?

A4: Non-specific bands in Western Blotting can be caused by several factors, including too high an antibody concentration, insufficient blocking, or cross-reactivity of the antibody.[6][9] Try titrating your primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing non-specific binding.[9] Ensure your blocking step is sufficient; you can try increasing the blocking time or using a different blocking agent (e.g., BSA instead of non-fat milk).[6][7] Also, confirm the specificity of your primary antibody for the target protein.

Troubleshooting Guides

Cell-Based Assays

This guide provides a structured approach to troubleshooting common issues in cell-based assays with this compound.

Symptom Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure the cell suspension is thoroughly mixed before and during plating. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution.[3]
Pipetting errorsCalibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently.[3]
Edge effectAvoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to create a humidity barrier.[3]
Inconsistent dose-response curves Cell passage number and healthUse cells within a defined, low passage number range. Regularly check for mycoplasma contamination.
Reagent degradationPrepare fresh dilutions of this compound for each experiment. Check the expiration dates of all assay reagents.[3]
Inconsistent incubation timesUse a calibrated timer for all incubation steps.
High background signal Overly high cell seeding densityReduce the number of cells seeded per well.
Autofluorescence of compound or cellsRun a control plate with this compound but without cells to check for compound autofluorescence. If cells are autofluorescent, consider a different detection wavelength or a luminescence-based assay.[10]
Contaminated media or reagentsUse fresh, sterile media and reagents.[3]
Western Blotting

This guide addresses common problems encountered during Western Blotting experiments to analyze the effects of this compound.

Symptom Possible Cause Recommended Solution
No or weak signal Insufficient protein loadedQuantify protein concentration and load at least 20-30 µg per lane. Use a positive control to ensure the target protein is expressed.[7][8]
Inefficient protein transferConfirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. Ensure the transfer sandwich is assembled correctly without air bubbles.[5][6]
Suboptimal antibody concentrationIncrease the primary antibody concentration or incubation time (e.g., overnight at 4°C).[7][8]
Inactive secondary antibodyEnsure the secondary antibody is compatible with the primary antibody's host species and is not expired.[8]
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[6][8]
Antibody concentration too highReduce the concentration of the primary and/or secondary antibody.[6][8]
Insufficient washingIncrease the number and duration of wash steps after antibody incubations.[8]
Non-specific bands Antibody cross-reactivityCheck the antibody datasheet for specificity. Use a more specific antibody if available.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.[7][8]
Too much protein loadedReduce the amount of protein loaded per lane.[5]
Bands are smeared Poor gel qualityUse fresh, correctly prepared gels.[8]
Excessive sample loadingReduce the amount of protein loaded.[8]

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, the following are generalized protocols for common assays used to characterize a novel compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve.

Western Blotting
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Hypothetical Signaling Pathway for this compound Investigation

JBIR-15_Signaling_Pathway cluster_nucleus Nucleus JBIR15 This compound Receptor Cell Surface Receptor JBIR15->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor_n Transcription Factor GeneExpression_n Gene Expression TranscriptionFactor_n->GeneExpression_n GeneExpression_n->CellularResponse

Caption: A hypothetical signaling pathway that could be investigated for this compound.

Experimental Workflow for Troubleshooting Western Blots

Western_Blot_Troubleshooting_Workflow Start Start: No or Weak Signal CheckTransfer Check Protein Transfer (Ponceau S Stain) Start->CheckTransfer OptimizeTransfer Optimize Transfer (Time, Voltage) CheckTransfer->OptimizeTransfer Poor CheckProtein Check Protein Loading (Positive Control, BCA) CheckTransfer->CheckProtein Good OptimizeTransfer->CheckTransfer Failure Consult Specialist OptimizeTransfer->Failure IncreaseLoading Increase Protein Load CheckProtein->IncreaseLoading Low CheckAntibody Check Antibody (Concentration, Expiry) CheckProtein->CheckAntibody Sufficient IncreaseLoading->CheckProtein IncreaseLoading->Failure OptimizeAntibody Optimize Antibody (Titrate, New Antibody) CheckAntibody->OptimizeAntibody Suboptimal Success Signal Detected CheckAntibody->Success Optimal OptimizeAntibody->CheckAntibody OptimizeAntibody->Failure

References

Technical Support Center: Purifying JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of JBIR-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a new aspochracin derivative, identified as N-demethyl aspochracin at the alanyl residue.[1] It is a non-proteogenic cyclic tripeptide.[2] It was first isolated from the culture broth of a sponge-derived fungus, Aspergillus sclerotiorum Huber Sp080903f04, which was collected from a marine sponge of the Mycale sp.[1][3]

Q2: What are the known physical and solubility properties of this compound?

A2: this compound has a molecular formula of C22H34N4O4 and a molecular weight of 418.53.[2] It is soluble in solvents such as ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide).[2] This information is critical when selecting solvents for extraction and chromatography.

Q3: What is the general workflow for isolating this compound?

A3: The established workflow involves fermentation of the producing fungus, followed by extraction of the mycelium, solvent partitioning to create a crude extract, and then multi-step chromatography to purify this compound.[3] The key purification stages are normal-phase medium-pressure liquid chromatography (MPLC) followed by preparative reversed-phase high-performance liquid chromatography (HPLC).[3]

Q4: Are there any known biological activities or signaling pathways for this compound?

A4: The biological activity of this compound is largely unexplored.[2] While it is known to be non-toxic to mammalian cell lines and insects, specific cellular targets or signaling pathways have not been detailed in the available literature.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and other natural products.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction from mycelium.[4][5] 2. Degradation of this compound during extraction.[6] 3. Suboptimal growth of the fungus, leading to low production.1. Ensure thorough homogenization of the mycelium. Use a proven solvent system like 80% aqueous acetone for extraction.[3] Perform the extraction multiple times to ensure completeness. 2. Avoid prolonged exposure to high temperatures or harsh pH conditions during solvent evaporation.[7] 3. Optimize fermentation conditions (media, temperature, time) as described in the original isolation protocol (14 days at 27°C in static culture).[3]
Co-elution of Impurities during MPLC 1. Poor separation on the silica column. 2. The stepwise gradient is not shallow enough to resolve compounds with similar polarity. 3. Overloading of the column with crude extract.1. Consider using a different solvent system. Test solvent systems using Thin Layer Chromatography (TLC) first to find an optimal mobile phase for separation.[8] 2. Switch from a stepwise to a linear gradient to improve resolution. 3. Reduce the amount of crude extract loaded onto the column.
Presence of Aspochracin Impurity Aspochracin is a structurally related compound that is co-produced by Aspergillus sclerotiorum and elutes under similar conditions.[1][3]The final preparative RP-HPLC step is crucial for separating this compound from aspochracin. Optimize the HPLC method: - Adjust the methanol/water ratio. A shallower gradient or isocratic elution might be necessary. - Ensure the column (e.g., L-column2 ODS) is in good condition.[3] - Monitor the elution profile carefully using LC-MS to collect the correct fractions.[3]
Final Product has Low Purity (>95% is desired) 1. Incomplete separation in the final HPLC step. 2. Contamination from solvents or labware. 3. Degradation of the isolated compound.1. Re-purify the sample using preparative HPLC, potentially with a different solvent system or a slower flow rate (the original protocol used 10 ml/min).[3] 2. Use high-purity, HPLC-grade solvents and thoroughly clean all collection vials. 3. Store the purified this compound at -20°C to prevent degradation.[2]
Loss of Sample between Purification Steps 1. Adsorption of the compound onto glassware or filters. 2. Multiple solvent transfer and evaporation steps.1. Silanize glassware to reduce active sites for adsorption. 2. Minimize the number of transfer steps. Rinse each container with the subsequent solvent to recover any adhered compound.

Experimental Protocols & Data

Protocol 1: Extraction and Initial Partitioning of this compound

This protocol is adapted from the original isolation paper by Motohashi et al.[3]

  • Fermentation: Culture Aspergillus sclerotiorum Huber Sp080903f04 in static culture at 27°C for 14 days. The media should contain brown rice, Bacto-Yeast extract, sodium tartrate, and KH2PO4 in water.[3]

  • Extraction: Extract the resulting mycelium (from 10 flasks) with 1000 ml of 80% aqueous acetone.[3]

  • Concentration: Concentrate the extract in vacuo to remove the acetone, resulting in an aqueous concentrate (approx. 200 ml).[3]

  • Solvent Partitioning: Partition the aqueous concentrate with ethyl acetate (EtOAc) three times.

  • Drying and Evaporation: Collect the EtOAc layers, dry them over sodium sulfate (Na2SO4), and evaporate to dryness to yield the crude residue.[3]

Protocol 2: Chromatographic Purification of this compound
  • Normal-Phase MPLC:

    • Stationary Phase: Purif-Pack Silica-60 column.[3]

    • Mobile Phase: A stepwise gradient of chloroform (CHCl3) and methanol (MeOH).[3]

    • Procedure: Dissolve the dried residue (approx. 1.01 g) and chromatograph it on the MPLC system.[3] Collect fractions and monitor using LC-MS. This compound is expected in the 10% MeOH eluate.[3] Aspochracin is typically found in the 5% MeOH eluate.[3]

  • Preparative Reversed-Phase HPLC:

    • Stationary Phase: L-column2 ODS (20 i.d. x 150 mm).[3]

    • Mobile Phase: 60% MeOH in water containing 0.1% formic acid.[3]

    • Flow Rate: 10 ml/min.[3]

    • Procedure: Pool and concentrate the 10% MeOH fractions from the MPLC step (approx. 26.1 mg).[3] Inject this onto the preparative HPLC system. Collect the peak corresponding to this compound, which has a retention time (tR) of approximately 10.8 minutes under these conditions.[3]

Quantitative Data Summary

The following table summarizes the yield at different stages of a typical purification process as reported in the literature.[3]

Purification Stage Starting Material Resulting Material Yield
Extraction & Partitioning Mycelium from 10 flasksCrude EtOAc Residue1.01 g
Normal-Phase MPLC 1.01 g Crude Residue10% MeOH Eluate Fraction26.1 mg
Preparative RP-HPLC 26.1 mg MPLC FractionPure this compound7.4 mg

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Downstream Purification Fermentation Fermentation of Aspergillus sclerotiorum Extraction Mycelium Extraction (80% aq. Acetone) Fermentation->Extraction 14 days Partitioning Solvent Partitioning (EtOAc/Water) Extraction->Partitioning Crude Crude Extract (1.01 g) Partitioning->Crude MPLC Normal-Phase MPLC (CHCl3-MeOH Gradient) Crude->MPLC HPLC Preparative RP-HPLC (60% MeOH/H2O + 0.1% FA) MPLC->HPLC 10% MeOH Fraction MPLC_Waste Aspochracin & Other Impurities MPLC->MPLC_Waste Other Fractions Pure Pure this compound (>95% Purity, 7.4 mg) HPLC->Pure HPLC_Waste Residual Impurities HPLC->HPLC_Waste

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Logic for Low Purity

G Start Low Purity of Final this compound Sample CheckHPLC Review HPLC Chromatogram. Are peaks well-resolved? Start->CheckHPLC CheckTLC Analyze crude/MPLC fractions with TLC. Multiple spots? Start->CheckTLC PoorResolution No CheckHPLC->PoorResolution Peaks Overlap GoodResolution Yes CheckHPLC->GoodResolution Clear Separation MultipleSpots Yes CheckTLC->MultipleSpots Impurity visible SingleSpot No (Contamination likely) CheckTLC->SingleSpot Purity seems high OptimizeHPLC Action: Optimize HPLC - Use shallower gradient - Check column health - Reduce flow rate PoorResolution->OptimizeHPLC Reinject Action: Re-inject sample and collect purer fractions GoodResolution->Reinject OptimizeMPLC Action: Optimize MPLC - Test new solvent systems - Use linear gradient MultipleSpots->OptimizeMPLC CheckSolvents Action: Check for Contamination - Use fresh HPLC-grade solvents - Clean labware SingleSpot->CheckSolvents

References

Technical Support Center: Quantitative Analysis of JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of JBIR-15. Our aim is to help you refine your analytical methods and overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?

A1: For the quantitative analysis of this compound, a new aspochracin derivative, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most recommended techniques. HPLC offers excellent separation and sensitivity, while qNMR provides structural confirmation and accurate quantification without the need for an identical standard.

Q2: How can I improve the resolution and peak shape of this compound in my HPLC analysis?

A2: To improve peak shape and resolution, consider the following:

  • Mobile Phase Optimization: Adjust the mobile phase composition, including the organic solvent ratio and pH. For polar compounds, reverse-phase chromatography is often a good choice.[1]

  • Column Selection: Choose a column with a suitable stationary phase (e.g., C18) and particle size.

  • Flow Rate: Optimize the flow rate to ensure efficient separation.[2]

  • Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times and peak shape.[2]

  • Injection Volume and Sample Concentration: Avoid column overload by injecting a smaller volume or diluting the sample.[3]

Q3: I am observing baseline noise and drift in my HPLC chromatogram. What are the possible causes and solutions?

A3: Baseline noise and drift can be caused by several factors:

  • Contaminated Mobile Phase: Ensure high-purity solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air.[4]

  • Detector Issues: A contaminated or failing detector lamp can cause noise. Clean the detector flow cell or replace the lamp if necessary.[2]

  • Pump Problems: Air bubbles in the pump or worn-out seals can lead to an unstable baseline. Purge the pump and check for leaks.[2]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.[2]

Q4: What are the key challenges in quantitative NMR (qNMR) of this compound and how can I address them?

A4: Key challenges in qNMR include:

  • Peak Overlap: Spectral overlap can complicate quantification.[5] To address this, you can use 2D NMR techniques or hyphenated methods like HPLC-NMR.[5]

  • Sensitivity: NMR is inherently less sensitive than mass spectrometry.[6][7] Using high-field magnets, cryoprobes, or increasing the number of scans can improve sensitivity.

  • Internal Standard Selection: A suitable internal standard that does not overlap with the analyte signals is crucial for accurate quantification.

  • Sample Preparation: Ensure the sample is free of particulate matter and dissolved in a high-purity deuterated solvent.

Troubleshooting Guides

HPLC Method Refinement for this compound
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column overload; Active sites on the column.Optimize mobile phase pH; Reduce sample concentration; Use a different column or a guard column.[3]
Inconsistent Retention Times Fluctuations in temperature; Inconsistent mobile phase composition; Pump flow rate instability.Use a column oven; Prepare fresh mobile phase and degas it; Check the pump for leaks and ensure a steady flow rate.[2]
Ghost Peaks Contamination in the injection system or mobile phase; Carryover from previous injections.Flush the injector and column with a strong solvent; Run blank injections to identify the source of contamination.
High Backpressure Blockage in the column or tubing; Particulate matter from the sample.Reverse flush the column; Use an in-line filter; Filter the sample before injection.[4][8]
Quantitative NMR (qNMR) Troubleshooting for this compound
Problem Possible Cause Recommended Solution
Low Signal-to-Noise Ratio Low sample concentration; Insufficient number of scans.Concentrate the sample if possible; Increase the number of scans.
Broad Peaks Poor shimming; Presence of paramagnetic impurities; Sample viscosity.Re-shim the spectrometer; Ensure the sample is free from metal contaminants; Use a less viscous solvent if possible.
Inaccurate Quantification Incorrect integration of peaks; Unsuitable internal standard; Incomplete relaxation of nuclei.Manually check and adjust peak integration; Select an internal standard with a single, sharp peak in a clear region of the spectrum; Increase the relaxation delay (d1) between scans.
Phasing and Baseline Errors Imperfect pulse sequence or receiver settings.Manually correct the phase and baseline of the spectrum using the processing software.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV
  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. Filter the extract through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at the wavelength of maximum absorbance for this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantitative Analysis of this compound by qNMR
  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Manually phase and baseline correct the spectrum.

  • Quantification: Integrate the well-resolved signals of this compound and the internal standard. Calculate the concentration of this compound using the following formula:

    Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MIS / Mthis compound) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_data_analysis Data Analysis extraction Extraction of this compound filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection nmr_sample_prep Sample & IS Preparation filtration->nmr_sample_prep hplc_separation Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection quantification Quantification uv_detection->quantification nmr_acquisition Data Acquisition nmr_sample_prep->nmr_acquisition nmr_processing Data Processing nmr_acquisition->nmr_processing nmr_processing->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

hypothetical_signaling_pathway JBIR15 This compound Receptor Cell Surface Receptor JBIR15->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Anti-inflammatory) Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Natural Product Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during natural product bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in natural product bioassays?

Inconsistent results in bioassays can stem from technical, biological, and environmental factors.[1] Technical variability often arises from pipetting errors, improper mixing of reagents, and incorrect incubation times or temperatures.[1] Biological variability is inherent and can be influenced by cell passage number, the health of the cells, and genetic differences in animal models.[1] Environmental factors such as temperature fluctuations and contamination can also contribute to unreliable outcomes.[1] For natural products, the inherent complexity of extracts, potential for compound degradation, and aggregation at high concentrations are also significant factors.[2][3]

Q2: How can I identify and address contamination in my cell-based assays?

Contamination can be bacterial, fungal, mycoplasma-related, viral, or chemical.[4] Early detection is key to preventing widespread issues.[4]

  • Bacterial and Fungal Contamination: Often visible as turbidity, changes in media color, or filamentous structures under a microscope. If contamination occurs, it is generally best to discard the culture. For irreplaceable cultures, washing the cells and using high-concentration antibiotics or antifungals may be attempted.[5]

  • Mycoplasma Contamination: This is harder to detect as it may not cause visible changes.[4] Regular testing using PCR, ELISA, or DNA staining is recommended.[5]

  • Viral Contamination: Difficult to detect without specialized techniques like PCR or ELISA. The best prevention is to source cell lines from reputable cell banks.[5]

  • Chemical Contamination: Can arise from residues in water, media, or cleaning agents. Using high-purity water and reagents is crucial.

Q3: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays, often leading to false-positive results.[2] These compounds can interfere with assays through various mechanisms, including chemical reactivity, aggregation, and fluorescence.[6][7] Natural products are not exempt from having PAINS-like characteristics.[2] To avoid being misled by PAINS, it is important to perform secondary or orthogonal assays to confirm initial hits and be cautious of compounds that are active across multiple, unrelated screens.[7]

Q4: My natural product extract has low bioactivity. What are some potential reasons and solutions?

Low bioactivity could be due to a low concentration of the active compound in the extract, degradation of the active compound, or issues with the extraction process itself. The choice of extraction solvent and method is critical and should be tailored to the polarity and stability of the target compounds.[8][9] For instance, polar solvents are better for extracting hydrophilic compounds, while non-polar solvents are more suitable for lipophilic ones.[8] Advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction can sometimes improve yield and reduce the degradation of heat-sensitive compounds.[9][10]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays

This guide provides a systematic approach to troubleshooting variable outcomes in your cell-based natural product bioassays.

Problem: High Variability Between Replicate Wells

Potential Cause Recommended Solution
Inaccurate Pipetting - Use calibrated pipettes and proper technique.[3][11] - For small volumes, use low-retention tips.[3] - Ensure thorough mixing during serial dilutions.[3]
Uneven Cell Seeding - Ensure a homogenous cell suspension before seeding.[3] - Seed cells in the center of the well. - Allow plates to sit at room temperature briefly before incubation for even distribution.[3]
Edge Effects - Avoid using the outer wells of the microplate, which are prone to evaporation.[3] - Fill the outer wells with sterile PBS or media to maintain humidity.[3]
Compound Precipitation - Visually inspect wells for precipitation after adding the natural product.[3] - Perform a solubility test to determine the maximum soluble concentration in your assay medium.[3] - Consider a different solvent system.[3]

Problem: Inconsistent Dose-Response Curve

Potential Cause Recommended Solution
Compound Degradation - Prepare fresh dilutions of the natural product for each experiment.[12] - Protect samples from light and air if they are known to be unstable.[12]
Compound Aggregation - Saponins and other natural products can form aggregates at high concentrations, affecting bioavailability.[3] - Include a brief sonication step for the stock solution before preparing dilutions.[3]
pH Shift in Medium - Ensure the buffer system in your medium is robust and consistent across experiments.[12]
Guide 2: False Positives and False Negatives

This guide outlines common causes of misleading results in natural product screening and suggests ways to identify and mitigate them.

Problem: Suspected False Positives

Mechanism Explanation Mitigation Strategy
Compound Aggregation Some compounds form aggregates that can sequester proteins, leading to non-specific inhibition.[6][7]- Perform secondary assays with and without detergents (e.g., Triton X-100) to see if activity is attenuated. - Use dynamic light scattering to check for aggregate formation.
Fluorescence Interference Many natural products are fluorescent and can interfere with assays that use fluorescence as a readout.[6][7]- Run a control with the compound alone (no target) to measure its intrinsic fluorescence at the assay wavelengths. - Use an alternative assay with a different detection method (e.g., absorbance, luminescence).
Light Scattering Precipitation of the compound can lead to light scattering, which may be read as an increase in signal in UV/visible assays.[6][7]- Visually inspect for precipitates. - Centrifuge the plate before reading to pellet any precipitates.
Membrane Disruption In whole-cell assays, some compounds can disrupt the cell membrane, leading to non-specific cytotoxicity.[6][7]- Use a membrane integrity assay (e.g., LDH release) to check for membrane disruption.

Problem: Suspected False Negatives

Mechanism Explanation Mitigation Strategy
Compound Precipitation If a compound precipitates out of solution, its effective concentration is lowered, potentially leading to a lack of observed activity.[6][7]- Check the solubility of the compound in the assay buffer. - Adjust the solvent or concentration to maintain solubility.
Low Compound Concentration The active component in a crude extract may be at too low a concentration to elicit a response.- Fractionate the crude extract to enrich for the active compound.[13] - Test at higher concentrations if solubility and cytotoxicity permit.
Compound Degradation The active compound may be unstable under the assay conditions (e.g., light, temperature, pH).- Assess the stability of the compound under assay conditions using analytical methods like HPLC. - Modify the assay protocol to minimize exposure to harsh conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for Anticancer Screening

The MTT assay is a colorimetric method used to assess cell viability.[14] It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[14][15]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test natural product compound

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the natural product extract or compound in cell culture medium. The final solvent concentration (e.g., DMSO) should typically be below 0.5%. Remove the old medium and add the compound dilutions to the wells. Include vehicle controls (medium with solvent) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Disk Diffusion Assay for Antimicrobial Screening

This is a widely used qualitative method to screen for antimicrobial activity of natural products.[16][17]

Materials:

  • Bacterial culture

  • Mueller-Hinton agar plates

  • Sterile paper disks

  • Natural product extract or compound

  • Solvent for dissolving the extract

  • Positive control antibiotic

  • Negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).[16]

  • Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of the Mueller-Hinton agar plate using a sterile swab.[17]

  • Disk Application: Impregnate sterile paper disks with a known concentration of the natural product extract. Place the disks onto the inoculated agar surface. Also, place positive and negative control disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Replicates High Variability in Replicates? Start->Check_Replicates Check_DoseResponse Poor Dose-Response Curve? Check_Replicates->Check_DoseResponse No Troubleshoot_Replicates Troubleshoot Technical Errors: - Pipetting - Cell Seeding - Edge Effects Check_Replicates->Troubleshoot_Replicates Yes Troubleshoot_DoseResponse Investigate Compound Behavior: - Degradation - Aggregation - Solubility Check_DoseResponse->Troubleshoot_DoseResponse Yes End Consistent Results Check_DoseResponse->End No Re_evaluate Re-run Assay with Optimized Protocol Troubleshoot_Replicates->Re_evaluate Troubleshoot_DoseResponse->Re_evaluate Re_evaluate->End

Caption: A workflow for troubleshooting inconsistent bioassay results.

False_Positive_Investigation Start Suspected False Positive Hit Check_Aggregation Run Assay with Detergent Start->Check_Aggregation Check_Fluorescence Measure Compound's Intrinsic Fluorescence Start->Check_Fluorescence Check_Reactivity Assess Compound Stability (e.g., HPLC) Start->Check_Reactivity Orthogonal_Assay Perform Orthogonal Assay (Different Mechanism/Readout) Check_Aggregation->Orthogonal_Assay Check_Fluorescence->Orthogonal_Assay Check_Reactivity->Orthogonal_Assay Confirm_Hit Confirmed Hit Orthogonal_Assay->Confirm_Hit Activity Confirmed Discard_Hit Likely Artifact Orthogonal_Assay->Discard_Hit Activity Not Confirmed

Caption: A decision-making diagram for investigating potential false positives.

References

Technical Support Center: Enhancing Cyclic Peptide Stability for Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting common issues encountered when enhancing the stability of cyclic peptides for screening purposes.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the stability of cyclic peptides crucial for screening and drug development?

A1: Enhancing the stability of cyclic peptides is critical for several reasons. Native peptides are often susceptible to proteolytic degradation by enzymes present in biological fluids, leading to a short half-life and reduced bioavailability.[1][2] By improving stability, researchers can ensure that the peptide remains intact and active throughout the duration of a screening assay, leading to more reliable and reproducible results. For therapeutic applications, enhanced stability translates to a longer duration of action in the body, potentially reducing the required dosing frequency.[3][4]

Q2: What are the most common strategies to increase the stability of cyclic peptides?

A2: The most common strategies involve chemical modifications to the peptide backbone or side chains. These include:

  • N-methylation: Introducing a methyl group to the amide nitrogen of the peptide backbone can protect against enzymatic cleavage and improve membrane permeability.[5][6]

  • Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-natural amino acids can render the peptide unrecognizable to proteases.[7][8][9]

  • Peptide Stapling: This technique involves introducing a synthetic brace (a "staple") to lock the peptide into a specific conformation, often an α-helix. This not only enhances stability but can also improve cell penetration and target affinity.[10][11][12]

Q3: How does N-methylation improve the stability and permeability of cyclic peptides?

A3: N-methylation enhances stability by sterically hindering the approach of proteases to the amide bonds, which are their primary cleavage sites.[6] This modification also reduces the number of hydrogen bond donors, which can decrease polarity and improve the peptide's ability to cross cell membranes, a crucial factor for targeting intracellular proteins.[5][6] While it can improve stability, the position and extent of N-methylation need to be carefully optimized, as excessive modification can sometimes disrupt the peptide's bioactive conformation.

Q4: What is a "stapled peptide," and how does it differ from a simple cyclic peptide?

A4: A stapled peptide is a type of cyclic peptide where the cyclization is achieved by cross-linking the side chains of two amino acids, creating a synthetic brace.[9][13] This is different from head-to-tail cyclization where the N-terminus and C-terminus are linked. The "staple," often a hydrocarbon chain, reinforces a specific secondary structure, most commonly an α-helix.[10][12] This conformational rigidity not only increases resistance to proteases but can also enhance binding affinity to the target protein and facilitate cell entry.[11]

Q5: Can the incorporation of D-amino acids negatively impact the biological activity of a cyclic peptide?

A5: Yes, while substituting L-amino acids with their D-enantiomers is a very effective strategy for increasing proteolytic resistance, it can sometimes alter the peptide's three-dimensional structure, which may be essential for its interaction with a biological target.[2][14] Therefore, it is crucial to test the biological activity of the modified peptide to ensure that the stability enhancement has not come at the cost of its desired function. Often, a systematic scan of D-amino acid substitutions at different positions is performed to find a balance between stability and activity.

Troubleshooting Guides

Troubleshooting Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

Problem 1: Low yield of the desired modified cyclic peptide.

  • Possible Cause: Incomplete coupling reactions, especially when incorporating bulky unnatural amino acids or during N-methylation.

  • Solution:

    • Optimize Coupling Conditions: Increase the coupling time and/or use a more potent coupling reagent. For difficult couplings, a double coupling strategy can be employed.[15]

    • Use Pseudoproline Dipeptides: To prevent aggregation during the synthesis of long or hydrophobic sequences, consider incorporating pseudoproline dipeptides.[16]

    • Solvent Choice: For hydrophobic peptides, switching from dimethylformamide (DMF) to N-methylpyrrolidone (NMP) can improve solvation and reaction efficiency.[17]

Problem 2: Aggregation of the peptide on the resin.

  • Possible Cause: Hydrophobic sequences are prone to forming secondary structures and aggregating on the solid support, leading to incomplete reactions.

  • Solution:

    • Incorporate Solubilizing Tags: The temporary addition of a polyethylene glycol (PEG) linker can improve the solubility of the growing peptide chain.[15]

    • Backbone Protection: Using Hmb (2-hydroxy-4-methoxybenzyl) backbone protection on specific residues can disrupt aggregation.[18]

Problem 3: Difficulty in cleaving the peptide from the resin.

  • Possible Cause: The modified peptide, particularly if very hydrophobic, may be poorly soluble in the cleavage cocktail.

  • Solution:

    • Optimize Cleavage Cocktail: Adjust the composition of your cleavage cocktail. For very hydrophobic peptides, a higher percentage of trifluoroacetic acid (TFA) or the addition of a co-solvent like trifluoroethanol might be necessary.[18]

    • Test Cleavage: Perform a small-scale test cleavage and analyze the product by mass spectrometry to confirm that the peptide has been successfully synthesized before proceeding with a full-scale cleavage.[18]

Troubleshooting Peptide Stability Assays

Problem 1: High variability in plasma stability assay results.

  • Possible Cause: Inconsistent sample handling, precipitation methods, or analytical detection.

  • Solution:

    • Standardize Protocol: Ensure a consistent protocol for incubation time, temperature, and the ratio of peptide to plasma.[6][19]

    • Optimize Protein Precipitation: The choice of precipitation agent can significantly affect peptide recovery. Avoid strong acids, which can lead to loss of the analyte. Mixtures of organic solvents are often a better choice.[19]

    • Use of Internal Standard: Include an internal standard in your analytical runs (e.g., by LC-MS) to account for variations in sample processing and injection volume.

Problem 2: The modified peptide appears less stable than the unmodified version.

  • Possible Cause: The modification may have introduced a new, unexpected cleavage site or altered the peptide's conformation in a way that makes a previously protected site accessible to proteases.

  • Solution:

    • Metabolite Identification: Use mass spectrometry to identify the degradation products. This will reveal the specific cleavage sites and help in redesigning the peptide to protect those positions.[20]

    • Conformational Analysis: Use techniques like circular dichroism to assess if the modification has significantly altered the peptide's secondary structure in a detrimental way.

Quantitative Data Summary

The following tables summarize the impact of different stability-enhancing modifications on key parameters of cyclic peptides.

Table 1: Comparison of Half-Life for Modified vs. Unmodified Peptides

Peptide Name/ModificationUnmodified Half-LifeModified Half-LifeFold IncreaseReference(s)
LR18 (Linear) vs. C-LR18 (Cyclic, Disulfide)62.12 ± 5.66 min (in rat plasma)209.45 ± 20.21 min (in rat plasma)3.37[21]
LR18 (Linear) vs. C-LR18 (Cyclic, Disulfide)2.73 ± 0.74 min (in rats)12.73 ± 0.79 min (in rats)4.66[21]
Peptide5 (Linear)~2-3 h (in human serum)--[11]
D-Arg congener of Peptide5-14-15 h (50% remaining)~5[11]
D-Lys congener of Peptide5-12-13 h (50% remaining)~4[11]
Lcf1 (Linear) vs. Lcf5 (Cyclic)ShorterLongerIncreased[22][23]
KSL (Linear) vs. KSL7 (D-amino acid sub.)ShorterLongerIncreased[22][23]

Table 2: Effect of D-Amino Acid Substitution on Proteolytic Stability

PeptideModificationStability OutcomeReference(s)
Pep05All L-amino acidsSusceptible to degradation by plasma proteases.[8][9]
DP06All L-lysine and L-arginine replaced with D-amino acids>60% of peptide remaining after 24h in human plasma.[8][9]
R4F4All L-amino acidsEfficacy decreased in the presence of human serum and trypsin.[12]
D-R4F4All L-amino acids replaced with D-amino acidsSignificantly improved protease resistance.[12]
KKVVFKVKFKKDiastereomers with D-amino acid substitutionsStability in serum was greatly improved.[14]

Experimental Protocols

Protocol 1: On-Resin N-Methylation of a Cyclic Peptide

This protocol provides a general method for the on-resin N-methylation of a peptide.[1][10][24]

  • Swelling the Resin: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid using a solution of 20% piperidine in DMF.

  • o-NBS Protection: Protect the free amine by reacting the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base such as collidine in N-methylpyrrolidone (NMP).

  • N-Methylation: Treat the o-NBS protected peptide-resin with a methylating agent like methyl p-nitrobenzenesulfonate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • o-NBS Deprotection: Remove the o-NBS group using a solution of β-mercaptoethanol and DBU in DMF.

  • Coupling of the next amino acid: Couple the next Fmoc-protected amino acid using standard coupling reagents.

  • Repeat and Cyclize: Repeat the synthesis cycle for the desired peptide length. After assembling the linear peptide, perform on-resin or solution-phase cyclization.

  • Cleavage and Purification: Cleave the N-methylated cyclic peptide from the resin using a cleavage cocktail (e.g., TFA/TIPS/H2O) and purify by HPLC.

Protocol 2: Hydrocarbon Stapling of a Peptide (i, i+4)

This protocol outlines the general steps for creating a hydrocarbon-stapled peptide spanning one helical turn.[5][13][25][26][27]

  • Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc-based chemistry. At the 'i' and 'i+4' positions, incorporate the non-natural amino acids (S)-2-(4'-pentenyl)alanine (S5).

  • Resin Preparation for Metathesis: After synthesis, wash the resin thoroughly with DMF and then with dichloromethane (DCM).

  • Ring-Closing Metathesis (RCM): Swell the resin in 1,2-dichloroethane (DCE). Add a solution of a Grubbs' first-generation catalyst in DCE to the resin. Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 2 hours at 50°C).

  • Washing: Wash the resin extensively with DCE and DCM to remove the catalyst.

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Purify the crude stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a cyclic peptide.[28][29][30][31]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Preparation: Wash the cell monolayers with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Compound Addition: Add the test peptide solution to the apical (donor) compartment.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral (receiver) compartments.

  • Analysis: Quantify the concentration of the peptide in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer. For efflux studies, perform the transport experiment in the basolateral-to-apical direction as well.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_screening Stability & Permeability Screening start Design Cyclic Peptide spps Solid-Phase Synthesis (with modifications: N-methylation, Unnatural AAs, Stapling Precursors) start->spps cyclization On-Resin or Solution-Phase Cyclization spps->cyclization cleavage Cleavage & Deprotection cyclization->cleavage purification HPLC Purification cleavage->purification plasma_stability Plasma Stability Assay (Incubation, HPLC/MS Analysis) purification->plasma_stability Characterized Peptide caco2 Caco-2 Permeability Assay (TEER, Transport, LC-MS) purification->caco2 data_analysis Data Analysis (Half-life, Papp) plasma_stability->data_analysis caco2->data_analysis end Lead Candidate data_analysis->end Optimized Stability & Permeability

Caption: Experimental workflow for enhancing and screening cyclic peptide stability.

logical_relationships cluster_strategies Stability Enhancement Strategies cluster_outcomes Improved Properties n_methylation N-Methylation proteolytic_resistance Increased Proteolytic Resistance n_methylation->proteolytic_resistance cell_permeability Enhanced Cell Permeability n_methylation->cell_permeability unnatural_aa Unnatural Amino Acids (e.g., D-amino acids) unnatural_aa->proteolytic_resistance stapling Peptide Stapling (Hydrocarbon, etc.) stapling->proteolytic_resistance stapling->cell_permeability target_affinity Improved Target Affinity stapling->target_affinity half_life Extended Half-Life proteolytic_resistance->half_life cell_permeability->half_life

Caption: Logical relationships between stability strategies and improved peptide properties.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger transcription_factor Transcription Factor second_messenger->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cyclic_peptide Stabilized Cyclic Peptide cyclic_peptide->receptor Binds & Activates

Caption: Example signaling pathway modulated by a stabilized cyclic peptide.

References

Validation & Comparative

A Comparative Analysis of Antifungal Activity Against Candida albicans: Fluconazole vs. the Elusive JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel antifungal agents to combat the persistent threat of Candida albicans, a leading cause of opportunistic fungal infections in humans. While established azoles like fluconazole remain a clinical mainstay, the emergence of resistance necessitates the exploration of new compounds. This guide provides a detailed analysis of fluconazole's activity against C. albicans and addresses the current state of knowledge on a lesser-known natural product, JBIR-15.

Initial investigations for this comparative guide revealed a significant disparity in the available scientific literature. While fluconazole has been extensively studied for decades, providing a wealth of quantitative data on its anti-Candida activity, information regarding this compound is sparse.

This compound is an aspochracin derivative isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1][2][3][4] Scientific sources confirm its antifungal activity against C. albicans; however, publicly accessible research, including the primary publication detailing its discovery, does not provide quantitative data such as Minimum Inhibitory Concentration (MIC) values.[4][5] Consequently, a direct quantitative comparison between this compound and fluconazole is not feasible at this time.

This guide will, therefore, focus on providing a comprehensive overview of fluconazole's activity against C. albicans, supported by experimental data and detailed protocols, to serve as a valuable resource for the scientific community.

Fluconazole: An In-Depth Look at its Anti-Candida albicans Profile

Fluconazole is a triazole antifungal agent that has been a cornerstone in the treatment of various Candida infections.[3][5] Its efficacy, oral bioavailability, and favorable safety profile have contributed to its widespread use.

Quantitative Assessment of Antifungal Activity

The susceptibility of C. albicans to fluconazole is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism. These values can vary depending on the specific isolate and the testing methodology.

Parameter Fluconazole Concentration (µg/mL) Reference Strains/Isolates Source
MIC50 0.561 clinical isolates[6]
MIC90 3261 clinical isolates[6]
MIC Range ≤0.015 - >1629 clinical isolates (sessile cells)
MIC Range ≤0.015 - 28 clinical isolates (planktonic cells)
Geometric Mean MIC 0.97Multiple Candida spp. isolates

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols

Accurate and reproducible assessment of antifungal activity is critical in drug development. The following are standardized methods used to evaluate the efficacy of antifungal agents like fluconazole against C. albicans.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a widely accepted standard for determining the in vitro susceptibility of yeasts to antifungal agents.

Principle: A standardized inoculum of C. albicans is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined after a specified incubation period by observing the lowest drug concentration that prevents visible growth.

Detailed Protocol:

  • Inoculum Preparation: C. albicans isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Dilution: A stock solution of fluconazole is prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation: Each well containing the diluted antifungal agent and a growth control well (drug-free medium) are inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free growth control. The reading can be done visually or with a spectrophotometer.

Time-Kill Assay

This assay provides insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus) and the rate at which this occurs.

Principle: A standardized inoculum of C. albicans is exposed to a constant concentration of the antifungal agent over time. At various time points, aliquots are removed, and the number of viable fungal cells (Colony Forming Units, CFU) is determined.

Detailed Protocol:

  • Inoculum Preparation: A standardized suspension of C. albicans is prepared in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to a concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Exposure: The fungal suspension is added to flasks containing the broth with and without the test concentration of fluconazole (e.g., 1x, 4x, and 16x the MIC). A growth control flask without the antifungal agent is also included.

  • Incubation and Sampling: The flasks are incubated at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), an aliquot is removed from each flask.

  • Quantification of Viable Cells: The collected aliquots are serially diluted in sterile saline and plated onto SDA plates. The plates are incubated at 35°C for 24-48 hours, and the resulting colonies are counted to determine the CFU/mL.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A fungistatic effect is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while a fungicidal effect is a ≥3-log10 reduction.

Visualizing Mechanisms and Workflows

Mechanism of Action of Fluconazole

Fluconazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme 14α-demethylase, which is encoded by the ERG11 gene.[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Fluconazole_Mechanism cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Ergosterol Ergosterol Lanosterol Lanosterol 14-alpha-demethylase (Erg11p) 14-alpha-demethylase (Erg11p) Lanosterol->14-alpha-demethylase (Erg11p) Acts on 14-alpha-demethylase (Erg11p)->Ergosterol Synthesizes Toxic Sterols Toxic Sterols 14-alpha-demethylase (Erg11p)->Toxic Sterols Accumulation of precursors Fluconazole Fluconazole Fluconazole->14-alpha-demethylase (Erg11p) Inhibits Membrane Disruption Membrane Disruption Toxic Sterols->Membrane Disruption Membrane Disruption->Ergosterol Depletion leads to

Caption: Fluconazole inhibits the enzyme 14α-demethylase, disrupting ergosterol synthesis and leading to fungal cell membrane damage.

Experimental Workflow for MIC Determination

The broth microdilution method follows a systematic procedure to ensure accurate and reproducible results.

MIC_Workflow Start Start Prepare C. albicans Inoculum Prepare C. albicans Inoculum Start->Prepare C. albicans Inoculum Serial Dilution of Fluconazole Serial Dilution of Fluconazole Start->Serial Dilution of Fluconazole Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare C. albicans Inoculum->Inoculate Microtiter Plate Serial Dilution of Fluconazole->Inoculate Microtiter Plate Incubate at 35°C for 24-48h Incubate at 35°C for 24-48h Inoculate Microtiter Plate->Incubate at 35°C for 24-48h Read Results Read Results Incubate at 35°C for 24-48h->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of fluconazole against C. albicans.

Conclusion

While the novel compound this compound has been identified as having antifungal properties against C. albicans, the lack of publicly available quantitative data prevents a direct comparison with established antifungals like fluconazole. This guide provides a robust overview of fluconazole's activity, offering valuable data and protocols for researchers. Further investigation into this compound is warranted to determine its potential as a future therapeutic agent. The scientific community would benefit greatly from studies that quantify its anti-Candida efficacy and elucidate its mechanism of action, which would enable a comprehensive comparative analysis.

References

JRS-15 Demonstrates Selective Cytotoxicity Towards Cancer Cells Over Healthy Cells

Author: BenchChem Technical Support Team. Date: November 2025

A novel xylocydine-derived compound, JRS-15, exhibits significant cytotoxic and pro-apoptotic activity against various cancer cell lines while displaying a less toxic effect on normal cells. This selective action suggests its potential as a promising candidate for cancer chemotherapy. Mechanistic studies reveal that JRS-15 induces apoptosis in cancer cells through the mitochondrial pathway.[1][2]

Comparative Cytotoxicity Data

The inhibitory effects of JRS-15 on a panel of human cancer cell lines and a normal human liver cell line were evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency of the compound.

Cell LineCell TypeIC50 (µM)
HeLaCervical Cancer12.42
HepG2Liver CancerNot specified
SK-HEP-1Liver CancerNot specified
PC-3MProstate CancerNot specified
A549Lung Cancer28.25
LO2Normal Liver> 30 (no cleavage of caspase-8, -9 and PARP observed at 30 µM)

Table 1: IC50 values of JRS-15 in various human cancer cell lines and a normal human liver cell line. The data indicates that JRS-15 is more potent against cancer cells than normal liver cells.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of JRS-15, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was likely employed, as is standard for determining IC50 values.

  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of JRS-15 for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values were calculated by plotting the percentage of cell viability against the concentration of JRS-15 and fitting the data to a dose-response curve.

Apoptosis Analysis (Western Blotting)

The mechanism of cell death was investigated by observing the cleavage of caspases and PARP, which are key events in apoptosis.

  • Cell Lysis: Cells treated with JRS-15 were harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins was determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies specific for caspase-8, caspase-9, and PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The cleavage of these proteins indicates the activation of the apoptotic cascade.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_apoptosis Apoptosis Analysis (Western Blot) start Seed Cancer and Normal Cells treatment Treat with various concentrations of JRS-15 start->treatment mtt Add MTT Reagent treatment->mtt lyse Cell Lysis and Protein Extraction treatment->lyse solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate western Western Blot for Caspases and PARP lyse->western analyze Analyze Protein Cleavage western->analyze

Caption: Experimental workflow for assessing the comparative cytotoxicity of JRS-15.

Signaling_Pathway cluster_cell Cancer Cell JRS15 JRS-15 Bcl_xL_XIAP Downregulation of Bcl-xL and XIAP JRS15->Bcl_xL_XIAP Bax_Bak Translocation of Bax and Bak JRS15->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MMP_depolarization MMP Depolarization Mitochondrion->MMP_depolarization Cytochrome_c_Smac Release of Cytochrome c and Smac MMP_depolarization->Cytochrome_c_Smac Caspase9 Caspase-9 Activation Cytochrome_c_Smac->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 PARP_cleavage PARP Cleavage Caspase3_7->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Proposed signaling pathway of JRS-15-induced apoptosis in cancer cells.

Mechanism of Action

JRS-15 induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][2] The compound downregulates the anti-apoptotic proteins Bcl-xL and XIAP.[1] This leads to the translocation of pro-apoptotic proteins Bax and Bak to the mitochondria, causing depolarization of the mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c and Smac (second mitochondria-derived activator of caspase).[1][2] The release of these factors activates caspase-9, which in turn activates the executioner caspases-3 and -7.[2] These caspases then cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to apoptotic cell death.[1][2] Importantly, caspase-8, an initiator caspase of the extrinsic apoptosis pathway, was not activated in JRS-15-treated cells.[2]

In contrast, in the normal liver cell line LO2, JRS-15 did not induce the cleavage of caspase-8, -9, or PARP, even at a concentration of 30 µM, highlighting its selective pro-apoptotic activity in cancer cells.[1] This selectivity is a crucial characteristic for a potential anticancer therapeutic, as it minimizes damage to healthy tissues.

References

Unveiling the Secrets of Aspochracin: A Structural Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structural activity relationship (SAR) of aspochracin analogs, a class of cyclic tripeptides with promising insecticidal, antifungal, and cytotoxic properties. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to illuminate the key structural features governing their bioactivity.

Aspochracin, a natural product isolated from the fungus Aspergillus ochraceus, is a cyclic tripeptide composed of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine, distinguished by an N-terminal octatrienoic acid side chain.[1] Its diverse biological activities have spurred interest in synthesizing and evaluating analogs to identify compounds with enhanced potency and selectivity.

Comparative Analysis of Biological Activity

To facilitate a clear comparison of the bioactivities of aspochracin and its analogs, the following table summarizes the available quantitative data from various studies. The data highlights how modifications to the peptide core and the acyl side chain influence their insecticidal, antifungal, and cytotoxic effects.

CompoundModificationTarget Organism/Cell LineActivity MetricValueReference
Aspochracin -Silkworm (Bombyx mori)Minimum Effective Dose (MED)10 µg/g (topical)[2]
Fall webworm (Hyphantria cunea)Minimum Lethal Dose (MLD)10 µg/g (injection)[2]
Candida albicansMIC>100 µg/mL[2]
Hexahydroaspochracin Saturation of the octatrienoic acid side chainSilkworm (Bombyx mori)Insecticidal ActivityInactive[2]
JBIR-15 N-methyl-L-alanine replaced with L-alanineCandida albicansMIC30 µM[1]
Sclerotiotide A Different amino acid compositionCandida albicansMIC7.5 µM[1]
Sclerotiotide B Different amino acid compositionCandida albicansMIC3.8 µM[1]
Sclerotiotide F Different amino acid compositionCandida albicansMIC30 µM[1]
Sclerotiotide I Different amino acid compositionCandida albicansMIC6.7 µM[1]

Key Findings from the Data:

  • The Unsaturation of the Acyl Chain is Crucial for Insecticidal Activity: The complete loss of insecticidal activity in hexahydroaspochracin, where the double bonds in the octatrienoic acid side chain are saturated, strongly indicates that this unsaturated fatty acid moiety is essential for its insecticidal properties.[2]

  • Modifications to the Peptide Core Influence Antifungal Activity: The analogs this compound and the sclerotiotides, which differ from aspochracin in their amino acid composition, exhibit significant antifungal activity against Candida albicans, a pathogen against which aspochracin itself is largely inactive.[1][2] This suggests that the cyclic peptide backbone plays a critical role in determining antifungal potency and spectrum.

  • Subtle Changes in the Peptide Ring Lead to Significant Differences in Antifungal Potency: Among the sclerotiotide analogs, there is a notable variation in their Minimum Inhibitory Concentrations (MICs) against C. albicans, with Sclerotiotide B being the most potent.[1] This highlights the sensitivity of the antifungal activity to the specific amino acid residues within the cyclic structure.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. The following are generalized protocols for the key bioassays cited.

Insecticidal Activity Assay (Topical Application on Silkworm Larvae)

This assay evaluates the contact toxicity of the compounds.

  • Test Organism: Fourth instar silkworm larvae (Bombyx mori).

  • Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., acetone or ethanol) to prepare a series of concentrations.

  • Application: A small, fixed volume (e.g., 1 µL) of each test solution is topically applied to the dorsal surface of the thorax of each larva. A control group is treated with the solvent alone.

  • Observation: The larvae are housed under standard rearing conditions and observed for mortality and any abnormal symptoms (e.g., paralysis) at regular intervals (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis: The Minimum Effective Dose (MED) causing a specific endpoint (e.g., 50% mortality or paralysis) is determined.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

  • Fungal Strain: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus with no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Visualizing Structural Activity Relationships and Potential Pathways

To visually represent the relationships and concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Aspochracin cluster_0 Aspochracin Core Structure cluster_1 Analog Modifications & Activity Aspochracin Aspochracin (Insecticidal, Weakly Antifungal) Peptide_Core Cyclic Tripeptide Core (N-Me-Val, N-Me-Ala, Orn) Aspochracin->Peptide_Core Side_Chain Octatrienoic Acid Side Chain Aspochracin->Side_Chain Modification_Core_1 Ala for N-Me-Ala Peptide_Core->Modification_Core_1 Modification Modification_Core_2 Varied Amino Acids Peptide_Core->Modification_Core_2 Modification Modification_Side_Chain Saturation of Side Chain Side_Chain->Modification_Side_Chain Modification Hexahydroaspochracin Hexahydroaspochracin (Inactive) JBIR_15 This compound (Antifungal) Sclerotiotides Sclerotiotides (Potent Antifungal) Modification_Side_Chain->Hexahydroaspochracin Leads to Modification_Core_1->JBIR_15 Leads to Modification_Core_2->Sclerotiotides Leads to

Caption: Structural modifications of aspochracin and their impact on biological activity.

While the precise signaling pathways affected by aspochracin and its analogs are not yet fully elucidated, a hypothetical workflow for investigating their mechanism of action can be conceptualized.

Experimental_Workflow cluster_0 Initial Screening & SAR cluster_1 Mechanism of Action Studies cluster_2 Validation & Elucidation A Synthesize/Isolate Analogs B Bioassays (Insecticidal, Antifungal, Cytotoxic) A->B C Identify Lead Compounds B->C D Target Identification (e.g., Affinity Chromatography) C->D E Cellular Localization Studies C->E F Transcriptomic/Proteomic Analysis C->F H Validate Target (e.g., Gene Knockout/Overexpression) D->H G Pathway Analysis E->G F->G I Characterize Downstream Effects G->I H->I J Elucidate Signaling Pathway I->J

Caption: A proposed experimental workflow for elucidating the mechanism of action of aspochracin analogs.

Conclusion

The structural activity relationship of aspochracin analogs reveals a clear distinction between the structural requirements for insecticidal and antifungal activities. The integrity of the unsaturated octatrienoic acid side chain is indispensable for its insecticidal properties. Conversely, modifications to the cyclic peptide core can abolish insecticidal activity while introducing potent antifungal capabilities. This decoupling of activities presents a promising avenue for the development of novel, selective antifungal agents based on the aspochracin scaffold. Further research, including the synthesis of a broader range of analogs and in-depth mechanistic studies, is warranted to fully exploit the therapeutic potential of this fascinating class of natural products. The elucidation of the specific molecular targets and signaling pathways will be instrumental in designing next-generation analogs with improved efficacy and safety profiles.

References

A Methodological Guide to Cross-Resistance Studies with the Novel Antifungal JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JBIR-15 is a novel aspochracin derivative isolated from the sponge-derived fungus Aspergillus sclerotiorum. Preliminary studies have indicated its antifungal activity, particularly against Candida albicans. As with any new antimicrobial agent, a critical step in its preclinical evaluation is the assessment of cross-resistance with existing antifungal drugs. Cross-resistance, where a fungal strain's resistance to one drug confers resistance to another, can significantly limit the clinical utility of a new compound.

Currently, there is a lack of published studies specifically detailing the cross-resistance profile of this compound. Therefore, this guide provides a comprehensive methodological framework for conducting such studies, aimed at researchers, scientists, and drug development professionals. It outlines the standard experimental protocols and data presentation formats that would be employed to objectively compare the in vitro performance of this compound against other antifungal agents. The data presented herein is hypothetical and serves to illustrate the expected outcomes of such a study.

Data Presentation

Quantitative data from cross-resistance studies are typically summarized in tables to allow for straightforward comparison of antifungal activities across different fungal strains and species.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Other Antifungals

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This table illustrates how the MICs of this compound would be compared against a panel of susceptible (wild-type) and resistant fungal strains. A lack of significant MIC increase for this compound against strains resistant to other drugs would suggest a novel mechanism of action and a low potential for cross-resistance.

Fungal StrainResistance MechanismThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
C. albicans ATCC 90028Wild-Type10.50.250.125
C. albicans 12-99ERG11 Overexpression1640.250.125
C. glabrata ATCC 2001Wild-Type280.50.06
C. glabrata 65-02FKS1 Mutation280.516
A. fumigatus ATCC 204305Wild-Type4>6410.25
A. fumigatus F135-05cyp51A Mutation4>6410.25

Table 2: Hypothetical Fractional Inhibitory Concentration (FIC) Index for this compound Combinations

The checkerboard assay is used to assess the interaction between two antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic (FIC ≤ 0.5), indifferent (0.5 < FIC ≤ 4.0), or antagonistic (FIC > 4.0). Synergy is a desirable property, as it can lead to enhanced efficacy and a lower risk of resistance development.

Fungal StrainThis compound + FluconazoleThis compound + Amphotericin BThis compound + Caspofungin
C. albicans ATCC 900281.0 (Indifference)0.5 (Synergy)1.5 (Indifference)
C. albicans 12-991.0 (Indifference)0.5 (Synergy)1.5 (Indifference)
C. glabrata 65-022.0 (Indifference)0.75 (Indifference)1.0 (Indifference)

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and accuracy of antifungal susceptibility testing. The following are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2]

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

  • Materials:

    • 96-well microtiter plates

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Antifungal agents (this compound, fluconazole, amphotericin B, caspofungin)

    • Fungal isolates

    • Spectrophotometer

    • 0.5 McFarland standard

  • Procedure:

    • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Drug Dilution: A two-fold serial dilution of each antifungal agent is prepared in the microtiter plates using RPMI-1640 medium. A growth control well (no drug) and a sterility control well (no inoculum) are included.

    • Inoculation: Each well (except the sterility control) is inoculated with the prepared fungal suspension.

    • Incubation: The plates are incubated at 35°C for 24-48 hours.

    • MIC Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be assessed visually or with a microplate reader.

2. Checkerboard Assay for Synergy Testing

This assay is performed to evaluate the interaction between two antifungal agents.[3][4][5]

  • Materials: Same as for the broth microdilution assay.

  • Procedure:

    • Plate Setup: In a 96-well plate, serial dilutions of Drug A (e.g., this compound) are made horizontally, and serial dilutions of Drug B (e.g., fluconazole) are made vertically. This creates a matrix of wells with various combinations of the two drugs.

    • Controls: Rows and columns containing only single drug dilutions are included to determine the MIC of each drug alone. A growth control well is also included.

    • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension and incubated as described for the MIC assay.

    • Data Analysis: After incubation, the growth in each well is assessed. The FIC for each drug is calculated as follows:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index Calculation: The FIC Index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B. The interaction is then classified as synergistic, indifferent, or antagonistic based on the FIC index value.

Visualizations

Diagrams of Experimental Workflow and Signaling Pathways

Visual representations are crucial for understanding complex experimental processes and biological pathways.

experimental_workflow Experimental Workflow for Antifungal Cross-Resistance Study cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_output Output start Fungal Isolate (Wild-Type & Resistant Strains) inoculum Prepare Inoculum (0.5 McFarland) start->inoculum mic_assay Broth Microdilution (MIC Testing) inoculum->mic_assay checkerboard Checkerboard Assay (Synergy Testing) inoculum->checkerboard drugs Prepare Antifungal Stock Solutions drugs->mic_assay drugs->checkerboard read_mic Read MICs (24-48h Incubation) mic_assay->read_mic calc_fic Calculate FIC Index checkerboard->calc_fic interpret Interpret Results read_mic->interpret calc_fic->interpret cross_resistance Cross-Resistance Profile interpret->cross_resistance synergy_profile Synergy/Antagonism Profile interpret->synergy_profile

Caption: Workflow for assessing antifungal cross-resistance.

ergosterol_pathway Ergosterol Biosynthesis Pathway and Antifungal Targets acetyl_coa Acetyl-CoA erg10 Erg10 acetyl_coa->erg10 hmg_coa HMG-CoA hmgr HMG-CoA Reductase hmg_coa->hmgr mevalonate Mevalonate squalene Squalene mevalonate->squalene erg9 Erg9 (Squalene synthase) squalene->erg9 erg1 Erg1 (Squalene epoxidase) squalene->erg1 lanosterol Lanosterol erg11 Erg11 (14α-demethylase) lanosterol->erg11 ergosterol Ergosterol erg10->hmg_coa hmgr->mevalonate erg9->lanosterol erg24 Erg24 erg11->erg24 erg24->ergosterol azoles Azoles (e.g., Fluconazole) azoles->erg11 Inhibit allylamines Allylamines (e.g., Terbinafine) allylamines->erg1 Inhibit polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Bind to

References

Unveiling the Robustness of Cyclic Peptides: A Comparative Stability Analysis of JBIR-15 and Other Cyclopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of a peptide therapeutic is a critical determinant of its potential success. Cyclic peptides, with their constrained conformations, generally exhibit superior stability over their linear counterparts. This guide provides a comparative analysis of the stability of the novel cyclic peptide JBIR-15 against other well-characterized cyclic peptides, offering insights into its potential as a drug candidate. By examining their resistance to degradation in serum, by proteolytic enzymes, and under thermal stress, we can benchmark the stability profile of this emerging therapeutic.

While specific experimental data for this compound is not yet publicly available, this guide establishes a framework for its evaluation by comparing the known stability of prominent cyclic peptides such as the plant-derived cyclotide Kalata B1, the immunosuppressant Cyclosporine A, the antibiotic Daptomycin, and the sunflower-derived SFTI-1.

Comparative Stability Data

The stability of a cyclic peptide is a multi-faceted property. Key metrics include its half-life in serum, resistance to specific proteases, and its ability to maintain its structural integrity at elevated temperatures. The following table summarizes these parameters for our selected comparator peptides.

Cyclic PeptideSerum/Plasma Half-lifeProteolytic StabilityThermal Stability (Tm)
This compound Data not availableData not availableData not available
Kalata B1 35 - 192 minutes (rat plasma)[1]Highly resistant to trypsin, chymotrypsin, thermolysin, and pepsin (>95% intact after 5 hours with chymotrypsin)[2][3]Exceptionally high; no unfolding observed up to 98°C[4]
Cyclosporine A 8.4 - 27 hours (human serum)Stable in serum at room temperature for up to 7 daysMelting point of 148-151°C (solid state)[1][2]
Daptomycin >50% degradation after 24 hours at ~37°C in serum[5]Data not availableCD spectra are independent of temperature from 25 to 40°C[6]
SFTI-1 ~24 - 75.8 hours (human serum)[1][7]Disulfide-deficient mutants are degraded within minutes by trypsin, highlighting the importance of the disulfide bridge for stability[8]Resistant to thermal denaturation as judged by circular dichroism spectroscopy[9]
Cyclic RGD Peptide 30-fold more stable than its linear counterpart at pH 7[10]Cyclization prevents degradation mediated by the aspartic acid residue[10]Data not available

Experimental Protocols

To ensure a standardized comparison, the following are detailed methodologies for the key experiments cited in this guide.

Serum Stability Assay

This assay determines the half-life of a peptide in a biological fluid.

Protocol:

  • Peptide Incubation: A stock solution of the test peptide (e.g., 1 mg/mL in a suitable solvent) is diluted into fresh human serum or plasma to a final concentration of 10-100 µM.

  • Time-Course Sampling: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Protein Precipitation: To stop enzymatic degradation and remove serum proteins, an equal volume of a quenching reagent, such as 10% trichloroacetic acid (TCA) or acetonitrile, is added to each aliquot. The samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes).

  • Analysis by HPLC: The supernatant, containing the remaining peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Quantification: The peak area of the intact peptide at each time point is quantified by monitoring UV absorbance (typically at 214 or 280 nm). The percentage of peptide remaining is plotted against time, and the half-life is calculated from the degradation curve.[11][12]

Proteolytic Degradation Assay

This assay assesses the peptide's resistance to specific digestive enzymes.

Protocol:

  • Enzyme and Peptide Preparation: Solutions of proteases such as trypsin, chymotrypsin, or pronase are prepared in an appropriate buffer (e.g., 50 mM Tris buffer, pH 7.4). The test peptide is dissolved in the same buffer.

  • Incubation: The peptide (e.g., 50 µM) is incubated with the protease (e.g., 0.1 mg/mL) at 37°C.[13]

  • Reaction Quenching: At various time points, aliquots are taken and the enzymatic reaction is stopped by adding a quenching agent like 10% TCA or by heat inactivation.

  • Analysis: The amount of undigested peptide is quantified by RP-HPLC, as described in the serum stability assay. The percentage of peptide remaining is plotted against time to determine the rate of degradation.

Thermal Stability Assay using Circular Dichroism (CD)

This method determines the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, providing a measure of its conformational stability.[14]

Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer, as Tris buffer can be temperature-sensitive) to a concentration of 2-50 µM.[15]

  • CD Spectrometer Setup: A circular dichroism spectrometer is used to monitor the change in the peptide's secondary structure as a function of temperature. The wavelength for monitoring is chosen based on the secondary structure of the peptide (e.g., 222 nm for helical structures).[14]

  • Thermal Denaturation: The sample is heated at a controlled rate (e.g., 1-2°C/min) over a defined temperature range (e.g., 10-95°C). A CD reading is taken at each temperature increment after a brief equilibration time.[15]

  • Data Analysis: The change in molar ellipticity is plotted against temperature. The resulting sigmoidal curve is analyzed to determine the midpoint of the transition, which is the melting temperature (Tm).[16]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows.

Experimental_Workflow_Serum_Stability cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide Test Peptide Stock Mix Incubate at 37°C Peptide->Mix Serum Human Serum/Plasma Serum->Mix Sample Collect Aliquots at Time Points Mix->Sample Quench Quench with TCA/ Acetonitrile Sample->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data Quantify Peak Area & Calculate Half-life HPLC->Data

Diagram 1: Workflow for Serum Stability Assay.

Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide Peptide in Phosphate Buffer Load Load Sample into CD Spectrometer Peptide->Load Heat Increase Temperature in Increments Load->Heat Record Record CD Spectrum at each Temperature Heat->Record Record->Heat Plot Plot Molar Ellipticity vs. Temperature Record->Plot Calculate Determine Melting Temperature (Tm) Plot->Calculate

Diagram 2: Workflow for Thermal Stability Assay using Circular Dichroism.

Conclusion

The exceptional stability of many cyclic peptides, as evidenced by the data presented for Kalata B1, Cyclosporine A, and SFTI-1, underscores their therapeutic potential. Their resistance to degradation translates to longer in vivo half-lives, a crucial attribute for effective drug action. While the specific stability profile of this compound remains to be determined, the methodologies and comparative data provided in this guide offer a robust framework for its evaluation. By subjecting this compound to these standardized stability assays, researchers can effectively benchmark its properties against established cyclic peptides and gain valuable insights into its viability as a next-generation therapeutic agent.

References

Mechanism of Action for JBIR-15 Remains Largely Unexplored, Precluding Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals that the specific mechanism of action for the natural product JBIR-15 has not been established. This significant data gap prevents a detailed comparative analysis with alternative compounds, as the foundational information required for such an evaluation is absent. While this compound has been identified as a novel derivative of aspochracin, its own biological activities and the signaling pathways it may modulate are yet to be elucidated.[1]

This compound is a cyclotripeptide, specifically N-demethylaspochracin, that was first isolated from a marine sponge-derived fungus, Aspergillus sclerotiorum.[1][2][3][4][5][6] Structurally, it is related to aspochracin, another metabolite produced by fungi of the Aspergillus genus.[7] While initial reports indicate that this compound is not toxic to mammalian cell lines or insects, its broader biological effects remain an open area of scientific inquiry.[1]

Insights from Related Aspochracin Derivatives

Research into the broader family of aspochracin-related compounds from Aspergillus ochraceus has unveiled a range of biological activities, including cytotoxic, antiviral, anti-inflammatory, insecticidal, and neuroprotective properties.[8] Notably, aspochracin itself has demonstrated insecticidal activity, a function that appears to be linked to its triene side chain.[7]

Metabolites from Aspergillus ochraceus have also been shown to exhibit cytotoxic effects against various human cancer cell lines.[8] Some of these compounds have even displayed a degree of selectivity, showing higher toxicity towards cancerous cells than to normal human cells.[8] However, the precise molecular mechanisms underlying these cytotoxic effects have not been fully detailed in the available literature.

Challenges in Validation and Comparison

The absence of a defined mechanism of action for this compound makes it impossible to fulfill the request for a comparative guide that includes:

  • Identification of Alternatives: Without understanding how this compound functions at a molecular level, it is not feasible to identify alternative compounds that operate through a similar mechanism.

  • Quantitative Data Comparison: There is a lack of published experimental data quantifying the effects of this compound on any specific biological pathway or target. Consequently, no data tables comparing its performance against other compounds can be generated.

  • Experimental Protocols: Detailed experimental methodologies for validating this compound's mechanism of action are not available because the mechanism itself has not been proposed or tested.

  • Signaling Pathway Visualization: As no signaling pathways have been definitively associated with this compound, the creation of explanatory diagrams is not possible.

References

A Comparative Analysis of JBIR-15 and its Analogue Aspochracin from Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aspochracin-type cyclic tripeptide, JBIR-15, and its parent compound, aspochracin. As this compound has, to date, only been isolated from a single fungal strain, Aspergillus sclerotiorum, a direct comparison of its production and activity from different fungal isolates is not feasible. Therefore, this guide focuses on a comparative evaluation of this compound and aspochracin, a closely related and more extensively studied alternative.

Introduction to this compound and Aspochracin

This compound is a non-proteogenic cyclic tripeptide that was first isolated from the sponge-derived fungus Aspergillus sclerotiorum Huber Sp080903f04.[1][2] It is structurally a derivative of aspochracin, specifically N-demethylaspochracin.[1] Aspochracin, a known insecticidal metabolite, was originally isolated from Aspergillus ochraceus.[1][2] Both compounds have been co-isolated from Aspergillus sclerotiorum, indicating a shared biosynthetic pathway.[1] While the biological activity of this compound is still largely unexplored, initial studies have shown its potential as an antifungal agent.[3]

Comparative Data

The following tables summarize the available quantitative data for this compound and aspochracin from the producing fungal strains.

Table 1: Fungal Sources and Yields
CompoundFungal IsolateSource of IsolateReported YieldReference
This compound Aspergillus sclerotiorum Huber Sp080903f04Marine Sponge (Mycale sp.)7.4 mg from 1.01 g crude extract[4]
Aspergillus sclerotiorum PT06-1Halotolerant FungusNot specified[3]
Aspochracin Aspergillus sclerotiorum Huber Sp080903f04Marine Sponge (Mycale sp.)Not specified[4]
Aspergillus ochraceusNot specifiedNot specified[1][2]
Aspergillus sclerotiorum PT06-1Halotolerant FungusNot specified[3]
Table 2: Comparative Biological Activity
CompoundBiological ActivityAssay DetailsResultsReference
This compound AntifungalAntifungal activity against Candida albicansMIC: 30 µM[3]
CytotoxicityNot reported-
Aspochracin InsecticidalInjection into silkworm and fall webworm larvaeMinimal effective concentration: 17 µg/g[2]
Contact toxicity to first instar larvae and eggs of silkwormActive[5][6]
AntifungalNot consistently reported-
CytotoxicityTested against various human cancer cell linesActivity reported, but specific IC50 values for aspochracin alone are not detailed in the provided results.[2][7]

Experimental Protocols

Fermentation and Isolation of this compound and Aspochracin from Aspergillus sclerotiorum Huber Sp080903f04

The producing fungus, A. sclerotiorum Huber Sp080903f04, was cultured in static culture at 27°C for 14 days in 500-ml Erlenmeyer flasks containing 15 g of brown rice, 30 mg of Bacto-Yeast extract, 15 mg of sodium tartrate, 15 mg of KH2PO4, and 45 ml of H2O.[1] The mycelium from ten flasks was extracted with 1000 ml of 80% aqueous acetone.[1] After concentration, the aqueous concentrate was partitioned with ethyl acetate. The dried ethyl acetate residue (1.01 g) was subjected to normal-phase MPLC. Aspochracin was obtained from the 5% MeOH eluate.[4] Further purification of a 10% MeOH eluate by preparative reversed-phase HPLC yielded 7.4 mg of this compound.[4]

Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds was evaluated against Candida albicans. The minimum inhibitory concentration (MIC) was determined using a standardized microdilution method. The compounds were serially diluted in a microtiter plate, and a standardized inoculum of the fungal strain was added. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth.[3]

Insecticidal Bioassay for Aspochracin

The insecticidal activity of aspochracin was determined by injection into silkworm (Bombyx mori) and fall webworm (Hyphantria cunea) larvae.[2] A solution of the compound was injected into the body cavity of the larvae, and the mortality was observed after a specific period. The minimal effective concentration was then determined.[2] Contact toxicity was also assessed by exposing the first instar larvae and eggs of the silkworm to the compound.[5][6]

Visualizations

structural_comparison cluster_aspochracin Aspochracin cluster_jbir15 This compound aspochracin Cyclic Tripeptide Core (N-methyl-L-alanine, N-methyl-L-valine, L-ornithine) + Octatrienoic acid side chain jbir15 Cyclic Tripeptide Core (L-alanine, N-methyl-L-valine, L-ornithine) + Octatrienoic acid side chain aspochracin->jbir15 N-demethylation of the alanyl residue

Caption: Structural relationship between aspochracin and this compound.

experimental_workflow cluster_fungal_culture Fungal Culture cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Screening start Inoculation of Aspergillus sclerotiorum fermentation Static Culture (Solid Rice Medium) start->fermentation extraction Solvent Extraction (80% aq. Acetone) fermentation->extraction partition Liquid-Liquid Partition (EtOAc) extraction->partition chromatography MPLC & HPLC partition->chromatography antifungal Antifungal Assay (vs. Candida albicans) chromatography->antifungal This compound insecticidal Insecticidal Assay (vs. Silkworm) chromatography->insecticidal Aspochracin

Caption: General experimental workflow for the isolation and bioactivity screening of this compound and aspochracin.

References

Confirming Target Engagement of FTY720 (Fingolimod) In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro methods to confirm the target engagement of FTY720 (Fingolimod), an immunomodulatory drug approved for the treatment of multiple sclerosis. FTY720 has a complex mechanism of action, primarily targeting sphingosine-1-phosphate (S1P) receptors, but also impacting other cellular targets. This document outlines experimental data and protocols to assess its engagement with these targets.

Data Presentation

The following table summarizes quantitative data from in vitro experiments assessing the interaction of FTY720 and its active phosphate metabolite (FTY720-P) with their primary targets.

Assay Type Target Compound Parameter Value Cell Line/System
Radioligand BindingS1P Receptors (S1P1, S1P3, S1P4, S1P5)FTY720-PKdPotent AgonistCHO or HEK293 cells expressing recombinant S1P receptors
GTPγS Binding AssayS1P ReceptorsFTY720-PEC50Sub-nanomolar to nanomolar rangeMembranes from cells expressing S1P receptors
Western BlotCyclin D1FTY720Protein LevelTime-dependent downregulationMantle Cell Lymphoma (MCL) cells
Western BlotPhospho-AktFTY720Protein LevelDecreased phosphorylationMantle Cell Lymphoma (MCL) cells
Kinase AssaySphingosine Kinase 1 (SphK1)FTY720InhibitionCompetitive inhibitorPurified recombinant SphK1
Cell Viability AssayVarious Cancer Cell LinesFTY720IC505-20 µMOvarian, colorectal, breast, prostate, and blood cancer cell lines[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Radioligand Binding Assay

This assay quantifies the direct interaction between FTY720-P and S1P receptors.

  • Cell Culture and Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of radiolabeled S1P (e.g., [33P]S1P).

    • Add increasing concentrations of unlabeled FTY720-P (competitor).

    • Add the prepared cell membranes.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of FTY720-P that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Western Blot for Downstream Signaling

This method assesses the functional consequence of target engagement by measuring changes in downstream signaling proteins.

  • Cell Treatment:

    • Plate cancer cells (e.g., Mantle Cell Lymphoma cells) at an appropriate density.

    • Treat cells with varying concentrations of FTY720 for different time points (e.g., 0, 4, 8, 16, 24 hours).

    • Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Cyclin D1, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the protein of interest's signal to the loading control.

Mandatory Visualization

The following diagrams illustrate key aspects of FTY720's mechanism and the experimental workflow for confirming its target engagement.

FTY720_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation PP2A Protein Phosphatase 2A FTY720->PP2A Activation FTY720P FTY720-P SphK2->FTY720P S1PR S1P Receptors (S1P1, S1P3-5) FTY720P->S1PR Agonism G_protein G-protein Signaling S1PR->G_protein Downstream Downstream Effectors (e.g., Akt, ERK) G_protein->Downstream Lymphocyte_trafficking Modulation of Lymphocyte Trafficking Downstream->Lymphocyte_trafficking Inhibition_of_proliferation Inhibition of Proliferation PP2A->Inhibition_of_proliferation

Caption: FTY720 is phosphorylated to FTY720-P, which acts as an agonist on S1P receptors, modulating lymphocyte trafficking. FTY720 also has other intracellular targets like PP2A.

Target_Engagement_Workflow cluster_direct Direct Binding Assays cluster_functional Cellular/Functional Assays cluster_analysis Data Analysis & Confirmation Radioligand Radioligand Binding Kd Determine Kd/Ki Radioligand->Kd SPR Surface Plasmon Resonance SPR->Kd GTP GTPγS Binding EC50 Determine EC50/IC50 GTP->EC50 Western Western Blot (Downstream Signaling) Phenotype Correlate with Cellular Phenotype Western->Phenotype Viability Cell Viability/Apoptosis Viability->Phenotype start Hypothesized Target start->Radioligand start->SPR start->GTP start->Western start->Viability

Caption: Workflow for confirming FTY720 target engagement, from direct binding to functional cellular assays and data analysis.

Comparison_Logic cluster_s1pr S1P Receptor Dependent cluster_s1pr_independent S1P Receptor Independent FTY720 FTY720 FTY720P FTY720-P FTY720->FTY720P is phosphorylated to PP2A PP2A Activation FTY720->PP2A SphK1 SphK1 Inhibition FTY720->SphK1 Lymphopenia Lymphopenia FTY720P->Lymphopenia causes Anticancer Anticancer Effects PP2A->Anticancer SphK1->Anticancer

Caption: Comparison of S1P receptor-dependent and -independent mechanisms of FTY720 action.

References

A Head-to-Head Comparison of JBIR-15 and Other Natural Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Natural products remain a promising source of new therapeutics, with compounds like JBIR-15, an aspochracin derivative, demonstrating notable antifungal activity. This guide provides a head-to-head comparison of this compound with other natural and conventional antifungal agents, supported by available experimental data.

Quantitative Comparison of Antifungal Activity

The minimum inhibitory concentration (MIC) is a key indicator of an antifungal agent's potency. The following table summarizes the MIC values of this compound and other selected antifungal compounds against Candida albicans, a common fungal pathogen.

Antifungal AgentClassTarget OrganismMIC (µg/mL)Source
This compound Aspochracin DerivativeCandida albicans15.7[1]
HinokitiolMonoterpenoidCandida albicans8.21[2]
CinnamaldehydePhenylpropanoidCandida albicans50.05
EugenolPhenylpropanoidCandida albicans455.42
ThymolMonoterpenoidCandida albicans39[3]
Amphotericin BPolyeneCandida albicans0.06 - 1.0
FluconazoleAzoleCandida albicans≤0.125 - ≥64
CaspofunginEchinocandinCandida albicans0.015 - 1.0

Note: The MIC value for this compound was converted from the reported 30 µM based on a molecular weight of 523.68 g/mol .

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. While the specific molecular target of this compound has not been fully elucidated, its structural class, the aspochracins, are known to inhibit fungal growth. The mechanisms of established antifungal drug classes are well-characterized and serve as a benchmark for comparison.

Established Antifungal Mechanisms

Antifungal_Mechanisms cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_azoles Azoles (e.g., Fluconazole) cluster_echinocandins Echinocandins (e.g., Caspofungin) Ergosterol Ergosterol Membrane Pore Formation Membrane Pore Formation Ergosterol->Membrane Pore Formation Disrupts membrane Ion Leakage Ion Leakage Membrane Pore Formation->Ion Leakage Cell Death Cell Death Ion Leakage->Cell Death Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-alpha-demethylase->Ergosterol Synthesis Blocks Altered Membrane Fluidity Altered Membrane Fluidity Ergosterol Synthesis->Altered Membrane Fluidity Growth Inhibition Growth Inhibition Altered Membrane Fluidity->Growth Inhibition Fluconazole Fluconazole Fluconazole->Lanosterol 14-alpha-demethylase Inhibits Beta-1,3-glucan synthase Beta-1,3-glucan synthase Glucan Synthesis Glucan Synthesis Beta-1,3-glucan synthase->Glucan Synthesis Blocks Cell Wall Instability Cell Wall Instability Glucan Synthesis->Cell Wall Instability Cell Lysis Cell Lysis Cell Wall Instability->Cell Lysis Caspofungin Caspofungin Caspofungin->Beta-1,3-glucan synthase Inhibits

Experimental Protocols

The determination of MIC is a standardized procedure crucial for the reliable assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a widely accepted protocol.

CLSI Broth Microdilution Method (M27-A3)

This method involves preparing a standardized inoculum of the fungal isolate and exposing it to serial dilutions of the antifungal agent in a microtiter plate. The MIC is determined as the lowest concentration of the drug that inhibits visible growth after a specified incubation period.

Antifungal_Susceptibility_Workflow Fungal Isolate Fungal Isolate Standardized Inoculum Preparation Standardized Inoculum Preparation Fungal Isolate->Standardized Inoculum Preparation Microtiter Plate Inoculation Microtiter Plate Inoculation Standardized Inoculum Preparation->Microtiter Plate Inoculation Serial Dilution of Antifungal Serial Dilution of Antifungal Serial Dilution of Antifungal->Microtiter Plate Inoculation Incubation Incubation Microtiter Plate Inoculation->Incubation Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation->Visual or Spectrophotometric Reading MIC Determination MIC Determination Visual or Spectrophotometric Reading->MIC Determination Antifungal Compound Antifungal Compound Antifungal Compound->Serial Dilution of Antifungal

Logical Relationship of Antifungal Drug Discovery

The discovery and development of new antifungal agents like this compound follow a logical progression from initial screening to preclinical and clinical evaluation.

Drug_Discovery_Process Natural Product Library Natural Product Library High-Throughput Screening High-Throughput Screening Natural Product Library->High-Throughput Screening Hit Identification (e.g., this compound) Hit Identification (e.g., this compound) High-Throughput Screening->Hit Identification (e.g., this compound) Lead Optimization Lead Optimization Hit Identification (e.g., this compound)->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials New Antifungal Drug New Antifungal Drug Clinical Trials->New Antifungal Drug

Conclusion

This compound, with a MIC of 15.7 µg/mL against Candida albicans, demonstrates moderate antifungal activity.[1] While not as potent as the established antifungal Amphotericin B or some other natural products like Hinokitiol, it represents a promising scaffold for further optimization. The lack of detailed mechanistic studies for this compound highlights a critical area for future research. A deeper understanding of its molecular target and its effect on fungal signaling pathways will be essential for its development as a potential therapeutic agent. Continued exploration of natural products, coupled with standardized evaluation protocols, remains a vital strategy in the fight against fungal infections.

References

Evaluating Off-Target Effects of JBIR-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the off-target effects of the natural product JBIR-15 is currently hampered by the limited publicly available data on its primary biological target and mechanism of action. While the chemical structure of this compound, a non-proteogenic cyclic tripeptide isolated from the marine sponge-derived fungus Aspergillus sclerotiorum, has been elucidated, its specific biological activities remain largely unexplored.[1] This foundational knowledge is a prerequisite for distinguishing between on-target and off-target effects.

This guide aims to provide a framework for the evaluation of off-target effects, outlining the necessary experimental data and methodologies that would be required to assess the specificity of this compound, should a primary biological target be identified in the future. We will also present the currently available, albeit limited, information on the bioactivity of this compound and related compounds.

Current Understanding of this compound Bioactivity

This compound was first isolated in 2009 and is structurally identified as N-demethylaspochracin.[2][3] Initial studies have reported that this compound is non-toxic to mammalian cell lines and insects at concentrations up to 50 μg/ml.[1][2] However, these studies did not investigate a specific mechanism of action.

The producing organism, Aspergillus sclerotiorum, is known to produce a variety of bioactive secondary metabolites, including quinidine, which has antiarrhythmic properties.[4] It is important to note that the production of a specific compound by the fungus does not directly imply the same biological activity for all its metabolites.

Framework for Future Off-Target Evaluation

Once a primary biological target of this compound is identified, a systematic evaluation of its off-target effects can be undertaken. This would typically involve a tiered approach, starting with broad profiling and progressing to more specific cellular and in vivo models.

Experimental Protocols

A comprehensive assessment of off-target effects would necessitate a combination of in vitro and in cellulo assays. The following are standard experimental protocols employed in drug development to profile for off-target activities:

1. Kinase Profiling:

  • Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases. This is a critical step as many small molecule drugs unintentionally interact with kinases, leading to off-target effects.

  • Methodology (Example using KINOMEscan™):

    • A test compound (this compound) is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.

    • The amount of kinase captured by the immobilized ligand is quantified by qPCR of the DNA tag.

    • Inhibition of binding by the test compound results in a decreased amount of captured kinase.

    • Results are typically reported as the percentage of the kinase that is inhibited by the test compound at a specific concentration (e.g., % inhibition at 1 µM or 10 µM). Potent off-target hits can be followed up with dose-response studies to determine the dissociation constant (Kd).

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To identify direct protein targets of this compound in a cellular context. The principle is based on the thermal stabilization of a protein upon ligand binding.

  • Methodology:

    • Intact cells are treated with either vehicle control or this compound.

    • The cells are heated to a range of temperatures, leading to the denaturation and aggregation of proteins.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

    • The amount of a specific protein remaining in the soluble fraction at different temperatures is quantified by Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.

3. Phenotypic Screening and High-Content Imaging:

  • Objective: To assess the effects of this compound on various cellular processes and morphologies in an unbiased manner.

  • Methodology:

    • A diverse panel of cell lines is treated with a range of concentrations of this compound.

    • Cells are stained with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria).

    • Automated microscopy and image analysis are used to quantify a large number of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

    • The resulting "phenotypic fingerprint" of this compound can be compared to a reference database of compounds with known mechanisms of action to infer potential off-target activities.

Data Presentation

To facilitate a clear comparison, quantitative data from these assays should be summarized in tables.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase FamilyTarget Kinase% Inhibition at 1 µM this compoundKd (nM)
Primary Target Family Target X 95% 15
Tyrosine KinaseSRC25%>10,000
ABL115%>10,000
Serine/Threonine KinaseAKT15%>10,000
MAPK18%>10,000
Lipid KinasePIK3CA2%>10,000

Table 2: Cellular Off-Target Effects of this compound (Hypothetical Data)

Cellular AssayEndpoint MeasuredEC50 (µM)
Primary Target Pathway Reporter Gene Assay 0.1
Cytotoxicity (HepG2 cells)Cell Viability (MTT)>50
Mitochondrial ToxicityMitochondrial Membrane Potential25
hERG Channel BlockadePatch Clamp>30
Cytoskeletal DisruptionHigh-Content Imaging15

Mandatory Visualizations

Diagrams are essential for illustrating complex biological and experimental concepts. The following are examples of how Graphviz could be used to visualize a hypothetical signaling pathway and an experimental workflow for off-target evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Primary Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Effector Downstream Effector Kinase2->Effector TF Transcription Factor Effector->TF Gene Target Gene Expression TF->Gene Biological Response JBIR15 This compound JBIR15->Receptor On-Target Binding OffTarget Off-Target Kinase JBIR15->OffTarget Off-Target Binding OffTarget->Kinase1

Caption: Hypothetical signaling pathway of this compound.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Follow-up Kinase Broad Kinase Panel (e.g., KINOMEscan) CETSA Cellular Thermal Shift Assay (CETSA) Kinase->CETSA Validate Hits GPCR GPCR Binding Panel GPCR->CETSA Validate Hits Ion Ion Channel Panel Ion->CETSA Validate Hits Phenotypic High-Content Phenotypic Screening CETSA->Phenotypic Confirm Cellular Engagement Tox Cytotoxicity Assays Phenotypic->Tox Tox_in_vivo Rodent Toxicology Tox->Tox_in_vivo PD Pharmacodynamics Tox_in_vivo->PD JBIR15 This compound JBIR15->Kinase JBIR15->GPCR JBIR15->Ion

Caption: Experimental workflow for off-target profiling.

Conclusion and Future Directions

The evaluation of this compound's off-target effects is a critical step for any future therapeutic development. However, this process is entirely dependent on the initial identification of its primary biological target. The current lack of data underscores a significant knowledge gap. Future research should prioritize elucidating the mechanism of action of this compound. This could be achieved through a combination of target-agnostic approaches, such as phenotypic screening and chemical proteomics. Once a primary target is validated, the comprehensive off-target profiling outlined in this guide can be systematically executed to build a robust safety and selectivity profile for this novel natural product. Without this crucial first step, any discussion of off-target effects remains purely speculative.

References

Independent Verification of JBIR-15's Biological Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 20, 2025

This guide provides a comparative overview of the biological activity of JBIR-15, a novel aspochracin derivative. The information presented is based on currently available scientific literature. However, it is important to note that extensive independent verification of this compound's biological activity is limited, and its mechanism of action remains largely unexplored.

Overview of this compound

This compound is a new aspochracin derivative isolated from the culture broth of a sponge-derived fungus, Aspergillus sclerotiorum Huber Sp080903f04.[1][2] Its structure has been determined as N-demethyl aspochracin at the alanyl residue.[2][3] While its parent compound, aspochracin, has reported insecticidal activity, the biological activities of this compound are not well-documented.[3][4]

Comparative Biological Activity Data

Currently, there is a significant lack of publicly available quantitative data from independent studies to facilitate a comprehensive comparison of this compound with other compounds. The primary study on this compound focused on its isolation and structural elucidation.

A preliminary assessment of its cytotoxic effects was conducted, and the available data is summarized below.

Table 1: Cytotoxicity Data for this compound and Aspochracin

CompoundCell LineConcentrationCytotoxic EffectSource
This compoundHuman cervical carcinoma (HeLa)50 µg/mlNo cytotoxic effects observed[3]
This compoundMalignant pleural mesothelioma (ACC-MESO-19)50 µg/mlNo cytotoxic effects observed[3]
AspochracinHuman cervical carcinoma (HeLa)50 µg/mlNo cytotoxic effects observed[3]
AspochracinMalignant pleural mesothelioma (ACC-MESO-19)50 µg/mlNo cytotoxic effects observed[3]

Note: This data is from a single study and awaits independent verification.

Experimental Protocols

Detailed experimental protocols for the independent verification of this compound's biological activity are not available in the public domain. The following is a summary of the methodology used in the initial cytotoxicity assessment.

Cytotoxicity Assay (WST-8 Colorimetric Assay)

  • Cell Lines: Human cervical carcinoma (HeLa) cells and malignant pleural mesothelioma (ACC-MESO-19) cells were used.

  • Treatment: Cells were treated with this compound and aspochracin at a concentration of 50 µg/ml.

  • Incubation: The cells were incubated for 48 hours.

  • Assay: The cytotoxic effects were determined using a WST-8 colorimetric assay. This assay measures cell viability by assessing the activity of cellular dehydrogenases.

  • Source: [3]

Signaling Pathways and Mechanism of Action

The mechanism of action and any associated signaling pathways for this compound have not yet been elucidated. Research into the biological activity of this compound is still in a preliminary stage, and further studies are required to understand its molecular targets and cellular effects.

Due to the lack of information on the signaling pathway of this compound, a diagrammatic representation cannot be provided at this time.

Conclusion

The independent verification of this compound's biological activity is a nascent field of study. While initial findings suggest a lack of cytotoxicity against the tested cell lines, comprehensive data on its broader biological effects and mechanism of action is currently unavailable.[3][4] Further research is necessary to fully characterize the pharmacological profile of this compound and to identify potential therapeutic applications. Researchers and drug development professionals are encouraged to undertake further investigation to bridge the existing knowledge gap.

References

A Comparative Guide to the Insecticidal Activities of JBIR-15 and Aspochracin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal properties of two related fungal metabolites: JBIR-15 and aspochracin. While structurally similar, the available data indicates a significant divergence in their biological activity. This document summarizes the existing experimental data, proposes potential mechanisms of action, and offers detailed protocols for insecticidal bioassays.

Introduction to this compound and Aspochracin

Aspochracin is a cyclotripeptide produced by the fungus Aspergillus ochraceus. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain. It has been identified as an insecticidal metabolite.[1][2] this compound, isolated from a sponge-derived fungus, Aspergillus sclerotiorum, is a derivative of aspochracin.[3] The key structural difference is the substitution of N-methyl alanine in aspochracin with alanine in this compound, making it an N-demethylated analog.[3] This seemingly minor structural change appears to have a profound impact on the insecticidal activity of the molecule.

Comparative Analysis of Insecticidal Activity

Direct comparative studies evaluating the insecticidal activity of this compound and aspochracin under identical conditions are not available in the current body of scientific literature. However, by collating data from separate studies, a qualitative comparison can be made.

Aspochracin: A Confirmed Insecticidal Metabolite

Aspochracin has demonstrated clear insecticidal effects against several insect species. Early studies identified its contact toxicity against the first instar larvae and eggs of the silkworm (Bombyx mori).[3] Further research indicated that the unsaturated octatrienoic acid side chain is critical for its biological activity; saturation of this chain in the form of hexahydroaspochracin leads to a complete loss of insecticidal properties.[3]

This compound: An Apparent Lack of Insecticidal Activity

In contrast to aspochracin, available information suggests that this compound is largely inactive as an insecticide. One study reported that this compound is non-toxic to insects, although the specific insect species and the concentrations tested were not detailed.[4] Another report indicated that this compound showed no cytotoxic effects at concentrations up to 50 µg/ml. While this does not directly measure insecticidal activity, it supports the observation of its low general toxicity. The lack of published data on any insecticidal properties of this compound, despite its characterization as an aspochracin derivative, further suggests its inactivity.

Data Presentation

The following table summarizes the available qualitative and quantitative data on the insecticidal activity of this compound and aspochracin.

FeatureThis compoundAspochracin
Chemical Structure N-demethyl aspochracinCyclotripeptide with an octatrienoic acid side chain
Source Aspergillus sclerotiorum (sponge-derived)Aspergillus ochraceus
Reported Insecticidal Activity Reported as non-toxic to insects.[4]Confirmed insecticidal activity.[1][3]
Target Insects Not specified in reports of non-toxicity.Silkworm (Bombyx mori), Fall webworm (Hyphantria cunea)[1]
Mode of Action Not applicable due to lack of activity.Contact toxicity against larvae and eggs.[3]
Quantitative Data No LC50 or LD50 values reported.Minimal effective concentration by injection in silkworm larvae: 17 µg/g.[1]
Structure-Activity Notes The absence of the N-methyl group on the alanine residue appears to abolish insecticidal activity.The triene in the side chain is essential for activity.[3]

Proposed Mechanism of Action

While the precise molecular target of aspochracin has not been elucidated, the mechanism of action for other cyclic peptides with insecticidal properties, such as cyclotides, involves membrane disruption.[5][6] It is hypothesized that these peptides interact with and disrupt the cell membranes of the insect midgut, leading to cell lysis and insect death.[6] Given its cyclic peptide structure, aspochracin may share a similar mechanism. The N-methylation of peptide backbones can influence the molecule's conformation and lipophilicity, which in turn can affect its ability to interact with and traverse cell membranes. The lack of the N-methyl group in this compound may alter its conformation in a way that prevents effective membrane interaction, thus explaining its lack of insecticidal activity.

Proposed_Mechanism_of_Action cluster_Aspochracin Aspochracin cluster_JBIR15 This compound Aspochracin_Molecule Aspochracin (Lipophilic Side Chain, N-methylated backbone) Membrane_Interaction Interaction with Insect Midgut Cell Membrane Aspochracin_Molecule->Membrane_Interaction Membrane_Disruption Membrane Disruption (Pore Formation/Lysis) Membrane_Interaction->Membrane_Disruption Cell_Death Cell Death and Insect Mortality Membrane_Disruption->Cell_Death JBIR15_Molecule This compound (N-demethylated backbone) No_Interaction Altered Conformation -> No Effective Membrane Interaction JBIR15_Molecule->No_Interaction No_Activity No Insecticidal Activity No_Interaction->No_Activity

Caption: Proposed mechanism of aspochracin via membrane disruption and the potential reason for this compound's inactivity.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are detailed methodologies for common insecticidal bioassays.

Larval Contact Toxicity Bioassay

This assay is suitable for determining the lethal concentration (LC50) of a compound when insects are exposed to a treated surface.

Materials:

  • Test insects (e.g., 3rd instar larvae of Spodoptera frugiperda)

  • Test compounds (this compound, aspochracin)

  • Solvent (e.g., acetone, DMSO)

  • Distilled water with 0.1% Triton X-100

  • Petri dishes (9 cm diameter)

  • Micropipettes

  • Incubator (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each compound in the chosen solvent. Make serial dilutions to obtain a range of 5-7 test concentrations. A control solution with only the solvent and a blank control with only distilled water/Triton X-100 should also be prepared.

  • Treatment of Petri Dishes: Apply 1 mL of each test solution to a separate Petri dish. Gently swirl the dish to ensure an even coating. Allow the solvent to evaporate completely in a fume hood, leaving a film of the test compound.

  • Insect Exposure: Place 10-15 larvae in each treated Petri dish. Provide a small piece of artificial diet for food.

  • Incubation: Place the sealed Petri dishes in an incubator under the specified conditions.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values using probit analysis.

Dietary Bioassay

This method assesses the toxicity of a compound when ingested by the insect.

Materials:

  • Test insects (e.g., neonate larvae of Helicoverpa armigera)

  • Artificial insect diet

  • Test compounds

  • Solvent

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Preparation of Treated Diet: Prepare serial dilutions of the test compounds. Add a specific volume of each dilution to the molten artificial diet just before it solidifies. Mix thoroughly to ensure a uniform concentration. A control diet with only the solvent should also be prepared.

  • Dispensing Diet: Dispense the treated diet into the wells of the multi-well plates.

  • Insect Infestation: Place one larva into each well.

  • Incubation: Seal the plates and place them in an incubator.

  • Mortality and Growth Inhibition Assessment: After 7-10 days, record larval mortality and the weight of surviving larvae.

  • Data Analysis: Calculate LC50 and growth inhibition (GI50) values.

Insecticidal_Bioassay_Workflow Start Start: Obtain Test Compounds and Insects Prep_Solutions Prepare Stock and Serial Dilutions Start->Prep_Solutions Choose_Assay Select Bioassay Method Prep_Solutions->Choose_Assay Contact_Assay Contact Toxicity Assay: Treat Petri Dish Choose_Assay->Contact_Assay Contact Dietary_Assay Dietary Assay: Incorporate into Diet Choose_Assay->Dietary_Assay Dietary Expose_Insects Expose Insects to Treated Substrate Contact_Assay->Expose_Insects Dietary_Assay->Expose_Insects Incubate Incubate under Controlled Conditions Expose_Insects->Incubate Assess_Mortality Assess Mortality and Sub-lethal Effects Incubate->Assess_Mortality Data_Analysis Data Analysis: (Abbott's Formula, Probit Analysis) Assess_Mortality->Data_Analysis End End: Determine LC50/LD50 Data_Analysis->End

Caption: A generalized workflow for conducting insecticidal bioassays.

Conclusion

The comparison between this compound and aspochracin highlights a critical structure-activity relationship, where the N-demethylation at the alanine residue appears to completely abolish the insecticidal properties observed in aspochracin. While aspochracin shows potential as a natural insecticide, this compound does not appear to be a viable candidate. Further research is warranted to elucidate the precise molecular target of aspochracin and to confirm the lack of insecticidal activity of this compound against a broader range of insect pests. Such studies would provide valuable insights into the rational design of novel peptide-based insecticides.

References

Safety Operating Guide

Proper Disposal of JBIR-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of JBIR-15, a non-proteogenic cyclic tripeptide. Adherence to these guidelines is crucial for maintaining laboratory safety and environmental responsibility.

This compound is recognized as being non-toxic to mammalian cell lines and insects. However, as a matter of standard laboratory practice, all chemical waste should be handled with care. The following procedures are based on general best practices for the disposal of non-hazardous biological materials and peptides.

Summary of this compound Properties

For quick reference, the key characteristics of this compound relevant to its handling and disposal are summarized in the table below.

PropertyValue
Molecular Formula C22H34N4O4
Molecular Weight 418.53 g/mol
Purity >95% by HPLC
Appearance Lyophilized solid
Solubility Soluble in ethanol, methanol, DMF, or DMSO
Known Hazards Non-toxic to mammalian cell lines and insects
Storage -20°C (long-term)

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or solution).

Disposal of Solid (Lyophilized) this compound

Unused or expired solid this compound should be treated as non-hazardous chemical waste.

Step-by-Step Protocol:

  • Containerization: Ensure the solid this compound is in a securely sealed container.

  • Labeling: The container must be clearly labeled with the chemical name ("this compound") and marked as "NON-HAZARDOUS WASTE FOR DISPOSAL."

  • Collection: Place the labeled container in a designated area for non-hazardous solid chemical waste pickup by your institution's environmental health and safety (EHS) office.

  • Alternative Disposal: If permitted by your institution, small quantities of non-hazardous solids may be disposed of in the regular laboratory trash. To do this, place the sealed primary container into a secondary, opaque bag or cardboard box before putting it in the trash bin.

Disposal of this compound Solutions

The disposal of this compound solutions depends on the solvent used.

Step-by-Step Protocol:

  • Identify the Solvent: Determine the solvent system used to dissolve the this compound (e.g., ethanol, methanol, DMSO, DMF, or aqueous buffers).

  • Aqueous Solutions:

    • For small quantities of this compound in aqueous, non-hazardous buffers, check with your local EHS guidelines. In many cases, these can be poured down the sanitary sewer with copious amounts of running water.

    • It is good laboratory practice to first inactivate any biological activity, even if non-hazardous, by treating the solution with a 10% bleach solution for at least 30 minutes before disposal.

  • Solvent-Based Solutions:

    • Solutions of this compound in organic solvents such as ethanol, methanol, DMSO, or DMF must be disposed of as hazardous chemical waste.

    • Collect the waste solution in a designated, properly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical constituents (including the full name of the solvent and "this compound"), and the approximate concentrations.

    • Store the hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_solid Is the waste in solid (lyophilized) form? start->is_solid solid_disposal Dispose as non-hazardous solid waste. Place in a labeled, sealed container for EHS pickup or in regular trash via a secondary container. is_solid->solid_disposal Yes is_aqueous Is the solvent an aqueous, non-hazardous buffer? is_solid->is_aqueous No (Solution) aqueous_disposal Treat with 10% bleach for 30 min. Dispose down the sanitary sewer with copious water (check local regulations). is_aqueous->aqueous_disposal Yes solvent_disposal Collect in a labeled hazardous waste container. Include solvent and this compound names. Store for EHS pickup. is_aqueous->solvent_disposal No (Organic Solvent)

This compound Disposal Decision Diagram

Essential Safety and Operational Guide for Handling JBIR-15

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JBIR-15. Given that the biological activity and potential hazards of this compound are largely unexplored, this protocol emphasizes a conservative approach to ensure personnel safety.[1] The following procedures are based on best practices for handling novel chemical compounds of unknown toxicity.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is reported to be non-toxic to mammalian cell lines and insects, comprehensive toxicological data is unavailable.[1] Therefore, it is prudent to handle it as a potentially hazardous substance. The primary routes of exposure to chemical hazards in a laboratory setting are inhalation, absorption through the skin, and ingestion.[2]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when engineering and work practice controls cannot eliminate all risks.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GlassesANSI/ISEA Z87.1 compliant, with side shields to protect against flying particles.[4][5]
Face ShieldTo be worn in conjunction with safety glasses when there is a significant risk of splashes or sprays.[5]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check manufacturer's guidelines for compatibility.
Body Laboratory CoatLong-sleeved to protect skin and clothing from contamination.
Respiratory Fume HoodAll handling of powdered or volatile this compound solutions should be conducted in a certified chemical fume hood.
Dust MaskAn effective dust mask should be used if handling the powder outside of a fume hood is unavoidable.[6]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is certified and functioning correctly.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Designate a specific area for handling this compound to minimize contamination.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.
  • Don safety glasses.
  • Wash and dry hands thoroughly before putting on gloves.

3. Handling this compound (Solid):

  • Perform all weighing and aliquoting of solid this compound within a chemical fume hood to prevent inhalation of fine particles.
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

4. Handling this compound (Solution):

  • This compound is soluble in ethanol, methanol, DMF, or DMSO.[1]
  • When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
  • Keep containers tightly sealed when not in use.

5. Post-Handling Procedures:

  • Clean all equipment and the work area thoroughly after use.
  • Remove gloves using the proper technique to avoid skin contact with any potential residue.
  • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Do not pour this compound solutions down the sink.[2]

  • The waste container should be stored in a secondary container to prevent spills.

Solid Waste:

  • All disposable materials contaminated with this compound (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed biohazard bag or hazardous waste container.[7]

  • Sharps, such as needles or contaminated broken glass, must be disposed of in a designated sharps container.[8]

Decontamination:

  • For spills, follow your institution's established spill cleanup procedures for chemical compounds of unknown toxicity.

  • Generally, this involves absorbing the spill with an inert material, collecting the material in a sealed waste container, and decontaminating the area with an appropriate solvent followed by soap and water.

IV. Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

JBIR15_Handling_Workflow A 1. Preparation & Hazard Assessment B 2. Don PPE (Lab Coat, Gloves, Safety Glasses) A->B C 3. Handle this compound in Fume Hood B->C D Weighing Solid C->D Powder E Preparing Solution C->E Liquid F 4. Post-Handling (Clean Workspace) D->F E->F G 5. Doff PPE F->G H 6. Waste Disposal G->H K 7. Wash Hands G->K I Solid Waste (Contaminated materials) H->I Collect in Designated Container J Liquid Waste (Solutions) H->J Collect in Designated Container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.